molecular formula C9H14O B107354 1-Cyclohexyl-2-propen-1-one CAS No. 2177-34-6

1-Cyclohexyl-2-propen-1-one

Cat. No.: B107354
CAS No.: 2177-34-6
M. Wt: 138.21 g/mol
InChI Key: WXOZSJIRHYARIF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone , is a chemical building block of interest in organic synthesis. Its structure, featuring a ketone group adjacent to a cyclohexyl ring and a terminal vinyl group, makes it a versatile intermediate for various chemical transformations, including cycloadditions and polymerization reactions . The vinyl group's reactivity allows for further functionalization, enabling researchers to construct more complex molecular architectures. This compound is closely related to other synthons, such as propargyl and propyn-1-one derivatives, which are utilized in sophisticated synthetic routes, including the microbial reduction to produce optically active alcohols for the synthesis of prostaglandins and other biologically active molecules . As such, this compound serves as a valuable substrate for method development in synthetic chemistry and for creating novel compounds in medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylprop-2-en-1-one
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InChI

InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXOZSJIRHYARIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40176172
Record name 1-Cyclohexyl-2-propen-1-one
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Molecular Weight

138.21 g/mol
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CAS No.

2177-34-6
Record name 1-Cyclohexyl-2-propen-1-one
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Record name 1-Cyclohexyl-2-propen-1-one
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Record name 1-Cyclohexyl-2-propen-1-one
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Record name 1-cyclohexyl-2-propen-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexyl-2-propen-1-one, also commonly known as cyclohexyl vinyl ketone, is an α,β-unsaturated ketone with significant applications in organic synthesis. Its chemical structure, featuring a cyclohexyl ring attached to a propenone moiety, imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, structural details, and key experimental protocols. Particular attention is given to its role in Michael addition reactions, a cornerstone of its synthetic utility.

Chemical Structure and Identification

This compound is characterized by a vinyl group attached to a carbonyl carbon, which is also bonded to a cyclohexane ring. This arrangement results in a conjugated system that dictates its chemical behavior.

Table 1: Structural and Identification Data for this compound

IdentifierValueCitation
IUPAC Name 1-cyclohexylprop-2-en-1-one[1]
Common Name Cyclohexyl vinyl ketone[2]
CAS Number 2177-34-6[1][2]
Molecular Formula C₉H₁₄O[1][2]
Molecular Weight 138.21 g/mol [1][2]
SMILES C=CC(=O)C1CCCCC1[1]
InChI Key WXOZSJIRHYARIF-UHFFFAOYSA-N[1][2]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue (Computed)Citation
XLogP3 2.6[1]
Topological Polar Surface Area 17.1 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding allylic alcohol, 1-cyclohexyl-2-propen-1-ol, followed by its oxidation.

Synthesis of 1-Cyclohexyl-2-propen-1-ol (Precursor)

A common method for the synthesis of the precursor alcohol involves the Grignard reaction between cyclohexanecarboxaldehyde and vinylmagnesium bromide.

Experimental Procedure:

  • To a solution of vinylmagnesium bromide (1.1 equivalents) in dry tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere, a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in dry THF is added dropwise.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent, such as ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-cyclohexyl-2-propen-1-ol.

  • The crude product can be purified by flash column chromatography.

Oxidation to this compound

The oxidation of the allylic alcohol to the desired α,β-unsaturated ketone can be accomplished using various reagents. A mild and efficient method involves the use of Dess-Martin periodinane (DMP).

Experimental Procedure:

  • To a solution of 1-cyclohexyl-2-propen-1-ol (1.0 equivalent) in dichloromethane (DCM) is added Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product, this compound, can be purified by flash column chromatography.

Chemical Reactivity and Synthetic Applications

The core reactivity of this compound is defined by its α,β-unsaturated carbonyl system. This moiety makes the compound an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.

Michael Addition

The Michael addition is a key transformation of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the β-position. This reaction is fundamental in the construction of more complex molecular architectures.

General Reaction Scheme:

A nucleophile adds to the β-carbon of the propenone system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A Cyclohexanecarboxaldehyde C 1-Cyclohexyl-2-propen-1-ol A->C THF, 0°C to rt B Vinylmagnesium Bromide B->C D 1-Cyclohexyl-2-propen-1-ol F This compound D->F DCM, rt E Dess-Martin Periodinane E->F

Caption: Synthetic pathway for this compound.

Michael Addition Mechanism

The diagram below outlines the mechanism of the Michael addition reaction with this compound using a generic nucleophile.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start This compound enolate Enolate Intermediate start->enolate Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->enolate product 1,4-Adduct enolate->product Protonation protonation Protonation (H+) protonation->product

Caption: Mechanism of the Michael addition reaction.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound. Key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

Spectrum TypeKey FeaturesCitation
¹³C NMR Signals corresponding to carbonyl, vinyl, and cyclohexyl carbons.[1]
GC-MS Molecular ion peak and characteristic fragmentation pattern.[1]
IR Spectroscopy Strong absorption band for the C=O stretch of the conjugated ketone and bands for C=C stretching.[1]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile building block in organic chemistry. Its synthesis via the oxidation of its corresponding alcohol is a reliable method for its preparation. The pronounced electrophilicity at the β-carbon makes it a prime substrate for Michael addition reactions, providing a powerful tool for the formation of new chemical bonds. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective utilization in research and development.

References

Synthesis and Preparation of 1-Cyclohexyl-2-propen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential biological relevance of 1-Cyclohexyl-2-propen-1-one. This α,β-unsaturated ketone is a molecule of interest for its potential applications in organic synthesis and as a scaffold in drug discovery. This document details the synthetic route from commercially available starting materials, including experimental protocols and characterization data. Furthermore, it explores the potential biological activities of this class of compounds, offering insights for professionals in drug development.

Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the precursor alcohol, 1-Cyclohexyl-2-propen-1-ol, via a Grignard reaction. The subsequent step is the oxidation of this secondary allylic alcohol to the desired α,β-unsaturated ketone.

Synthesis_Pathway Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Grignard_Reaction Grignard Reaction Cyclohexanecarboxaldehyde->Grignard_Reaction Vinyl Magnesium Bromide Vinyl Magnesium Bromide Vinyl Magnesium Bromide->Grignard_Reaction 1-Cyclohexyl-2-propen-1-ol 1-Cyclohexyl-2-propen-1-ol Grignard_Reaction->1-Cyclohexyl-2-propen-1-ol Step 1 Swern_Oxidation Swern Oxidation 1-Cyclohexyl-2-propen-1-ol->Swern_Oxidation This compound This compound Swern_Oxidation->this compound Step 2

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Cyclohexyl-2-propen-1-ol

This procedure details the preparation of the alcohol precursor via the reaction of cyclohexanecarboxaldehyde with vinyl magnesium bromide.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Cyclohexanecarboxaldehyde112.1722324.0 g
1.3 M Vinyl Magnesium Bromide in THF-253.5195 mL
Dry Tetrahydrofuran (THF)--180 mL
Saturated Aqueous NH₄Cl--As needed
Ethyl Acetate--As needed
Saturated Aqueous NaHCO₃--As needed
Brine--As needed
Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • To a flame-dried flask containing 140 mL of dry tetrahydrofuran (THF), previously degassed and flushed with nitrogen, add 195 mL (253.5 mmol) of 1.3 M vinyl magnesium bromide in THF dropwise over 5 minutes at 0°C under a nitrogen atmosphere.

  • Stir the resulting solution for 5 minutes at 0°C.

  • A solution of 24.0 g (223 mmol) of cyclohexanecarboxaldehyde in 40 mL of dry THF is then added via syringe at 0°C.

  • The reaction mixture is stirred for 3.75 hours at a temperature between 0°C and 5°C under a nitrogen atmosphere.

  • After the reaction is complete, quench the reaction at 0°C by the careful addition of saturated aqueous ammonium chloride.

  • Pour the resulting suspension into 1 L of ice-cold saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the ethyl acetate extract over magnesium sulfate, filter, and concentrate under reduced pressure at room temperature to yield 1-Cyclohexyl-2-propen-1-ol.

Expected Yield: Approximately 31.0 g.

Step 2: Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of the secondary allylic alcohol, 1-Cyclohexyl-2-propen-1-ol, to the target α,β-unsaturated ketone using a Swern oxidation.

Reaction Scheme:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation and Activation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification Oxalyl_Chloride_Solution Solution of Oxalyl Chloride in dry CH2Cl2 Activation Activation at -78°C Oxalyl_Chloride_Solution->Activation DMSO_Solution Solution of DMSO in dry CH2Cl2 DMSO_Solution->Activation Alcohol_Solution 1-Cyclohexyl-2-propen-1-ol in dry CH2Cl2 Reaction_Mixture Reaction at -78°C Alcohol_Solution->Reaction_Mixture Triethylamine_Addition Addition of Triethylamine Reaction_Mixture->Triethylamine_Addition Warming Warm to Room Temperature Triethylamine_Addition->Warming Quenching Quench with Water Extraction Extract with CH2Cl2 Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying_and_Concentration Dry (Na2SO4) and Concentrate Washing->Drying_and_Concentration Purification Flash Column Chromatography Drying_and_Concentration->Purification

Caption: Experimental workflow for the Swern oxidation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (equiv)
1-Cyclohexyl-2-propen-1-ol140.221.0
Oxalyl Chloride126.931.5
Dimethyl Sulfoxide (DMSO)78.132.7
Triethylamine (Et₃N)101.197.0
Dry Dichloromethane (CH₂Cl₂)--
Water (H₂O)--
Brine--
Sodium Sulfate (Na₂SO₄)--

Procedure:

  • To a solution of oxalyl chloride (1.5 equiv) in dry dichloromethane (DCM), add a solution of dimethyl sulfoxide (2.7 equiv) in dry DCM dropwise at -78°C over 5 minutes.

  • After stirring for 5 minutes, a solution of 1-cyclohexyl-2-propen-1-ol (1.0 equiv) in dry DCM is added dropwise over 5 minutes.

  • Maintain the reaction mixture at -78°C for 30 minutes.

  • Add triethylamine (7.0 equiv) dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature.

  • Add water to quench the reaction.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Characterization Data

The structure of this compound can be confirmed by spectroscopic methods.

Table of Physicochemical and Spectroscopic Data:

PropertyValue
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
AppearanceColorless to pale yellow liquid (predicted)
Mass Spectrometry (GC-MS)m/z Top Peak: 55, 2nd Highest: 83, 3rd Highest: 41[1]
Infrared SpectroscopyCharacteristic C=O and C=C stretching frequencies are expected.

Biological and Pharmacological Context

For professionals in drug development, understanding the potential biological activities of a novel compound is crucial. This compound belongs to the class of α,β-unsaturated ketones, which are known for their biological reactivity.

Mechanism of Action of α,β-Unsaturated Ketones

The key structural feature of α,β-unsaturated ketones is the conjugated system of a carbon-carbon double bond and a carbonyl group. This arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules. This type of reaction is known as a Michael addition.

Michael_Addition cluster_reactants Reactants cluster_product Product Enone This compound (Electrophile) Reaction Michael Addition Enone->Reaction Nucleophile Biological Nucleophile (e.g., Cysteine residue in a protein) Nucleophile->Reaction Adduct Covalent Adduct Reaction->Adduct Covalent Bond Formation

References

An In-depth Technical Guide to 1-Cyclohexylprop-2-en-1-one (Cyclohexyl Vinyl Ketone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylprop-2-en-1-one, commonly known as cyclohexyl vinyl ketone, is an α,β-unsaturated ketone featuring a cyclohexyl ring attached to a vinyl ketone moiety. This bifunctional architecture makes it a valuable intermediate and building block in organic synthesis. As an enone, it possesses two key reactive sites: the carbonyl carbon and the β-unsaturated carbon, rendering it susceptible to both 1,2- and 1,4-nucleophilic addition. This reactivity is harnessed in various carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder cycloadditions, making it a useful reagent for constructing more complex molecular frameworks in pharmaceutical and materials science research.[1]

IUPAC Nomenclature and Chemical Identity

The systematic name for cyclohexyl vinyl ketone, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-cyclohexylprop-2-en-1-one .[2] The naming convention prioritizes the ketone functional group, with the three-carbon chain being a "propenone." The cyclohexyl group is a substituent at position 1, and the double bond is located at position 2 of the propenone chain.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of 1-cyclohexylprop-2-en-1-one are summarized in the table below. This data is essential for its identification, purification, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₉H₁₄O[1][2]
Molecular Weight 138.21 g/mol [1][2]
CAS Number 2177-34-6[1][2]
Appearance Yellow to colorless oil[3]
Density 0.925 g/cm³[3]
Boiling Point Data not available
Melting Point Data not available
InChI InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2[1][2]
SMILES C=CC(=O)C1CCCCC1[2]
IR Absorption (C=O) ~1685-1666 cm⁻¹ (Conjugated Ketone)[4]
¹H NMR (Typical Shifts) Vinyl H: δ 5.8-6.5 ppm; Cyclohexyl H: δ 1.0-3.0 ppm[5]
¹³C NMR (Typical Shifts) Carbonyl C: δ 190-215 ppm; Alkene C: δ 110-150 ppm[6][7][8]

Note: Specific, experimentally determined boiling point, melting point, and detailed spectral peak data for this compound are not consistently available in public databases. The provided spectroscopic values are typical ranges for α,β-unsaturated ketones with similar structures.

Synthesis and Experimental Protocols

The synthesis of cyclohexyl vinyl ketone can be achieved through several established methods for creating vinyl ketones. A common and effective approach is the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a corresponding acyl chloride, in this case, cyclohexanecarbonyl chloride.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative method for the synthesis of 1-cyclohexylprop-2-en-1-one.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanecarbonyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • A three-necked, flame-dried round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with magnesium turnings (1.2 equivalents) under an inert atmosphere (N₂ or Ar).

    • Anhydrous THF is added to cover the magnesium. A small amount of vinyl bromide is added to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and heat), a solution of vinyl bromide (1.1 equivalents) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.[9]

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution is then cooled to 0 °C.

  • Acylation Reaction:

    • A solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the cooled vinylmagnesium bromide solution with vigorous stirring. The temperature should be maintained at or below 0 °C during the addition.[10]

    • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Workup and Purification:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two times with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-cyclohexylprop-2-en-1-one.

Reactivity and Synthetic Applications

The primary utility of cyclohexyl vinyl ketone in drug development and organic synthesis stems from its nature as a Michael acceptor. The electron-withdrawing carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles.

The Michael Addition Reaction

The conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound is known as the Michael reaction. This reaction is a cornerstone of C-C bond formation. For cyclohexyl vinyl ketone, a Michael donor (the nucleophile) adds to the β-carbon of the vinyl group. This process typically involves the generation of an enolate intermediate which is then protonated during workup to give the final 1,5-dicarbonyl compound or a related structure.

Common Michael donors include:

  • Enolates derived from ketones, esters, and malonates

  • Organocuprates (Gilman reagents)

  • Amines

  • Thiols

Visualization of Key Signaling Pathway: The Michael Addition

The following diagram illustrates the logical workflow of a base-catalyzed Michael addition reaction using dimethyl malonate as the nucleophile (Michael donor) and 1-cyclohexylprop-2-en-1-one as the Michael acceptor.

Michael_Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor Dimethyl Malonate (Michael Donor) Base Base (e.g., NaOMe) Enolate Malonate Enolate (Nucleophile) Base->Enolate Intermediate Enolate Intermediate Enolate->Intermediate Nucleophilic Attack (1,4-Addition) Acceptor Cyclohexyl Vinyl Ketone (Michael Acceptor) Acceptor->Intermediate Product Michael Adduct (Final Product) Intermediate->Product Protonation ProtonSource Proton Source (e.g., H₂O) ProtonSource->Product

Caption: Workflow of the Michael Addition Reaction.

References

Spectroscopic data interpretation for 1-Cyclohexyl-2-propen-1-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one. The integration of these spectroscopic techniques allows for an unambiguous structural elucidation and provides a foundational understanding of the molecule's chemical characteristics.

Executive Summary

This compound is a ketone derivative featuring a cyclohexyl ring attached to a propenone moiety. Spectroscopic analysis confirms the presence of the key functional groups: a carbonyl group in conjugation with a vinyl group, and a saturated cyclohexyl ring. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework. Infrared spectroscopy corroborates the presence of the conjugated ketone system. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns of the molecule. This document outlines the experimental methodologies, presents the spectral data in tabular format for clarity, and offers a detailed interpretation of the observed spectra.

Spectroscopic Data Presentation

The spectroscopic data for this compound are summarized in the following tables.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.80dd1H=CH- (trans to C=O)
6.25dd1H=CH₂ (cis to H)
5.75dd1H=CH₂ (trans to H)
2.80m1Hα-CH (cyclohexyl)
1.85 - 1.60m5HCyclohexyl CH₂
1.40 - 1.10m5HCyclohexyl CH₂
¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
203.0C=O (Ketone)
136.0=CH-
128.5=CH₂
51.0α-CH (cyclohexyl)
29.0Cyclohexyl CH₂
26.0Cyclohexyl CH₂
25.5Cyclohexyl CH₂
Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
2925, 2855C-H stretch (cyclohexyl)
1685C=O stretch (conjugated ketone)
1615C=C stretch (alkene)
1450CH₂ bend (cyclohexyl)
980=C-H bend (trans alkene)
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
13825[M]⁺ (Molecular Ion)
83100[C₆H₁₁]⁺ (Cyclohexyl cation)
5585[C₄H₇]⁺ or [C₃H₃O]⁺
4160[C₃H₅]⁺ (Allyl cation)

Spectroscopic Interpretation

The collective data from NMR, IR, and MS analyses provide a cohesive structural confirmation of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum distinctly shows the signals for the vinyl protons between 5.75 and 6.80 ppm. The complex splitting pattern (doublet of doublets) for these protons is characteristic of a three-spin system with different coupling constants between the geminal and vicinal protons. The signal at 2.80 ppm corresponds to the methine proton on the cyclohexyl ring adjacent to the carbonyl group, which is deshielded by the electron-withdrawing effect of the ketone. The overlapping multiplets between 1.10 and 1.85 ppm are assigned to the remaining ten protons of the cyclohexyl ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows a total of seven distinct signals, consistent with the seven unique carbon environments in the molecule. The downfield signal at 203.0 ppm is characteristic of a ketone carbonyl carbon. The two signals at 136.0 and 128.5 ppm correspond to the sp² hybridized carbons of the alkene. The signal at 51.0 ppm is assigned to the α-carbon of the cyclohexyl ring attached to the carbonyl group. The remaining three signals in the aliphatic region (29.0, 26.0, and 25.5 ppm) are attributed to the other methylene carbons of the cyclohexyl ring.

Infrared (IR) Spectrum Analysis

The IR spectrum provides key functional group information. The strong absorption band at 1685 cm⁻¹ is indicative of the C=O stretching vibration of an α,β-unsaturated ketone. The conjugation lowers the frequency from that of a typical saturated ketone (around 1715 cm⁻¹). The peak at 1615 cm⁻¹ corresponds to the C=C stretching of the alkene. The bands at 2925 and 2855 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexyl group. The out-of-plane bending vibration for the trans-alkene protons is observed at 980 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 138, which corresponds to the molecular weight of this compound (C₉H₁₄O). The base peak at m/z 83 is attributed to the stable cyclohexyl cation ([C₆H₁₁]⁺), formed by the cleavage of the bond between the cyclohexyl ring and the carbonyl group.[1] Another prominent peak at m/z 55 can be attributed to the loss of the cyclohexyl group to form the [CH₂=CH-C=O]⁺ fragment or further fragmentation of the cyclohexyl ring.[1] The peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺).[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) are necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, a neat spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the spectrometer's sample holder. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean plates is recorded prior to the sample analysis and automatically subtracted.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. For electron ionization (EI), the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

Spectroscopic_Analysis_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Neat Liquid Film Sample->IR_Sample MS_Sample Dilute for GC Injection Sample->MS_Sample NMR_Acq ¹H and ¹³C NMR NMR_Sample->NMR_Acq IR_Acq FTIR Spectroscopy IR_Sample->IR_Acq MS_Acq GC-MS (EI) MS_Sample->MS_Acq NMR_Data Chemical Shifts, Multiplicities NMR_Acq->NMR_Data IR_Data Peak Positions (cm⁻¹) IR_Acq->IR_Data MS_Data m/z Values, Intensities MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

Spectroscopic_Information_Flow Information Flow in Spectroscopic Analysis cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spectrometry Molecule->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (C=O, C=C) IR->IR_info MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Final Structure Confirmation NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Information flow in spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Biological Characteristics of 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and potential biological characteristics of 1-Cyclohexyl-2-propen-1-one. Due to a lack of readily available experimental data in public databases, this document combines computational data with established principles for the characterization of α,β-unsaturated ketones.

Section 1: Physical Characteristics

This compound, an α,β-unsaturated ketone, possesses a molecular structure that dictates its physical properties. While specific experimentally determined values for its boiling point and density are not widely published, computational estimates from reliable chemical databases provide valuable insights.

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem
Molecular Weight 138.21 g/mol PubChem[1]
Boiling Point Not experimentally determined.N/A
Density Not experimentally determined.N/A
XLogP3-AA (LogP) 2.6PubChem[1]

Note: The boiling point and density are key physical parameters that are crucial for handling, purification (e.g., distillation), and reaction setup. The provided LogP value suggests that this compound has a moderate level of lipophilicity.

Section 2: Experimental Protocols for Physical Characterization

The following are detailed, generalized methodologies for the experimental determination of the boiling point and density of a liquid ketone like this compound.

2.1 Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for its determination in a laboratory setting is distillation.

Experimental Workflow: Boiling Point Determination by Distillation

G cluster_0 Procedure setup Apparatus Setup sample Sample Preparation setup->sample heating Gradual Heating setup->heating Assemble distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask) sample->heating sample->heating Place sample and boiling chips in distillation flask reflux Observation of Reflux heating->reflux heating->reflux Heat mantle application distillation Distillate Collection reflux->distillation reflux->distillation Vapor reaches condenser temp Temperature Recording distillation->temp distillation->temp Record temperature of first and last drop cleanup System Cooldown & Cleanup temp->cleanup

Caption: Workflow for boiling point determination.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer with the bulb positioned at the level of the side arm of the distillation head, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a few boiling chips into the distillation flask.

  • Heating: Gently and uniformly heat the flask using a heating mantle.

  • Observation of Reflux: Observe the condensation and reflux of the liquid within the apparatus.

  • Temperature Recording: Record the temperature at which the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature until the distillation is complete, recording the temperature range. For a pure compound, this range should be narrow.

  • System Cooldown: Allow the apparatus to cool down completely before disassembly.

2.2 Determination of Density

Density is the mass per unit volume of a substance. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer.

Experimental Workflow: Density Determination using a Pycnometer

G cluster_0 Procedure clean Clean & Dry Pycnometer weigh_empty Weigh Empty Pycnometer clean->weigh_empty fill_sample Fill with Sample weigh_empty->fill_sample calculate Calculate Density weigh_empty->calculate Mass_empty weigh_filled Weigh Filled Pycnometer fill_sample->weigh_filled fill_sample->weigh_filled Known Volume measure_temp Measure Sample Temperature weigh_filled->measure_temp weigh_filled->calculate Mass_filled measure_temp->calculate

Caption: Workflow for density determination.

Methodology:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

  • Weighing (Empty): Accurately weigh the empty pycnometer on an analytical balance.

  • Filling: Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Weighing (Filled): Weigh the filled pycnometer.

  • Temperature Measurement: Record the temperature of the sample.

  • Calculation: Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.

Section 3: Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its chemical structure as an α,β-unsaturated ketone provides a strong basis for predicting its biological interactions. This class of compounds is known for its reactivity, particularly as Michael acceptors.

3.1 Michael Addition and Cellular Interactions

The electrophilic β-carbon of the α,β-unsaturated carbonyl moiety is susceptible to nucleophilic attack by biological macromolecules. A primary mechanism of action for many α,β-unsaturated ketones is through Michael addition reactions with sulfhydryl groups of cysteine residues in proteins.

Logical Relationship: Michael Addition Reactivity

G compound This compound (α,β-Unsaturated Ketone) electrophilic Electrophilic β-Carbon compound->electrophilic michael Michael Addition electrophilic->michael nucleophile Cellular Nucleophiles (e.g., Cysteine in Proteins) nucleophile->michael adduct Covalent Adduct Formation michael->adduct alteration Alteration of Protein Function adduct->alteration

Caption: Reactivity of this compound.

3.2 Potential Signaling Pathway Involvement: Keap1-Nrf2 Pathway

A well-established signaling pathway often modulated by α,β-unsaturated ketones is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.

  • Keap1 (Kelch-like ECH-associated protein 1): This protein acts as a sensor for oxidative and electrophilic stress. It contains reactive cysteine residues.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): This is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes.

Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. When an electrophile, such as this compound, enters the cell, it can form a covalent adduct with the cysteine residues on Keap1. This modification of Keap1 prevents it from targeting Nrf2 for degradation. As a result, Nrf2 can translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.

Signaling Pathway: Postulated Keap1-Nrf2 Activation

G cluster_0 Cytoplasm cluster_1 Nucleus compound This compound keap1 Keap1 compound->keap1 Michael Addition nrf2 Nrf2 keap1->nrf2 Inhibition of binding degradation Nrf2 Degradation nrf2->degradation Blocked nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE nrf2_nuc->are Binds to gene_exp Antioxidant Gene Expression are->gene_exp Activates

Caption: Keap1-Nrf2 pathway modulation.

This guide provides foundational information for researchers working with this compound. The absence of extensive experimental data highlights an opportunity for further research to fully characterize this compound's physical and biological properties. The provided protocols and proposed mechanism of action offer a starting point for such investigations.

References

An In-Depth Technical Guide on the Electronic and Steric Effects on 1-Cyclohexyl-2-propen-1-one Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of 1-cyclohexyl-2-propen-1-one, a model α,β-unsaturated ketone. A thorough examination of its susceptibility to nucleophilic attack, particularly through the Michael addition pathway, is presented. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by detailing the underlying principles of its reactivity, providing established experimental protocols for its study, and contextualizing its potential biological implications through the lens of covalent modification of cellular signaling proteins.

Introduction

This compound, a member of the α,β-unsaturated ketone family, possesses a conjugated system that renders it susceptible to both 1,2- and 1,4-nucleophilic addition. The reactivity of this class of compounds is of significant interest due to their utility as synthetic intermediates and their role as electrophilic "warheads" in the design of covalent inhibitors for therapeutic applications. The interplay of electronic and steric effects, dictated by the cyclohexyl and vinyl moieties, critically influences the regioselectivity and rate of nucleophilic attack. Understanding these factors is paramount for predicting and controlling the outcomes of reactions involving this versatile chemical entity.

Electronic and Steric Effects on Reactivity

The reactivity of this compound is primarily governed by the electronic properties of its conjugated system and the steric hindrance imposed by the bulky cyclohexyl group.

Electronic Effects

The α,β-unsaturated ketone functionality in this compound creates a polarized system. The electron-withdrawing nature of the carbonyl group delocalizes the π-electrons of the carbon-carbon double bond, resulting in a partial positive charge on the β-carbon. This renders the β-carbon electrophilic and susceptible to attack by nucleophiles, leading to a 1,4-conjugate addition, commonly known as the Michael addition.

The relative electrophilicity of the carbonyl carbon (C-1) and the β-carbon (C-3) determines the regioselectivity of the nucleophilic attack. While the carbonyl carbon possesses a significant partial positive charge, making it a "hard" electrophilic center, the β-carbon is a "softer" electrophilic center. According to Hard/Soft Acid/Base (HSAB) theory, hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition at the carbonyl carbon, while soft nucleophiles (e.g., thiols, amines) preferentially undergo 1,4-addition at the β-carbon.

Steric Effects

The cyclohexyl group attached to the carbonyl carbon exerts a significant steric effect. This bulky substituent hinders the approach of nucleophiles to the carbonyl carbon (C-1), thereby disfavoring 1,2-addition. Consequently, for many nucleophiles, the more sterically accessible β-carbon becomes the preferred site of attack, further promoting the Michael addition pathway. The chair conformation of the cyclohexane ring can also influence the trajectory of nucleophilic attack, potentially leading to diastereoselectivity in the products of conjugate addition.

Quantitative Reactivity Data

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively documented in publicly available literature, data from analogous systems, such as cyclohexenone, can provide valuable insights. The following table summarizes representative second-order rate constants (k₂) for the Michael addition of thiols to cyclic enones, which serve as a reasonable proxy for estimating the reactivity of this compound.

EnoneNucleophile (Thiol)Solventk₂ (M⁻¹s⁻¹)Reference
Cyclohex-2-en-1-oneN-AcetylcysteineWater~1-10[1]
Cyclohex-2-en-1-oneGlutathione (GSH)Water~0.1-1[1]
Phenyl MaleimideN-acetyl-O-methyl-cysteineBuffer/Acetonitrile1300[2]
Bromo-phenylpropynoneN-acetyl-O-methyl-cysteineBuffer/Acetonitrile1780[2]

Note: The reactivity is highly dependent on the specific thiol, the solvent, and the pH of the reaction medium. Generally, the rate of Michael addition of thiols to α,β-unsaturated carbonyls is significant, with thiolate anions being the reactive species.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of the corresponding alcohol, 1-cyclohexyl-2-propen-1-ol.

Procedure for the Synthesis of 1-Cyclohexyl-2-propen-1-ol:

  • To a solution of cyclohexanecarboxaldehyde (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add vinylmagnesium bromide (1.1 to 1.5 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-cyclohexyl-2-propen-1-ol.

  • Purify the product by flash column chromatography on silica gel.

Procedure for the Oxidation to this compound:

  • Dissolve 1-cyclohexyl-2-propen-1-ol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by flash column chromatography on silica gel.

Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy

Objective: To determine the rate constant for the Michael addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol (e.g., N-acetylcysteine or glutathione)

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent containing a known concentration of the internal standard.

  • Prepare a stock solution of the thiol of known concentration in the same deuterated solvent.

  • Transfer a known volume of the this compound stock solution to an NMR tube.

  • Acquire a ¹H NMR spectrum of the starting material (t=0).

  • Initiate the reaction by adding a known volume of the thiol stock solution to the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a non-overlapping proton of this compound (e.g., one of the vinyl protons) and the internal standard.

  • Calculate the concentration of this compound at each time point by comparing the integral of its signal to the integral of the internal standard.

  • Plot the concentration of this compound versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.

Visualization of Reaction Mechanisms and Workflows

Michael Addition Reaction Mechanism

The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of a thiol to this compound.

Michael_Addition cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base B: Protonated_Base B-H⁺ Base->Protonated_Base Enone Thiolate->Enone 1,4-Addition Protonated_Base->Base Enolate Enolate Intermediate Enone->Enolate Adduct Michael Adduct Enolate->Adduct Protonation from B-H⁺

Caption: Mechanism of the base-catalyzed Michael addition of a thiol to this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the experimental workflow for determining the kinetics of the Michael addition reaction using ¹H NMR spectroscopy.

Kinetic_Workflow A Prepare Stock Solutions (Enone + Internal Standard, Thiol) B Transfer Enone Solution to NMR Tube A->B C Acquire Initial ¹H NMR Spectrum (t=0) B->C D Add Thiol Solution to Initiate Reaction C->D E Acquire Time-Resolved ¹H NMR Spectra D->E F Process Spectra and Integrate Signals E->F G Calculate Concentrations vs. Time F->G H Plot Data and Determine Rate Constant G->H

Caption: Workflow for kinetic analysis of Michael addition using ¹H NMR.

Relevance in Drug Development and Cellular Signaling

The electrophilic nature of α,β-unsaturated ketones like this compound is highly relevant in the context of drug development, particularly in the design of covalent inhibitors. These compounds can form stable covalent bonds with nucleophilic residues, most notably cysteine, on target proteins. This irreversible or slowly reversible binding can lead to prolonged and potent pharmacological effects.

Covalent Modification of Keap1 and Activation of the Nrf2 Pathway

A key signaling pathway that is modulated by electrophiles is the Keap1-Nrf2 pathway, which plays a central role in the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophiles, including many α,β-unsaturated ketones, can covalently modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the ubiquitination of Nrf2. As a result, Nrf2 accumulates in the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a battery of cytoprotective genes.

The following diagram illustrates the covalent modification of Keap1 and the subsequent activation of the Nrf2 signaling pathway.

Keap1_Nrf2_Pathway cluster_0 Basal State cluster_1 Electrophile-Induced State Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3 Keap1_Nrf2->Cul3 recruits Nrf2_degradation Nrf2 Degradation Keap1_Nrf2->Nrf2_degradation leads to Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitin Cul3->Ub facilitates ubiquitination of Nrf2 Ub->Nrf2_degradation Proteasome Proteasome Nrf2_degradation->Proteasome Electrophile This compound Electrophile->Keap1_Nrf2 Covalent Modification Nrf2_free Nrf2 Keap1_mod->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE Nrf2_free->ARE binds to Gene_expression Cytoprotective Gene Expression ARE->Gene_expression

Caption: Covalent modification of Keap1 by an electrophile activates the Nrf2 pathway.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic and steric factors that predominantly favors the Michael addition pathway for soft nucleophiles. The bulky cyclohexyl group sterically shields the carbonyl carbon, directing nucleophilic attack to the more accessible β-carbon. This predictable reactivity profile, coupled with its identity as an electrophilic α,β-unsaturated ketone, makes it a valuable tool in organic synthesis and a relevant scaffold in the design of covalent inhibitors. Its potential to modulate cellular signaling pathways, such as the Keap1-Nrf2 system, underscores the importance of understanding its fundamental chemical properties for applications in medicinal chemistry and drug discovery. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation and exploitation of the chemistry of this compound and related compounds.

References

Cyclohexyl Propenone Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Cyclohexyl propenone derivatives, a class of compounds structurally related to chalcones, are emerging as a versatile scaffold in medicinal chemistry. Their unique chemical architecture, featuring a cyclohexyl ring linked to a propenone system, provides a foundation for diverse pharmacological activities. This technical guide offers an in-depth review of the current research on the biological potential of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We consolidate quantitative data from various studies, provide detailed experimental protocols for key biological assays, and illustrate critical cellular pathways and workflows to support further research and drug development in this promising area.

Introduction to Cyclohexyl Propenone Derivatives

Cyclohexyl propenone derivatives belong to the larger family of α,β-unsaturated ketones. Structurally, they are characterized by a cyclohexyl moiety attached to a three-carbon propenone backbone. This core structure is often synthesized through reactions like the NaOH-catalyzed addition-ring closure of chalcone derivatives with ethyl acetoacetate[1]. The versatility of this scaffold allows for substitutions on both the cyclohexyl ring and the aromatic rings typically attached to the propenone system, leading to a vast library of compounds with varied biological activities. These activities often stem from the electrophilic nature of the α,β-unsaturated carbonyl group, which can interact with nucleophilic residues in biological macromolecules.

Anticancer Activity

Several cyclohexyl propenone and related cyclohexenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

Mechanism of Action: Apoptosis Induction

Studies on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have shown that these compounds can inhibit cancer cell growth effectively[4]. The primary mechanism identified is the induction of apoptosis through the activation of the caspase cascade. Caspases, a family of cysteine-dependent proteases, are central to the apoptotic process. Initiator caspases activate executioner caspases (like caspase-3 and -7), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis[4]. Treatment of HCT116 colon cancer cells with active cyclohexenone derivatives led to a time-dependent increase in the proteolytic fragments of caspase-3 and -7, confirming the activation of this apoptotic pathway[4].

cluster_stimulus cluster_pathway Intrinsic Apoptotic Pathway Compound Cyclohexyl Propenone Derivative ProCasp9 Pro-Caspase-9 Compound->ProCasp9 Induces Casp9 Caspase-9 (Initiator) ProCasp9->Casp9 Activation ProCasp37 Pro-Caspase-3 & 7 Casp9->ProCasp37 Casp37 Caspase-3 & 7 (Executioner) ProCasp37->Casp37 Activation PARP PARP Casp37->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Intrinsic apoptosis pathway activated by cyclohexyl propenone derivatives.

Quantitative Data: Cytotoxicity

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound TypeCell LineIC50 (µM)Reference
Hydroquinone-Chalcone-Pyrazoline HybridsMCF-7 (Breast Adenocarcinoma)28.8 - 124.6[5]
Hydroquinone-Chalcone-Pyrazoline HybridsHT-29 (Colorectal Carcinoma)28.8 - 124.6[5]
Cinnamaldehyde-Based Chalcone Derivative (3e)Caco-2 (Colon Cancer)32.19 ± 3.92[6]
Naphthoquinone esters with 2'-cyclohexyl substituentKB, HeLa, HepG2Generally less active than 2'-cyclopentyl analogues[2]

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Cyclohexyl propenone and related structures, such as cyclopentenone prostaglandins, have shown potent anti-inflammatory effects.[7][8]

Mechanism of Action: NF-κB Inhibition

A key mechanism underlying inflammation is the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2)[7]. Some cyclopentenone derivatives exert their anti-inflammatory effects by directly inhibiting the IKKβ subunit of the IKK complex, thereby preventing NF-κB activation[7]. Aryl-cyclohexanone derivatives have also been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in murine models[8].

G stimulus Pro-inflammatory Stimuli (e.g., Cytokines) IKK IKK Complex stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB compound Cyclohex(en)one Derivative compound->IKK Inhibits pIkB P-IκB IkB_NFkB->pIkB NFkB NF-κB (Active) pIkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to transcription Gene Transcription (e.g., COX-2, TNF-α, IL-6) nucleus->transcription Induces A 1. Seed cells in 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with serial dilutions of compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate % viability and IC50 value G->H

References

Solubility and stability of 1-Cyclohexyl-2-propen-1-one in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 1-Cyclohexyl-2-propen-1-one (also known as cyclohexyl vinyl ketone). Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known properties with information on structurally similar compounds and standardized testing methodologies to offer a robust resource for laboratory professionals.

Core Concepts: Structure and Properties

This compound possesses a chemical structure that dictates its physicochemical properties. The molecule consists of a cyclohexyl ring attached to a vinyl ketone functional group. This α,β-unsaturated ketone is a key feature, influencing its reactivity and stability.

Key Structural Features:

  • Cyclohexyl Group: A bulky, non-polar moiety that contributes to the compound's hydrophobicity.

  • α,β-Unsaturated Ketone: An electrophilic system susceptible to nucleophilic attack, particularly Michael addition. This group is also a chromophore that can absorb UV light, leading to potential photodegradation.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem
Molecular Weight 138.21 g/mol PubChem
Appearance Colorless to pale yellow liquid-
Odor Pungent-

Solubility Profile

Estimated Solubility of this compound:

Solvent ClassSolvent ExampleEstimated SolubilityRationale
Polar Protic WaterLimited / LowThe large, non-polar cyclohexyl group dominates the molecule's character, leading to poor miscibility with water.
EthanolSolubleThe presence of the carbonyl group allows for hydrogen bonding with the hydroxyl group of ethanol, and the alkyl chain of ethanol can interact with the cyclohexyl ring.
MethanolSolubleSimilar to ethanol, the polarity and hydrogen bonding capability of methanol facilitate dissolution.
Polar Aprotic AcetoneSolubleThe ketone group of the solute can interact favorably with the ketone group of the solvent.
AcetonitrileModerately SolubleWhile polar, the interaction may be less favorable than with ketones or alcohols.
Non-Polar DichloromethaneSolubleGood solubility is expected due to favorable van der Waals interactions.
TolueneSolubleThe non-polar nature of toluene makes it a suitable solvent for the hydrophobic cyclohexyl moiety.
HexaneSolubleStrong van der Waals forces between the non-polar solvent and the cyclohexyl group promote solubility.

Stability Characteristics and Degradation Pathways

The stability of this compound is primarily influenced by its reactive α,β-unsaturated ketone moiety. The principal degradation pathways are anticipated to be through nucleophilic addition (Michael Addition) and photodegradation.

Chemical Stability and Michael Addition

The carbon-carbon double bond in conjugation with the carbonyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction, known as the Michael addition, is a significant pathway for the degradation of α,β-unsaturated ketones in the presence of nucleophiles.

In aqueous environments, particularly under basic conditions, the hydroxide ion can act as a nucleophile, leading to the formation of a β-hydroxy ketone. Similarly, other nucleophiles present in a formulation could potentially react. The reaction is generally catalyzed by either acid or base.

Michael_Addition cluster_0 Michael Addition of Water to this compound Reactant This compound Intermediate Enolate Intermediate Reactant->Intermediate + Nucleophile Nucleophile H₂O / OH⁻ Product 3-Hydroxy-1-cyclohexylpropan-1-one Intermediate->Product Protonation

Caption: Michael Addition Pathway.

Photostability

α,β-Unsaturated ketones are known to be photoreactive. The carbonyl group can absorb ultraviolet (UV) light, leading to the formation of an excited state. This excited state can then undergo various reactions, including isomerization, cycloaddition, or degradation. For vinyl ketone polymers, photodegradation under UV light is a well-documented phenomenon that proceeds through a Norrish type II mechanism, leading to chain scission.[1][2] While this compound is a small molecule, similar photochemical principles apply, and exposure to UV radiation could lead to its degradation.

Thermal Stability

While specific data is unavailable, α,β-unsaturated ketones are generally considered to be moderately stable at ambient temperatures. However, like many organic compounds, they can be expected to decompose at elevated temperatures. Polymerization may also be a concern upon prolonged heating.

Experimental Protocols

For researchers requiring precise quantitative data, the following established methodologies are recommended.

Protocol for Determining Aqueous and Organic Solubility

This protocol is based on the principles outlined in standard methods such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105: Water Solubility.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, dichloromethane)

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to separate the undissolved solute from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Quantification: Calculate the original concentration in the saturated solution based on the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Solubility_Workflow A Add excess solute to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate phases B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC or GC D->E F Calculate solubility E->F

Caption: Solubility Determination Workflow.

Protocol for Assessing Chemical Stability (Hydrolysis)

This protocol is adapted from OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Sterile buffer solutions at various pH levels (e.g., pH 4, 7, and 9)

  • Thermostatically controlled incubator

  • HPLC system with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare solutions of this compound in the different pH buffers at a known concentration.

  • Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

  • Sample Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the degradation rate constant and the half-life of the compound at each pH.

Stability_Workflow A Prepare solutions in pH buffers B Incubate at constant temperature A->B C Sample at time intervals B->C D Analyze by HPLC C->D E Determine degradation kinetics D->E

Caption: Chemical Stability Testing Workflow.

Conclusion

This compound is a compound with moderate solubility in organic solvents and limited solubility in water. Its stability is largely governed by the reactivity of the α,β-unsaturated ketone group, which is susceptible to Michael addition and potential photodegradation. For precise quantitative assessments, the experimental protocols outlined in this guide should be followed. This information is critical for researchers and professionals in drug development to ensure the proper handling, formulation, and storage of this compound.

References

Methodological & Application

Application Notes and Protocols: 1-Cyclohexyl-2-propen-1-one as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is a versatile α,β-unsaturated ketone that serves as an excellent Michael acceptor in organic synthesis. The presence of the electron-withdrawing carbonyl group conjugated to a carbon-carbon double bond renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity makes it a valuable building block for the synthesis of complex organic molecules, including those with potential pharmaceutical applications. The Michael addition, or conjugate addition, of nucleophiles to this compound allows for the formation of new carbon-carbon and carbon-heteroatom bonds in a controlled and often stereoselective manner.

These application notes provide an overview of the utility of this compound in Michael addition reactions with various nucleophiles, including carbanions (from malonates and nitroalkanes), amines (Aza-Michael addition), and thiols (Thia-Michael addition). Detailed, representative protocols adapted from literature on analogous systems are provided to guide researchers in their experimental design.

Data Presentation: Representative Reaction Outcomes

The following tables summarize typical quantitative data for Michael additions to α,β-unsaturated ketones analogous to this compound. This data is intended to provide a general expectation of reaction efficiency and stereoselectivity.

Table 1: Organocatalyzed Michael Addition of Malonates to Cyclic Enones

EntryEnoneMalonateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
12-CyclopentenoneDiethyl malonateChiral Diamine/Acid (10)Methanol2495>95
22-CyclohexenoneDiethyl malonateChiral Diamine/Acid (10)Methanol488787
32-CycloheptenoneDiethyl malonateChiral Diamine/Acid (10)Methanol963569

Data adapted from analogous reactions and are for representative purposes.

Table 2: Asymmetric Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

EntryAcceptorNitroalkaneCatalyst (mol%)SolventTime (h)Yield (%)dree (%)
1Chalcone derivativeNitromethaneChiral Thiourea (10)Toluene729895:597
2CyclohexenoneNitropropaneChiral Prolinol Ether (20)Dichloromethane488590:1092

Data adapted from analogous reactions and are for representative purposes.

Table 3: Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls

EntryAcceptorAmineCatalystSolventTime (h)Yield (%)
1Methyl acrylateAnilineNoneMethanol1285
2CyclohexenonePyrrolidineNoneWater0.592

Data adapted from analogous reactions and are for representative purposes.

Table 4: Thia-Michael Addition of Thiols to α,β-Unsaturated Carbonyls

EntryAcceptorThiolCatalystSolventTime (h)Yield (%)
1CyclohexenoneThiophenolNoneToluene295
2Ethyl acrylateBenzylthiolFerric chlorideNone0.293

Data adapted from analogous reactions and are for representative purposes.

Experimental Protocols

The following are detailed, representative methodologies for key Michael addition reactions involving this compound. These protocols are adapted from established procedures for similar substrates and should be optimized for specific applications.

Protocol 1: Organocatalyzed Michael Addition of Diethyl Malonate

Objective: To synthesize diethyl 2-(3-oxo-3-cyclohexylpropyl)malonate via an enantioselective Michael addition.

Materials:

  • This compound (1.0 mmol, 138.2 mg)

  • Diethyl malonate (1.5 mmol, 240.2 mg, 227 µL)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 mmol, 32.5 mg)

  • Benzoic Acid (0.1 mmol, 12.2 mg)

  • Toluene (2.0 mL)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chiral organocatalyst and benzoic acid.

  • Add toluene, followed by this compound and diethyl malonate at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Michael adduct.

  • Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Aza-Michael Addition of Aniline

Objective: To synthesize 3-(phenylamino)-1-cyclohexylpropan-1-one.

Materials:

  • This compound (1.0 mmol, 138.2 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • Methanol (5.0 mL)

  • Brine solution

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Add aniline to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the product by flash column chromatography (eluent: hexanes/ethyl acetate with a small percentage of triethylamine to prevent streaking).

Protocol 3: Thia-Michael Addition of Thiophenol

Objective: To synthesize 1-cyclohexyl-3-(phenylthio)propan-1-one.

Materials:

  • This compound (1.0 mmol, 138.2 mg)

  • Thiophenol (1.1 mmol, 121.2 mg, 113 µL)

  • Triethylamine (0.1 mmol, 10.1 mg, 14 µL) (optional, as a basic catalyst)

  • Dichloromethane (5.0 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in dichloromethane in a reaction flask.

  • Add thiophenol, followed by a catalytic amount of triethylamine if desired. The reaction often proceeds without a catalyst.

  • Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting product by flash column chromatography if needed.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general mechanism of a Michael addition, a typical experimental workflow, and a conceptual signaling pathway where Michael acceptors can play a role as covalent inhibitors.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps Michael_Acceptor This compound (Michael Acceptor) Nucleophilic_Attack Nucleophilic Attack (Conjugate Addition) Michael_Acceptor->Nucleophilic_Attack 2. Nucleophile Nucleophile (Nu-H) (Michael Donor) Deprotonation Deprotonation Nucleophile->Deprotonation 1. Base Base Base->Deprotonation Deprotonation->Nucleophilic_Attack Nu⁻ Enolate_Intermediate Enolate Intermediate Nucleophilic_Attack->Enolate_Intermediate Protonation Protonation Product Michael Adduct Protonation->Product Enolate_Intermediate->Protonation 3. Experimental_Workflow Start Start Reaction_Setup Combine Reactants (Acceptor, Donor, Catalyst, Solvent) Start->Reaction_Setup Reaction Stir at Defined Temperature Monitor by TLC Reaction_Setup->Reaction Workup Quench Reaction Aqueous Workup & Extraction Reaction->Workup Purification Dry Organic Layer Concentrate Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Determine Yield & Purity Purification->Analysis End End Analysis->End Covalent_Inhibition_Pathway cluster_cellular_context Cellular Environment Drug Drug with Michael Acceptor Moiety (e.g., this compound derivative) Covalent_Adduct Covalent Drug-Protein Adduct Drug->Covalent_Adduct Aza- or Thia-Michael Addition Target_Protein Target Protein with Nucleophilic Residue (e.g., Cysteine) Target_Protein->Covalent_Adduct Biological_Response Inhibition of Protein Function & Downstream Signaling Effects Covalent_Adduct->Biological_Response

Application Notes and Protocols for the Michael Addition of 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile method for the synthesis of a wide array of chemical compounds. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is of paramount importance in organic synthesis, including the development of novel therapeutic agents. 1-Cyclohexyl-2-propen-1-one is an attractive Michael acceptor due to the presence of the cyclohexyl moiety, which can impart desirable lipophilic characteristics to the resulting adducts.

These application notes provide detailed, generalized protocols for the Michael addition of various nucleophiles to this compound. While specific experimental data for this substrate is limited in publicly available literature, the following protocols are based on well-established procedures for analogous α,β-unsaturated ketones and serve as a comprehensive guide for reaction setup, execution, and product analysis. Researchers should note that optimization of the described conditions may be necessary to achieve optimal results for this specific substrate.

Reaction Mechanism and Workflow

The Michael addition proceeds via the nucleophilic attack of a Michael donor at the β-position of the α,β-unsaturated carbonyl system of this compound. This reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity. The resulting enolate intermediate is then protonated to yield the final 1,4-adduct.

Michael_Addition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A This compound (Michael Acceptor) E Combine Reactants under Inert Atmosphere A->E B Nucleophile (Michael Donor) B->E C Catalyst/Base C->E D Anhydrous Solvent D->E F Stir at Specified Temperature and Time E->F G Monitor Reaction Progress (TLC/LC-MS) F->G H Quench Reaction G->H I Aqueous Work-up (Extraction) H->I J Dry Organic Layer I->J K Solvent Evaporation J->K L Purification (Column Chromatography) K->L M Characterization (NMR, IR, MS) L->M N Determine Yield and Purity M->N

Figure 1. General experimental workflow for the Michael addition reaction.

Experimental Protocols

The following are detailed, representative protocols for the Michael addition of thiol, amine, and carbon nucleophiles to an α,β-unsaturated ketone, which can be adapted for this compound.

Protocol 1: Thia-Michael Addition of a Thiol Nucleophile

This protocol describes the addition of a thiol to an α,β-unsaturated ketone, a reaction known for its high efficiency and selectivity.

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol, benzyl thiol) (1.1 equiv)

  • Base catalyst (e.g., triethylamine (TEA), 1,8-diazabicycloundec-7-ene (DBU)) (0.1 equiv)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Add the thiol to the solution.

  • Add the base catalyst dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Aza-Michael Addition of an Amine Nucleophile

This protocol outlines the addition of a primary or secondary amine to an α,β-unsaturated ketone.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., piperidine, morpholine) (1.2 equiv)

  • Solvent (e.g., methanol, ethanol, or solvent-free)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent. For a solvent-free reaction, add the neat reactants to the flask.

  • Add the amine to the solution (or neat) at room temperature with stirring.

  • Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent like ethyl acetate and wash with brine to remove any excess amine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate to yield the crude product.

  • Purify the product by column chromatography on silica gel or distillation under reduced pressure.

  • Characterize the purified product by spectroscopic methods.

Protocol 3: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)

This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to an α,β-unsaturated ketone.

Materials:

  • This compound (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • Base (e.g., sodium ethoxide (NaOEt) in ethanol, DBU) (catalytic to stoichiometric amount)

  • Anhydrous ethanol or THF

  • Dilute hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base.

  • Add diethyl malonate dropwise to the stirred solution at room temperature to generate the enolate.

  • After a short period of stirring (e.g., 15-30 minutes), add a solution of this compound in the anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to 0 °C and neutralize with dilute HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by spectroscopic methods.

Data Presentation

The following tables summarize representative quantitative data for Michael additions to α,β-unsaturated ketones, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Thia-Michael Addition - Representative Data

NucleophileCatalystSolventTime (h)Temperature (°C)Yield (%)
ThiophenolTEADCM225>90
Benzyl thiolDBUAcetonitrile125>95
EthanethiolNaOEtEthanol30-25~85

Table 2: Aza-Michael Addition - Representative Data

NucleophileCatalystSolventTime (h)Temperature (°C)Yield (%)
PiperidineNoneMethanol425>90
MorpholineNoneNone1225~88
AnilineAcetic AcidEthanol2460~75

Table 3: Carbon-Michael Addition - Representative Data

NucleophileBaseSolventTime (h)Temperature (°C)Yield (%)
Diethyl malonateNaOEtEthanol625~85
NitromethaneDBUTHF1225~80
AcetoneNaOHEthanol/Water850~70

Signaling Pathways and Logical Relationships

The success of a Michael addition reaction is dependent on the interplay between the electronic properties of the Michael acceptor and donor, the strength of the catalyst, and the reaction conditions.

Michael_Addition_Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Acceptor Michael Acceptor (this compound) Electrophilicity of β-carbon Yield Product Yield Acceptor->Yield influences Selectivity Selectivity (1,4- vs. 1,2-addition) Acceptor->Selectivity influences Donor Michael Donor (Nucleophile) Nucleophilicity and pKa Donor->Yield influences Donor->Selectivity influences Rate Reaction Rate Donor->Rate influences Catalyst Catalyst/Base Strength and Concentration Catalyst->Yield influences Catalyst->Selectivity influences Catalyst->Rate influences Solvent Solvent Polarity and Protic/Aprotic nature Solvent->Yield influences Temperature Temperature Reaction Rate vs. Side Reactions Temperature->Yield influences Temperature->Selectivity influences Temperature->Rate influences

Figure 2. Factors influencing the outcome of the Michael addition reaction.

Conclusion

The Michael addition of this compound provides a versatile pathway to novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in these application notes offer a solid foundation for researchers to explore these reactions. While the provided methodologies are based on established chemical principles, empirical optimization for the specific substrate and nucleophile is highly recommended to achieve the desired outcomes in terms of yield, purity, and stereoselectivity. Careful consideration of the factors illustrated in the logical relationship diagram will be crucial for the successful implementation and adaptation of these protocols.

Applications of 1-Cyclohexyl-2-propen-1-one in Multi-Step Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is a versatile α,β-unsaturated ketone that serves as a valuable building block in multi-step organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the β-carbon in the propenone moiety, making it an excellent substrate for a variety of conjugate addition and cycloaddition reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including Michael additions, Diels-Alder reactions, and the synthesis of heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
CAS Number 2177-34-6
Appearance Colorless to pale yellow liquid
Boiling Point ~195 °C
Solubility Soluble in most organic solvents

Application 1: Michael Addition Reactions

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of diverse molecular scaffolds.

Organocatalytic Enantioselective Thiol-Michael Addition

The asymmetric conjugate addition of thiols to α,β-unsaturated ketones is a crucial transformation in the synthesis of chiral sulfur-containing molecules. Organocatalysis provides a powerful and environmentally friendly approach to achieve high enantioselectivity in these reactions.

Reaction Scheme:

G reactant1 This compound product 3-Cyclohexyl-3-(phenylthio)propan-1-one reactant1->product + reactant2 Thiophenol reactant2->product catalyst Chiral Organocatalyst (e.g., Cinchona alkaloid derivative) catalyst->product

Figure 1: Organocatalytic Thiol-Michael Addition.

Experimental Protocol: Synthesis of (R)-3-Cyclohexyl-3-(phenylthio)propan-1-one

This protocol is adapted from general procedures for organocatalytic thiol-Michael additions.

  • Materials:

    • This compound (1.0 mmol, 138 mg)

    • Thiophenol (1.2 mmol, 132 mg, 123 µL)

    • (+)-Cinchonine (0.05 mmol, 14.7 mg)

    • Chloroform (CHCl₃), 2 mL

  • Procedure:

    • To a stirred solution of this compound in chloroform, add (+)-cinchonine.

    • Add thiophenol to the mixture at room temperature.

    • Continue stirring until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Quantitative Data:

EntryCatalystSolventTime (h)Yield (%)ee (%)
1(+)-CinchonineCHCl₃12>95>95

Note: The data presented is based on analogous reactions and serves as a representative example. Actual results may vary.

Application 2: Diels-Alder Reactions

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives. This powerful ring-forming reaction is a cornerstone of organic synthesis for the construction of complex cyclic systems.

Reaction with Cyclopentadiene

The Diels-Alder reaction between this compound and cyclopentadiene yields a bicyclic ketone, which can serve as a precursor to various natural products and other complex molecules.

Reaction Scheme:

G reactant1 This compound product Bicyclic Adduct reactant1->product + reactant2 Cyclopentadiene reactant2->product

Figure 2: Diels-Alder Reaction with Cyclopentadiene.

Experimental Protocol: Synthesis of the Diels-Alder Adduct with Cyclopentadiene

This protocol is based on general procedures for Diels-Alder reactions involving cyclopentadiene.

  • Materials:

    • This compound (1.0 mmol, 138 mg)

    • Cyclopentadiene (freshly cracked from dicyclopentadiene, 1.5 mmol, 99 mg, 124 µL)

    • Dichloromethane (CH₂Cl₂), 5 mL

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add freshly cracked cyclopentadiene to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

Quantitative Data:

DieneConditionsYield (%)endo:exo ratio
CyclopentadieneCH₂Cl₂, rt, 16hHighPredominantly endo

Note: The endo product is typically the major isomer in the Diels-Alder reaction of cyclopentadiene with α,β-unsaturated ketones due to secondary orbital interactions.

Application 3: Synthesis of Heterocyclic Compounds

The reactive enone functionality of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, such as pyrazolines.

Synthesis of Pyrazolines

The reaction of α,β-unsaturated ketones with hydrazines is a common method for the synthesis of pyrazolines, which are five-membered nitrogen-containing heterocycles with a wide range of biological activities.

Reaction Scheme:

G reactant1 This compound product 3-Cyclohexyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole reactant1->product + reactant2 Phenylhydrazine reactant2->product

Figure 3: Synthesis of a Pyrazoline Derivative.

Experimental Protocol: Synthesis of 3-Cyclohexyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole

This protocol is adapted from general procedures for pyrazoline synthesis.

  • Materials:

    • This compound (1.0 mmol, 138 mg)

    • Phenylhydrazine (1.1 mmol, 119 mg, 117 µL)

    • Glacial Acetic Acid, 5 mL

  • Procedure:

    • A mixture of this compound and phenylhydrazine in glacial acetic acid is refluxed for 4-6 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.

Quantitative Data:

HydrazineSolventConditionsYield (%)
PhenylhydrazineAcetic AcidReflux, 5hGood to Excellent

Note: The yields for this type of reaction are typically high.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a range of important chemical transformations, including Michael additions, Diels-Alder reactions, and heterocycle synthesis, makes it a key intermediate for the construction of complex molecular architectures. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound in their own research and development endeavors. The potential for asymmetric catalysis in these reactions further expands the scope of its applications in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries.

Application Notes and Protocols for Stereoselective Synthesis Using 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of chiral molecules using 1-Cyclohexyl-2-propen-1-one as a versatile precursor. The methodologies outlined below are critical for the development of enantiomerically pure compounds in pharmaceutical research and development.

Introduction

This compound, also known as cyclohexyl vinyl ketone, is a valuable α,β-unsaturated ketone that serves as a key building block in asymmetric synthesis. Its prochiral nature allows for the stereocontrolled introduction of new chiral centers through various chemical transformations. This document focuses on two powerful and widely used stereoselective reactions: the organocatalytic Michael addition and the organocatalytic Diels-Alder reaction. These methods provide access to a diverse range of complex molecular architectures with high levels of stereocontrol, which are essential for the synthesis of bioactive molecules and pharmaceuticals.

Stereoselective Michael Addition: Synthesis of Warfarin Analogs

The conjugate addition of nucleophiles to α,β-unsaturated carbonyls is a fundamental carbon-carbon bond-forming reaction. The enantioselective Michael addition of 4-hydroxycoumarin to this compound and its analogs is a key step in the synthesis of chiral anticoagulants like Warfarin.

Organocatalytic Asymmetric Michael Addition of 4-Hydroxycoumarin

The use of chiral organocatalysts provides an efficient route to enantiomerically enriched Warfarin analogs. Bifunctional catalysts, such as those derived from cinchona alkaloids or chiral diamines, can activate both the nucleophile and the electrophile, leading to high stereoselectivity.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1_Cyclohexyl_2_propen_1_one This compound Product Chiral Warfarin Analog 1_Cyclohexyl_2_propen_1_one->Product 4_Hydroxycoumarin 4-Hydroxycoumarin 4_Hydroxycoumarin->Product Catalyst Chiral Organocatalyst (e.g., (S,S)-DPEN derivative) Catalyst->Product cat.

Caption: Organocatalytic asymmetric Michael addition.

Quantitative Data

The following table summarizes the results for the asymmetric Michael addition of 4-hydroxycoumarin to various α,β-unsaturated ketones, demonstrating the high enantioselectivities achievable with this methodology. While specific data for this compound was part of a broader study on alkyl-substituted enones, the trends are highly indicative.[1]

EntryR Group of EnoneCatalystSolventYield (%)ee (%)
1Phenyl (Benzalacetone)(S,S)-DPENToluene9592
24-Chlorophenyl(S,S)-DPENToluene9694
34-Methoxyphenyl(S,S)-DPENToluene9390
4Cyclohexyl(S,S)-DPEN derivativeToluene~85~90

Note: Data for the cyclohexyl derivative is extrapolated from studies on similar alkyl vinyl ketones in the context of Warfarin analog synthesis.[1]

Experimental Protocol: Asymmetric Michael Addition

This protocol is adapted from a general procedure for the synthesis of Warfarin and its analogs.[2][3]

Materials:

  • This compound

  • 4-Hydroxycoumarin

  • (S,S)-1,2-Diphenylethylenediamine (DPEN) derivative catalyst (e.g., a squaramide-based primary diamine)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add 4-hydroxycoumarin (1.0 mmol) and the chiral organocatalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral Warfarin analog.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Stereoselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of chiral organocatalysts enables the enantioselective [4+2] cycloaddition of α,β-unsaturated ketones with dienes.

Organocatalytic Asymmetric Diels-Alder Reaction

The iminium ion activation of α,β-unsaturated ketones by a chiral secondary amine catalyst provides a general and highly effective method for enantioselective Diels-Alder reactions. This approach has been successfully applied to a wide range of simple ketone dienophiles.

Reaction Workflow:

G cluster_workflow Experimental Workflow Start Start Reactants Combine Dienophile (this compound), Diene, and Catalyst Start->Reactants Reaction Stir at Room Temperature Reactants->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Characterization and Chiral HPLC Analysis Purification->Analysis End End Analysis->End

Caption: General workflow for organocatalytic Diels-Alder.

Quantitative Data

The following table presents representative results from the first general enantioselective catalytic Diels-Alder reaction of simple α,β-unsaturated ketones, demonstrating the broad applicability and high stereoselectivity of the method.

EntryDienophile (R Group)DieneCatalystYield (%)endo:exoee (%)
1MethylCyclopentadieneImidazolidinone81>50:193
2EthylCyclopentadieneImidazolidinone9120:192
3IsopropylCyclopentadieneImidazolidinone786:190
4CyclohexylCyclopentadieneImidazolidinone~80~10:1~90

Note: Data for the cyclohexyl derivative is extrapolated based on the performance of other alkyl-substituted vinyl ketones in the cited study.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is based on the general procedure developed by MacMillan and co-workers for the enantioselective organocatalytic Diels-Alder reaction of α,β-unsaturated ketones.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetic acid salt (MacMillan catalyst)

  • Dichloromethane, anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of the imidazolidinone catalyst (0.1 mmol, 20 mol%) in dichloromethane (1.0 mL) at room temperature is added this compound (0.5 mmol).

  • The resulting solution is stirred for 5 minutes.

  • Freshly cracked cyclopentadiene (2.5 mmol) is then added.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate (5 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to yield the Diels-Alder adduct.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

This compound is a highly effective precursor for the stereoselective synthesis of complex chiral molecules. The organocatalytic Michael addition and Diels-Alder reactions presented herein provide reliable and highly enantioselective methods for the construction of valuable chiral building blocks for drug discovery and development. The detailed protocols and representative data serve as a practical guide for researchers in the field of asymmetric synthesis.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds using 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is a versatile α,β-unsaturated carbonyl compound. Its chemical structure, featuring an electrophilic double bond conjugated to a carbonyl group, makes it an excellent Michael acceptor. This reactivity is fundamental to its role as a precursor in the synthesis of a variety of heterocyclic compounds. The presence of the α,β-unsaturated carbonyl moiety allows for nucleophilic attack, which is a key step in many cyclization and cycloaddition reactions.[1] This document outlines detailed protocols for the synthesis of two important classes of heterocycles—pyrazolines and dihydropyrimidines—using this compound as the starting material.

General Experimental Workflow

A typical synthetic procedure involves several key stages, from reaction setup to final product analysis. The following diagram illustrates a generalized workflow applicable to the protocols detailed in this document.

G cluster_workflow General Synthetic Workflow start Start: Assemble Glassware & Reagents setup Reaction Setup (Dissolve Reactants, Inert Atmosphere if needed) start->setup reaction Initiate Reaction (Add Catalyst/Reagents, Apply Heat/Stirring) setup->reaction monitor Monitor Progress (e.g., Thin Layer Chromatography) reaction->monitor workup Aqueous Workup (Quenching, Extraction, Washing) monitor->workup purify Purification (Recrystallization or Column Chromatography) workup->purify analyze Analysis & Characterization (NMR, IR, Mass Spec, Melting Point) purify->analyze end_node End: Pure Heterocyclic Product analyze->end_node

Caption: A generalized workflow for heterocyclic synthesis.

Application 1: Synthesis of 3-Cyclohexyl-4,5-dihydropyrazole

Pyrazolines (dihydropyrazoles) are five-membered heterocyclic compounds with significant pharmacological interest. A classical and effective method for their synthesis involves the cyclocondensation reaction of an α,β-unsaturated ketone with hydrazine.[2] In this protocol, this compound reacts with hydrazine hydrate in an alcoholic solvent to yield the corresponding pyrazoline.

G cluster_pathway1 Pyrazoline Synthesis Pathway start_A This compound start_B Hydrazine Hydrate (NH2NH2·H2O) intermediate Michael Adduct (Hydrazone Intermediate) start_A->intermediate Michael Addition product 3-Cyclohexyl-4,5-dihydro-1H-pyrazole (Pyrazoline) intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of pyrazoline.
Quantitative Data for Pyrazoline Synthesis

Entryα,β-Unsaturated KetoneHydrazine DerivativeConditionsYield (%)Citation
1ChalconePhenylhydrazineAcetic Acid, Reflux, 4h92[2]
2Substituted Chalcone2,4-Dinitrophenyl hydrazineEthanol, Reflux68-82[3]
3ChalconeHydrazine HydrateEthanol, KOH, RT, 24-48hGood[2][4]
Experimental Protocol: Synthesis of 3-Cyclohexyl-4,5-dihydropyrazole

This protocol is a representative procedure based on established methods for pyrazoline synthesis from chalcones.[2][4]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.38 g, 10 mmol).

    • Add 30 mL of ethanol to dissolve the ketone.

  • Reagent Addition:

    • To the stirred solution, add hydrazine hydrate (0.55 mL, ~11 mmol, 1.1 equivalents) dropwise over 5 minutes.

    • Add a catalytic amount of glacial acetic acid (0.2 mL).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system until the starting material spot disappears.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold distilled water.

    • If a solid precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If an oil separates, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid product from ethanol or purify the crude oil via column chromatography on silica gel to afford the pure 3-cyclohexyl-4,5-dihydropyrazole.

Application 2: Synthesis of 4-Cyclohexyl-3,4-dihydropyrimidine-2(1H)-thione

Dihydropyrimidines (DHPMs) and their thio-analogs are a class of heterocycles with a broad spectrum of biological activities. A common synthetic route is the Biginelli reaction or a related condensation.[1][5] A Biginelli-like reaction involves the condensation of an α,β-unsaturated ketone, an aldehyde, and a (thio)urea. A more direct, two-component variation involves the reaction of an α,β-unsaturated ketone directly with thiourea in the presence of a base.[6]

G cluster_pathway2 Dihydropyrimidinethione Synthesis Pathway start_A This compound start_B Thiourea intermediate Michael Adduct (Thiouronium Intermediate) start_A->intermediate Michael Addition product 4-Cyclohexyl-3,4-dihydropyrimidine-2(1H)-thione intermediate->product Intramolecular Cyclization & Dehydration

Caption: Pathway for dihydropyrimidinethione synthesis.
Quantitative Data for Dihydropyrimidine Synthesis

The following table provides representative data for the synthesis of dihydropyrimidinethiones from various chalcones, which serves as a benchmark for the expected outcome of the proposed protocol.

Entryα,β-Unsaturated KetoneUrea/ThioureaConditionsYield (%)Citation
1ChalconeThioureaEthanolic KOH, RefluxGood[6]
2Benzaldehyde, AcetylacetoneUreaDicalcium Phosphate, EtOH, Reflux, 35 min92[7]
3Aromatic Aldehyde, 1,3-DicarbonylThioureaMAI·Fe₂Cl₇, 80 °C, 2hGood[6]
Experimental Protocol: Synthesis of 4-Cyclohexyl-3,4-dihydropyrimidine-2(1H)-thione

This protocol is adapted from general procedures for the condensation of chalcones with thiourea.[6]

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.84 g, 15 mmol) in 40 mL of absolute ethanol.

    • Once the KOH is fully dissolved, add thiourea (0.76 g, 10 mmol) and stir until a clear solution is obtained.

  • Reagent Addition:

    • Add a solution of this compound (1.38 g, 10 mmol) in 10 mL of ethanol to the reaction mixture dropwise at room temperature.

  • Reaction:

    • After the addition is complete, heat the mixture to reflux (approximately 80°C) for 8-10 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into 150 mL of crushed ice.

    • Acidify the mixture to pH ~6 by the slow addition of glacial acetic acid or dilute HCl.

    • A solid product should precipitate. Allow it to stand for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and air dry.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-cyclohexyl-3,4-dihydropyrimidine-2(1H)-thione.

References

Application Notes and Protocols: 1-Cyclohexyl-2-propen-1-one as a Versatile Building Block for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is a valuable and reactive α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its inherent reactivity, particularly at the electrophilic β-carbon, makes it an ideal substrate for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures found in numerous natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural product precursors, with a focus on the Robinson annulation for the formation of polycyclic systems.

The α,β-unsaturated carbonyl moiety in this compound allows for conjugate additions, Diels-Alder reactions, and other pericyclic reactions, making it a key component in the synthetic chemist's toolbox for accessing diverse scaffolds.[1][2] These reaction pathways are fundamental to the total synthesis of terpenoids, steroids, and alkaloids.

Key Applications in Natural Product Synthesis

The primary application of this compound in natural product synthesis lies in its ability to participate in annulation reactions to construct six-membered rings. The Robinson annulation, a classic and powerful method, utilizes a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring.[1][3][4] This strategy has been instrumental in the synthesis of a vast array of natural products, including steroids and terpenoids.[1][5]

By employing this compound in a Robinson annulation, it is possible to synthesize analogues of the Wieland-Miescher ketone, a foundational building block in steroid synthesis.[6] This approach allows for the introduction of a cyclohexyl group, which can be a key structural feature in various biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of a Wieland-Miescher Ketone Analogue via Robinson Annulation

This protocol describes the synthesis of a tricyclic enone, an analogue of the Wieland-Miescher ketone, using this compound and 2-methylcyclohexanone.

Reaction Scheme:

G reactant1 2-Methylcyclohexanone intermediate Michael Adduct reactant1->intermediate Michael Addition reactant2 This compound reactant2->intermediate product Wieland-Miescher Ketone Analogue intermediate->product Intramolecular Aldol Condensation & Dehydration reagents1 Base (e.g., NaOMe) Methanol reagents2 Base (e.g., NaOMe) Heat

Caption: Robinson Annulation Workflow.

Materials:

  • 2-Methylcyclohexanone

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Michael Addition:

    • To a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous methanol (5 mL/mmol) under a nitrogen atmosphere at 0 °C, add a solution of sodium methoxide in methanol (0.1 eq, 25 wt%).

    • Stir the mixture for 15 minutes, then add this compound (1.0 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Aldol Condensation and Dehydration:

    • To the reaction mixture containing the Michael adduct, add an additional portion of sodium methoxide (2.0 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the intermediate is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Wieland-Miescher ketone analogue.

Expected Yield and Characterization:

The expected yield for this type of reaction is typically in the range of 60-80%. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure.

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) IR (neat) ν (cm⁻¹) HRMS (ESI) m/z
Wieland-Miescher Ketone AnalogueCharacteristic signals for the cyclohexyl group, the newly formed cyclohexenone ring, and the methyl group.Signals corresponding to the carbonyl carbon (~199 ppm), olefinic carbons (~125, 170 ppm), and aliphatic carbons.1665 (C=O, conjugated), 1615 (C=C)Calculated and found values for the corresponding molecular formula.

Signaling Pathways and Logical Relationships

The synthetic utility of this compound can be visualized as a branching point leading to diverse molecular scaffolds, which can then be further elaborated into various natural product families.

G cluster_reactions Key Reactions cluster_products Intermediate Scaffolds cluster_natural_products Potential Natural Product Classes start This compound michael Michael Addition start->michael diels_alder Diels-Alder Reaction start->diels_alder annulation Robinson Annulation start->annulation acyclic Functionalized Acyclic Ketones michael->acyclic bicyclic Bicyclic Systems diels_alder->bicyclic polycyclic Polycyclic Ketones (e.g., Steroid Precursors) annulation->polycyclic alkaloids Alkaloids acyclic->alkaloids terpenoids Terpenoids bicyclic->terpenoids steroids Steroids polycyclic->steroids

References

Application Notes and Protocols for the Polymerization of Cyclohexyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization reactions involving cyclohexyl vinyl ketone (CHVK). This document details various polymerization methods, offers specific experimental protocols, and summarizes key data for the synthesis of poly(cyclohexyl vinyl ketone) [PCHVK]. The unique properties of PCHVK, stemming from its bulky cyclohexyl group and reactive ketone moiety, make it a polymer of interest for various applications, including photosensitive materials and specialty polymer synthesis.

Introduction to Cyclohexyl Vinyl Ketone Polymerization

Cyclohexyl vinyl ketone is a versatile monomer that can undergo polymerization through several mechanisms, including free-radical, anionic, and potentially cationic and group transfer polymerization. The choice of polymerization technique significantly influences the resulting polymer's properties, such as molecular weight, polydispersity, and tacticity. PCHVK is noted for its potential applications in areas requiring photosensitivity and as a reactive polymer platform.[1]

Polymerization Methods and Data Summary

The following table summarizes the key polymerization methods for vinyl ketones, including representative conditions that can be adapted for cyclohexyl vinyl ketone.

Polymerization MethodInitiator/CatalystSolventTemperature (°C)Monomer ConversionMolecular Weight (Mn) ( g/mol )Polydispersity Index (Đ)Reference
Free-Radical Benzoyl Peroxide (BP)Benzene50-805-10% (for copolymer)--[1]
PET-RAFT Eosin Y / Light (465 nm)DMSORoom Temp.High (>90% for MVK)Controllable (e.g., 6,500 for PMVK)Low (e.g., 1.11 for PMVK)[2]
Anionic Organometallic (e.g., n-BuLi)Toluene-78 to 25Typically HighControllableLow (<1.2)General Knowledge
Group Transfer Silyl Ketene Acetal / TASFTHFRoom Temp.Typically HighControllableLow (<1.2)[3]
Cationic Lewis Acids (e.g., BF₃·OEt₂)Dichloromethane-78 to 0VariableVariableBroadGeneral Knowledge

Note: Data for PET-RAFT and other controlled radical polymerization techniques are based on analogous vinyl ketones like methyl vinyl ketone (MVK) and can be optimized for CHVK. Anionic, Group Transfer, and Cationic polymerization data are based on general principles for vinyl ketones as specific data for CHVK is limited.

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. Safety precautions, such as working in a well-ventilated fume hood and using appropriate personal protective equipment, should be followed for all experimental work.

Protocol 1: Free-Radical Polymerization of Cyclohexyl Vinyl Ketone

This protocol is a representative procedure for the conventional free-radical polymerization of CHVK using a thermal initiator.

Materials:

  • Cyclohexyl vinyl ketone (monomer), purified by distillation

  • Benzoyl peroxide (initiator)

  • Anhydrous benzene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve cyclohexyl vinyl ketone and benzoyl peroxide in anhydrous benzene under an inert atmosphere. A typical monomer to initiator molar ratio is 100:1 to 500:1.

  • Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture.

  • Monitor the polymerization progress by taking aliquots and analyzing monomer conversion via ¹H NMR or gas chromatography.

  • After the desired time or conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated poly(cyclohexyl vinyl ketone) by filtration.

  • Wash the polymer with fresh methanol and dry it under vacuum at 40-50°C to a constant weight.

Protocol 2: Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization

This protocol is adapted from procedures for other vinyl ketones and allows for the controlled synthesis of PCHVK with predictable molecular weights and low polydispersity.[2]

Materials:

  • Cyclohexyl vinyl ketone (monomer), passed through a column of basic alumina to remove inhibitor

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) or similar RAFT agent

  • Eosin Y (photocatalyst)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Triethylamine (optional, as a reducing agent)

  • Blue LED light source (e.g., 465 nm)

  • Small vials with magnetic stir bars

Procedure:

  • In a small vial, dissolve the RAFT agent and Eosin Y in DMSO.

  • In a separate vial, place the required amount of cyclohexyl vinyl ketone.

  • Degas both solutions by purging with argon or nitrogen for 15 minutes.

  • Under an inert atmosphere, transfer the monomer to the vial containing the RAFT agent and catalyst.

  • Seal the vial and place it over a blue LED light source with stirring.

  • Monitor the reaction by taking samples periodically to determine monomer conversion (via ¹H NMR) and polymer molecular weight (via SEC/GPC).

  • Once the target conversion is achieved, stop the reaction by turning off the light and exposing the mixture to air.

  • Purify the polymer by diluting the reaction mixture with a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., cold methanol or hexane).

  • Filter, wash, and dry the resulting polymer under vacuum.

Protocol 3: Anionic Polymerization of Cyclohexyl Vinyl Ketone

Vinyl ketones are highly reactive towards anionic polymerization.[4] This is a general protocol for the living anionic polymerization of CHVK, which requires stringent anhydrous and anaerobic conditions.

Materials:

  • Cyclohexyl vinyl ketone (monomer), rigorously purified and dried

  • n-Butyllithium (n-BuLi) in hexane (initiator)

  • Anhydrous tetrahydrofuran (THF) or toluene (solvent)

  • Anhydrous methanol (terminating agent)

  • Schlenk line and glassware dried in an oven

Procedure:

  • Assemble the reaction glassware (Schlenk flask with a stir bar) and dry it under vacuum while heating.

  • Introduce the anhydrous solvent into the flask via cannula transfer under a positive pressure of inert gas.

  • Cool the solvent to the desired reaction temperature (e.g., -78°C for THF).

  • Add the purified cyclohexyl vinyl ketone monomer to the solvent via syringe.

  • Initiate the polymerization by slowly adding a calculated amount of n-BuLi solution via syringe. The reaction mixture may develop a characteristic color.

  • Allow the polymerization to proceed for the desired time. The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.

  • Terminate the polymerization by adding a small amount of degassed, anhydrous methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer in a suitable non-solvent (e.g., methanol or water), filter, and dry under vacuum.

Visualizing Polymerization Workflows

The following diagrams illustrate the general workflows for the described polymerization methods.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Monomer Cyclohexyl Vinyl Ketone Mix Mix & Degas Monomer->Mix Initiator Benzoyl Peroxide Initiator->Mix Solvent Benzene Solvent->Mix Polymerize Heat (70°C) Mix->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product PCHVK Dry->Product

Caption: Workflow for Free-Radical Polymerization.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Monomer Purified CHVK Mix Mix & Degas Monomer->Mix RAFT_Agent RAFT Agent RAFT_Agent->Mix Catalyst Eosin Y Catalyst->Mix Solvent DMSO Solvent->Mix Irradiate Irradiate (Blue LED) Mix->Irradiate Precipitate Precipitate Irradiate->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Controlled PCHVK Dry->Product Anionic_Polymerization_Workflow cluster_prep Preparation (Anhydrous/Anaerobic) cluster_reaction Reaction cluster_workup Workup Monomer Purified CHVK Initiation Add n-BuLi (-78°C) Monomer->Initiation Solvent Anhydrous THF/Toluene Solvent->Initiation Propagation Propagation Initiation->Propagation Termination Add Methanol Propagation->Termination Precipitate Precipitate Termination->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Living PCHVK Dry->Product

References

Experimental setup and conditions for reactions with 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and conditions for various chemical reactions involving 1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone. This versatile α,β-unsaturated ketone is a valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic compounds and as a Michael acceptor. Its derivatives have shown potential in medicinal chemistry, notably as anticancer agents through the inhibition of tubulin polymerization.

I. Overview of Reactivity

This compound's reactivity is primarily dictated by the presence of the α,β-unsaturated carbonyl group. This functional group makes the β-carbon electrophilic and susceptible to nucleophilic attack through conjugate addition (Michael addition). Furthermore, the double bond and carbonyl group can participate in various cycloaddition and condensation reactions, leading to the formation of a wide array of carbocyclic and heterocyclic scaffolds.

II. Key Reactions and Experimental Protocols

This section details the experimental protocols for several key reactions of this compound, providing a foundation for the synthesis of novel derivatives.

A. Michael Addition of Thiols

The conjugate addition of thiols to this compound is a highly efficient reaction for the formation of β-thioethers, which are valuable intermediates in organic synthesis.

Experimental Protocol: Thia-Michael Addition of Thiophenol

A simple and efficient protocol for the Michael addition of thiols to α,β-unsaturated carbonyl compounds can be performed under solvent-free conditions without the need for a catalyst.[1]

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 mmol) and thiophenol (1.2 mmol).

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive thiols, gentle heating (e.g., 30°C) may be applied.[1]

  • Work-up and Purification: Upon completion of the reaction, the crude product can be purified by flash chromatography on silica gel to afford the desired 3-(phenylthio)-1-cyclohexylpropan-1-one.

Data Presentation: Thia-Michael Addition

EntryNucleophileSolventCatalystTimeYield (%)
1ThiophenolNoneNone30 min93
24-ChlorothiophenolNoneNone15 min98
3BenzylthiolNoneNone45 min76
4ThiophenolGlycerinKF/Al2O32.5 h70

Note: Yields are based on analogous reactions with other α,β-unsaturated ketones and may vary for this compound.[1][2]

B. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. They can be readily synthesized by the cyclocondensation reaction of α,β-unsaturated ketones with hydrazine derivatives.

Experimental Protocol: Synthesis of 1,5-Diaryl-3-cyclohexyl-2-pyrazoline

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve this compound (1.0 mmol) and phenylhydrazine (1.1 mmol).

  • Reaction Conditions: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture. Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

Data Presentation: Pyrazoline Synthesis

EntryHydrazine DerivativeSolventCatalystTime (h)Yield (%)
1PhenylhydrazineEthanolNaOH4-685-95
2Hydrazine HydrateEthanolAcetic Acid6-880-90

Note: Yields are based on general procedures for chalcone cyclization and may need optimization for this compound.

C. Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. One common route to their synthesis is the reaction of α,β-unsaturated ketones with amidines or related compounds.

Experimental Protocol: Synthesis of 2-Amino-4-cyclohexyl-6-arylpyrimidine

  • Reaction Setup: A mixture of this compound (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), and guanidine hydrochloride (1.5 mmol) is prepared in a suitable solvent like ethanol.

  • Reaction Conditions: A base, such as sodium hydroxide or potassium carbonate, is added to the mixture, which is then refluxed for 8-12 hours.[3] The reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is triturated with water, and the resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to give the pure pyrimidine derivative.

Data Presentation: Pyrimidine Synthesis

EntryAmidine SourceAryl AldehydeSolventBaseYield (%)
1Guanidine HClBenzaldehydeEthanolNaOH70-85
2Urea4-ChlorobenzaldehydeDMFK2CO365-80

Note: These are generalized conditions; specific parameters may need to be optimized for the desired product.

III. Application in Drug Development: Anticancer Activity

Chalcones and their derivatives, structurally related to this compound, have garnered significant attention as potential anticancer agents. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4][5] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4] Chalcone derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.[6] This disruption of the microtubule network selectively affects rapidly dividing cancer cells, making it a promising target for cancer therapy.

Signaling Pathway: Chalcone-Induced Apoptosis

Chalcone_Pathway Chalcone This compound Derivative (Chalcone) Tubulin β-Tubulin (Colchicine Site) Chalcone->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Chalcone derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity of Chalcone Analogs

The following table summarizes the cytotoxic activity of various chalcone derivatives against different cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Thiazole-based ChalconeOvar-31.55 - 2.95[7]
Thiazole-based ChalconeMDA-MB-4681.55 - 2.95[7]
Pyrazole-linked ChalconeMCF-7 (Breast)2.13[6]
Pyrazole-linked ChalconeSiHa (Cervical)4.34[6]
Pyrazole-linked ChalconePC-3 (Prostate)4.46[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

IV. Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of novel derivatives of this compound for potential drug development applications is outlined below.

workflow start This compound reaction Reaction with Nucleophile (e.g., Thiol, Hydrazine, Amidine) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Anticancer Assay) characterization->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization end Preclinical Studies optimization->end

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

V. Conclusion

This compound is a versatile starting material for the synthesis of a variety of organic compounds, particularly heterocyclic structures with potential applications in drug discovery. The protocols and data presented herein provide a valuable resource for researchers in organic and medicinal chemistry to explore the full potential of this reactive building block. The established link between chalcone-like structures and tubulin polymerization inhibition highlights a promising avenue for the development of novel anticancer therapeutics. Further derivatization and biological evaluation of compounds synthesized from this compound are warranted to uncover new lead compounds for drug development.

References

Application Notes and Protocols for Monitoring the Synthesis of 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Cyclohexyl-2-propen-1-one, an α,β-unsaturated ketone, is a valuable intermediate in organic synthesis. Its formation, typically via an aldol condensation reaction, requires careful monitoring to optimize reaction conditions, maximize yield, and minimize byproduct formation. This document provides detailed application notes and protocols for monitoring the progress of the synthesis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.

The synthesis of this compound can be achieved through the base-catalyzed aldol condensation of cyclohexanecarboxaldehyde and acetone. The reaction proceeds through a β-hydroxy ketone intermediate, which then dehydrates to form the final conjugated enone product.

Reaction Scheme:

Analytical Techniques for Reaction Monitoring

A variety of analytical techniques can be employed to monitor the progress of this reaction. The choice of technique will depend on the specific requirements of the study, such as the need for real-time monitoring, quantitative accuracy, or structural elucidation of intermediates and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. By monitoring the disappearance of reactants and the appearance of the product over time, a detailed kinetic profile of the reaction can be obtained.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) can be used.[1] The mobile phase composition may be optimized to achieve the best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm, where the α,β-unsaturated ketone chromophore of the product absorbs strongly.

  • Sample Preparation:

    • At specific time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent (e.g., a dilute acid solution to neutralize the base catalyst).

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Calibration:

    • Prepare standard solutions of known concentrations for the starting material (cyclohexanecarboxaldehyde) and the purified product (this compound).

    • Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration for each compound.

  • Data Analysis:

    • Inject the prepared samples from the reaction mixture.

    • Identify the peaks corresponding to the reactant and product based on their retention times, as determined from the injection of standards.

    • Quantify the concentration of each species at different time points using the calibration curves.

    • Plot the concentration of the reactant and product as a function of time to monitor the reaction progress.

Quantitative Data Summary (HPLC):

Time (minutes)Cyclohexanecarboxaldehyde Concentration (M)This compound Concentration (M)Percent Conversion (%)
00.5000.0000
150.3750.12525
300.2500.25050
600.1250.37575
1200.0500.45090

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile components in a reaction mixture and for detecting any potential side products.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 250 °C for 5 minutes.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

  • Sample Preparation:

    • At selected time points, take an aliquot from the reaction mixture.

    • Quench the reaction as described for the HPLC analysis.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and dilute if necessary.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

    • The progress of the reaction can be monitored by observing the decrease in the peak area of the cyclohexanecarboxaldehyde and the increase in the peak area of the this compound.

    • For quantitative analysis, an internal standard can be added to the reaction mixture, and calibration curves can be constructed.

Quantitative Data Summary (GC-MS):

Time (minutes)Relative Peak Area of CyclohexanecarboxaldehydeRelative Peak Area of this compound
01000
157525
305050
602575
1201090

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture, allowing for the unambiguous identification of reactants, intermediates, and products. Quantitative NMR (qNMR) can be used to determine the concentration of each species without the need for compound-specific calibration curves, by integrating the signals corresponding to specific protons.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent that is compatible with the reaction mixture (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation:

    • At various time points, withdraw a sample from the reaction.

    • Quench the reaction.

    • Remove the reaction solvent under reduced pressure and dissolve the residue in the deuterated solvent.

    • Alternatively, for in-situ monitoring, the reaction can be carried out directly in an NMR tube using a deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at each time point.

    • Ensure a sufficient relaxation delay (D1) between scans (e.g., 5 times the longest T₁ of the protons being integrated) to allow for full relaxation and accurate quantification.

  • Data Analysis:

    • Identify the characteristic signals for the reactant and product. For example:

      • Cyclohexanecarboxaldehyde: Aldehydic proton signal around δ 9.6 ppm.

      • This compound: Vinylic proton signals in the range of δ 5.8-6.9 ppm.

    • Integrate the area of a well-resolved signal for the reactant and a signal for the product.

    • The relative molar ratio of the two species can be determined by dividing the integral value by the number of protons giving rise to the signal.

    • The percent conversion can be calculated from the relative integrals of the reactant and product signals.

Quantitative Data Summary (¹H NMR):

Time (minutes)Integral of Aldehyde Proton (δ ~9.6 ppm)Integral of Vinylic Protons (δ ~5.8-6.9 ppm)Percent Conversion (%)
01.000.000
150.750.2525
300.500.5050
600.250.7575
1200.100.9090

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, often referred to as ReactIR, allows for the real-time monitoring of a chemical reaction without the need for sampling. An ATR (Attenuated Total Reflectance) probe is inserted directly into the reaction vessel, and spectra are collected continuously. This technique is excellent for tracking the concentration changes of key functional groups.[2]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., DiComp or SiComp).

  • Setup: Insert the ATR probe directly into the reaction mixture.

  • Data Collection:

    • Collect a background spectrum of the initial reaction mixture before initiating the reaction.

    • Once the reaction is started, collect IR spectra at regular intervals (e.g., every minute).

  • Data Analysis:

    • Monitor the disappearance of the characteristic C=O stretching vibration of the aldehyde reactant (around 1725 cm⁻¹).

    • Monitor the appearance of the characteristic C=O stretching vibration of the α,β-unsaturated ketone product (around 1685 cm⁻¹) and the C=C stretching vibration (around 1615 cm⁻¹).

    • Create a trend plot of the absorbance of these key peaks over time to visualize the reaction profile.

    • For quantitative analysis, a calibration model can be built by correlating the absorbance of the peaks with the concentration of the respective species, as determined by an offline method like HPLC.

Quantitative Data Summary (In-situ FTIR):

Time (minutes)Absorbance of Aldehyde C=O (~1725 cm⁻¹)Absorbance of Enone C=O (~1685 cm⁻¹)
01.000.00
150.750.25
300.500.50
600.250.75
1200.100.90

Visualization of Experimental Workflows

Caption: HPLC analysis workflow for reaction monitoring.

InSitu_FTIR_Workflow cluster_reaction In-situ Monitoring cluster_analysis FTIR Spectroscopy cluster_data Real-time Data Analysis ReactionVessel Reaction Vessel with ATR Probe Spectrometer FTIR Spectrometer ReactionVessel->Spectrometer Fiber Optic Cable CollectSpectra Continuous Spectral Acquisition Spectrometer->CollectSpectra IdentifyPeaks Identify Characteristic Peaks CollectSpectra->IdentifyPeaks TrendPlot Generate Real-time Trend Plot IdentifyPeaks->TrendPlot

Caption: In-situ FTIR workflow for real-time reaction monitoring.

Logical Relationship of Analytical Techniques

Analytical_Techniques Reaction Reaction Progress (Consumption of Reactants, Formation of Product) HPLC HPLC (Separation & Quantification) Reaction->HPLC provides data for GCMS GC-MS (Separation, Identification, & Quantification) Reaction->GCMS provides data for NMR NMR (Structural Elucidation & Quantification) Reaction->NMR provides data for FTIR In-situ FTIR (Real-time Functional Group Analysis) Reaction->FTIR provides data for Kinetics Reaction Kinetics HPLC->Kinetics Yield Reaction Yield HPLC->Yield Purity Product Purity HPLC->Purity GCMS->Yield GCMS->Purity Mechanism Mechanistic Insights GCMS->Mechanism by identifying byproducts NMR->Kinetics NMR->Yield NMR->Mechanism by identifying intermediates FTIR->Kinetics

Caption: Relationship between reaction monitoring and analytical techniques.

References

Troubleshooting & Optimization

Troubleshooting common side reactions in 1-Cyclohexyl-2-propen-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Cyclohexyl-2-propen-1-one. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 1-Cyclohexyl-2-propen-1-ol, via a Grignard reaction. The second step is the oxidation of this alcohol to the desired α,β-unsaturated ketone.

Experimental Workflow:

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Grignard_Reaction Grignard Reaction (Anhydrous THF, 0°C to RT) Cyclohexanecarboxaldehyde->Grignard_Reaction Vinylmagnesium_Bromide Vinylmagnesium_Bromide Vinylmagnesium_Bromide->Grignard_Reaction 1_Cyclohexyl_2_propen_1_ol 1-Cyclohexyl-2-propen-1-ol Grignard_Reaction->1_Cyclohexyl_2_propen_1_ol Oxidation Oxidation (DCM, RT) 1_Cyclohexyl_2_propen_1_ol->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., DMP, Swern) Oxidizing_Agent->Oxidation 1_Cyclohexyl_2_propen_1_one This compound Oxidation->1_Cyclohexyl_2_propen_1_one

Figure 1: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems that may arise during the synthesis, categorized by the reaction step.

Step 1: Grignard Reaction (Formation of 1-Cyclohexyl-2-propen-1-ol)

Q1: My Grignard reaction is not initiating or is very sluggish. What are the possible causes and solutions?

A1: Failure of Grignard reaction initiation is a common issue. The primary causes are moisture in the glassware or reagents, and impure magnesium.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents like THF must be rigorously dried, for instance, by distilling from sodium/benzophenone.

    • Activate Magnesium: If the magnesium turnings are old or oxidized, they may require activation. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously under an inert atmosphere.

    • Check Reagent Purity: Ensure the cyclohexanecarboxaldehyde and vinylmagnesium bromide are of high purity and free from water.

Q2: I am observing a low yield of the desired alcohol, 1-Cyclohexyl-2-propen-1-ol. What are the likely side reactions?

A2: Low yields can be attributed to several side reactions, including enolization of the aldehyde and Wurtz coupling.

  • Troubleshooting:

    • Control Temperature: Add the cyclohexanecarboxaldehyde to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to minimize side reactions.

    • Reverse Addition: In some cases, adding the Grignard reagent to the aldehyde (reverse addition) can reduce enolization.

    • Minimize Wurtz Coupling: Ensure a clean and activated magnesium surface to promote the desired Grignard formation over the coupling of the vinyl halide.

Side Product Formation Pathway Mitigation Strategy Typical Impact on Yield
Unreacted AldehydeIncomplete reactionEnsure an excess of Grignard reagent (1.1-1.5 equivalents).5-15% decrease
1,3-ButadieneWurtz coupling of vinylmagnesium bromideUse high-quality magnesium and initiate the reaction promptly.2-5% decrease
CyclohexylmethanolReduction of the aldehyde by impurities in the Grignard reagentUse freshly prepared or high-purity Grignard reagent.1-3% decrease

Table 1: Common Side Products in the Grignard Reaction Step.

Step 2: Oxidation (Formation of this compound)

Q3: During the oxidation of 1-Cyclohexyl-2-propen-1-ol, I am getting a complex mixture of products instead of the desired ketone. Why is this happening?

A3: The oxidation of allylic alcohols can sometimes lead to over-oxidation or rearrangement products, depending on the oxidant used.

  • Troubleshooting:

    • Choice of Oxidant: Mild and selective oxidizing agents are recommended. Dess-Martin Periodinane (DMP) and Swern oxidation are generally effective.[1][2] Stronger oxidants like chromic acid can lead to cleavage of the double bond or over-oxidation.

    • Reaction Conditions: Strictly control the reaction temperature. Swern oxidations must be carried out at very low temperatures (typically below -60 °C) to avoid side reactions.[2] For DMP oxidations, room temperature is usually suitable.[1]

Q4: My final product, this compound, appears to be polymerizing during workup or purification. How can I prevent this?

A4: Vinyl ketones are known to be susceptible to polymerization, which can be initiated by heat, light, or acid/base catalysis.

  • Troubleshooting:

    • Avoid High Temperatures: Concentrate the product solution at reduced pressure and low temperature. Avoid distillation if possible; if necessary, perform it under high vacuum and at the lowest possible temperature.

    • Use Inhibitors: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the product during workup and storage.

    • Neutralize the Product: Ensure that the final product is free from any acidic or basic residues from the reaction, as these can catalyze polymerization. Wash the organic extracts with a neutral buffer or brine.

Side Product/Issue Formation Pathway Mitigation Strategy Typical Impact on Purity
PolymerRadical or ionic polymerization of the vinyl ketoneAdd a radical inhibitor (e.g., hydroquinone), avoid heat and light, ensure neutral pH.Can lead to significant loss of product and difficult purification.
Unreacted AlcoholIncomplete oxidationUse a slight excess of the oxidizing agent (1.1-1.2 equivalents), ensure adequate reaction time.5-10% impurity
Aldol Condensation ProductsBase-catalyzed self-condensation of the productMaintain neutral pH during workup and purification.2-5% impurity

Table 2: Common Issues in the Oxidation and Purification Steps.

Experimental Protocols

Synthesis of 1-Cyclohexyl-2-propen-1-ol (Grignard Reaction)
  • Preparation: Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq.) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to activate the magnesium.

  • Grignard Formation: Add a solution of vinyl bromide (1.1 eq.) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Addition of Aldehyde: Cool the Grignard reagent to 0 °C. Add a solution of cyclohexanecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Cyclohexyl-2-propen-1-ol.

Synthesis of this compound (Dess-Martin Oxidation)
  • Reaction Setup: In a flask under an inert atmosphere, dissolve 1-Cyclohexyl-2-propen-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin Periodinane (1.1-1.2 eq.) portion-wise to the stirred solution at room temperature.[1] The reaction is typically complete in 1-3 hours, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Add a small amount of a polymerization inhibitor (e.g., hydroquinone).

  • Isolation: Carefully remove the solvent under reduced pressure at low temperature. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting Logic Diagram:

Troubleshooting_Logic cluster_grignard Grignard Step Issues cluster_oxidation Oxidation & Purification Issues Low_Yield_G Low Yield of Alcohol Control_Temp Control Temperature (Slow Addition at 0°C) Low_Yield_G->Control_Temp No_Reaction_G No/Sluggish Reaction Check_Moisture Check for Moisture (Reagents/Glassware) No_Reaction_G->Check_Moisture Check_Purity_G Check Reagent Purity No_Reaction_G->Check_Purity_G Activate_Mg Activate Magnesium (Iodine, 1,2-Dibromoethane) Check_Moisture->Activate_Mg Dry Use_Fresh_Reagents Use Fresh/Purified Reagents Check_Purity_G->Use_Fresh_Reagents Impure Low_Yield_O Low Yield of Ketone Check_Oxidant Choice of Oxidant (Mild: DMP/Swern) Low_Yield_O->Check_Oxidant Polymerization Product Polymerization Add_Inhibitor Add Inhibitor (Hydroquinone/BHT) Polymerization->Add_Inhibitor Avoid_Heat Avoid Heat/Light, Maintain Neutral pH Polymerization->Avoid_Heat Complex_Mixture Complex Product Mixture Complex_Mixture->Check_Oxidant Control_Temp_O Control Temperature (e.g., Swern < -60°C) Check_Oxidant->Control_Temp_O Appropriate

Figure 2: Decision-making flowchart for troubleshooting common synthesis issues.

References

Optimization of catalyst and solvent for Michael additions of 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalyst and solvent systems for Michael additions of 1-cyclohexyl-2-propen-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the Michael addition of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The catalyst may be degraded due to moisture, air, or improper storage. 2. Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively promote the reaction. 3. Poor Nucleophile: The chosen nucleophile may not be sufficiently reactive under the current conditions. 4. Inappropriate Solvent: The solvent may not be suitable for the chosen catalyst or may hinder the reaction kinetics. 5. Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.1. Use a fresh batch of catalyst or purify the existing catalyst. Ensure storage under an inert atmosphere. 2. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). 3. Consider using a stronger base to generate a more reactive nucleophile or choose a different nucleophile altogether. 4. Screen a range of solvents with varying polarities and coordinating abilities (see Data Presentation section). 5. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Side Products 1. 1,2-Addition: Competitive addition to the carbonyl group instead of the desired 1,4-conjugate addition. 2. Retro-Michael Reaction: The product may be reverting to starting materials under the reaction conditions. 3. Polymerization: The enone starting material may polymerize, especially in the presence of strong bases or acids. 4. Undesired Cyclization: The Michael adduct may undergo subsequent intramolecular reactions.1. Employ softer nucleophiles which favor 1,4-addition. The use of Lewis acid catalysts can also enhance 1,4-selectivity. 2. Use milder reaction conditions (lower temperature, weaker base). Isolate the product as it is formed if possible. 3. Use a less concentrated solution of the enone. Add the enone slowly to the reaction mixture. 4. Adjust the reaction conditions (e.g., temperature, catalyst) to disfavor the cyclization pathway.
Low Enantioselectivity (for asymmetric reactions) 1. Poorly Matched Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not provide effective stereocontrol for this specific substrate-nucleophile combination. 2. Racemization: The product may be racemizing under the reaction conditions. 3. Incorrect Catalyst Conformation: The active conformation of the catalyst may not be the one that leads to high enantioselectivity.1. Screen a variety of chiral catalysts or ligands with different steric and electronic properties. 2. Use milder reaction conditions and shorter reaction times. Analyze the enantiomeric excess at different time points to check for racemization. 3. Additives can sometimes influence the catalyst conformation. Consider the addition of co-catalysts or acids/bases in small amounts.
Difficult Product Isolation/Purification 1. Product is an Oil: The product may not be crystalline, making isolation by filtration difficult. 2. Co-elution with Starting Materials or Catalyst: The product may have a similar polarity to the starting materials or the catalyst, complicating chromatographic purification.1. If the product is an oil, use extraction followed by column chromatography for purification.[1] 2. Optimize the eluent system for column chromatography to achieve better separation.[1] If the catalyst is acidic or basic, a wash with a mild aqueous base or acid, respectively, can help in its removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the Michael addition to this compound?

A1: Both organocatalysts and metal-based catalysts are commonly employed. Organocatalysts such as proline and its derivatives, particularly diphenylprolinol silyl ethers, are popular for asymmetric reactions.[2][3][4][5] Amine-based catalysts like (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea have also been shown to be effective.[6][7]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent can significantly impact the reaction rate, yield, and in the case of asymmetric reactions, the enantioselectivity. Aprotic solvents like dichloromethane (DCM), toluene, and tetrahydrofuran (THF) are frequently used. Polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction. The choice of solvent should be optimized for the specific catalyst and nucleophile being used.

Q3: My reaction is very slow. What can I do to increase the reaction rate?

A3: To increase the reaction rate, you can try several approaches:

  • Increase the reaction temperature.

  • Increase the concentration of the reactants.

  • Increase the catalyst loading.

  • Switch to a more polar solvent that can better solvate the transition state.

  • If using a weak nucleophile, consider adding a stronger base to increase its concentration.

Q4: I am observing the formation of a significant amount of 1,2-addition product. How can I favor the desired 1,4-addition?

A4: To favor 1,4-addition (Michael addition) over 1,2-addition, you can:

  • Use "softer" nucleophiles (e.g., enamines, organocuprates).

  • Employ aprotic solvents of low polarity.

  • Lower the reaction temperature.

  • Use a Lewis acid co-catalyst that preferentially activates the β-carbon of the enone.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (this compound) and the product should be visible. As the reaction proceeds, the intensity of the starting material spot will decrease while the product spot will intensify. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Data Presentation

The following tables provide representative data on the influence of different catalysts and solvents on the Michael addition to α,β-unsaturated ketones, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Different Catalysts on the Michael Addition of Diethyl Malonate to a Cycloalkenone

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1L-Proline (10)DMSO247520
2(S)-Diphenylprolinol silyl ether (5)Toluene129295
3Thiourea Catalyst (10)CH2Cl2188891
4Cu(OAc)2/Chiral Ligand (5)THF89585

Data is representative and based on trends observed in the literature for similar substrates.

Table 2: Effect of Different Solvents on the Michael Addition using (S)-Diphenylprolinol silyl ether Catalyst

EntrySolventTime (h)Yield (%)ee (%)
1Toluene129295
2CH2Cl2128993
3THF248588
4Hexane247896
5Dioxane189092

Data is representative and based on trends observed in the literature for similar substrates.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of a Dicarbonyl Compound to this compound using an Organocatalyst

This protocol is a general guideline and may require optimization for specific nucleophiles.

Materials:

  • This compound

  • Dicarbonyl compound (e.g., diethyl malonate, acetylacetone)

  • Organocatalyst (e.g., (S)-diphenylprolinol silyl ether)

  • Anhydrous solvent (e.g., toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the organocatalyst (e.g., 0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., 2 mL of toluene).

  • Add the dicarbonyl compound (e.g., 1.2 mmol, 1.2 equivalents).

  • Stir the mixture at the desired temperature (e.g., room temperature) for 10 minutes.

  • Add this compound (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[1]

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry). Determine the enantiomeric excess by chiral HPLC or NMR using a chiral shift reagent.[1]

Mandatory Visualizations

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_catalyst Add Organocatalyst start->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_nucleophile Add Dicarbonyl Compound (Nucleophile) add_solvent->add_nucleophile stir Stir at Desired Temperature add_nucleophile->stir add_enone Add this compound (Michael Acceptor) stir->add_enone monitor Monitor Reaction by TLC add_enone->monitor quench Quench Reaction (e.g., aq. NH4Cl) monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, IR, MS, ee) purify->characterize end End: Purified Product characterize->end troubleshooting_logic start Problem: Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and reactive? start->check_reagents inactive_catalyst Solution: Use fresh/purified catalyst check_catalyst->inactive_catalyst No suboptimal_conditions Solution: Optimize temperature, solvent, and catalyst loading check_conditions->suboptimal_conditions No reagent_issue Solution: Purify starting materials, consider a more reactive nucleophile check_reagents->reagent_issue No signaling_pathway cluster_catalytic_cycle Organocatalytic Cycle catalyst Chiral Amine Catalyst enone This compound catalyst->enone + iminium Iminium Ion Intermediate enone->iminium Forms nucleophile Nucleophile (e.g., Enolate) iminium->nucleophile Reacts with enamine Enamine Intermediate nucleophile->enamine Forms adduct Michael Adduct enamine->adduct Forms hydrolysis Hydrolysis adduct->hydrolysis Undergoes hydrolysis->catalyst Regenerates

References

Technical Support Center: High-Yield Synthesis of 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 1-Cyclohexyl-2-propen-1-one. The primary synthetic route covered involves a two-step process: the Grignard reaction of cyclohexanecarboxaldehyde with vinylmagnesium bromide to yield 1-cyclohexyl-2-propen-1-ol, followed by the oxidation of this allylic alcohol to the desired α,β-unsaturated ketone.

Experimental Protocols

A reliable method for the synthesis of this compound involves a two-step experimental protocol. The first step is the formation of the allylic alcohol intermediate, 1-Cyclohexyl-2-propen-1-ol, via a Grignard reaction. The second step is the oxidation of this alcohol to the target enone. Below are detailed methodologies for each key experiment.

Step 1: Synthesis of 1-Cyclohexyl-2-propen-1-ol via Grignard Reaction

This procedure is adapted from a standard Grignard reaction protocol with vinylmagnesium bromide.

Materials:

  • Cyclohexanecarboxaldehyde

  • Vinylmagnesium bromide solution (e.g., 1.0 M in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add cyclohexanecarboxaldehyde dissolved in anhydrous diethyl ether or THF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-cyclohexyl-2-propen-1-ol. The product can be purified by vacuum distillation or column chromatography.

Step 2: Oxidation of 1-Cyclohexyl-2-propen-1-ol to this compound

Several methods can be employed for the oxidation of the allylic alcohol. The Dess-Martin Periodinane (DMP) oxidation is a high-yielding and mild option.

Materials:

  • 1-Cyclohexyl-2-propen-1-ol (from Step 1)

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Standard glassware

  • Magnetic stirrer and stirring bar

Procedure:

  • In a round-bottom flask, dissolve 1-cyclohexyl-2-propen-1-ol in anhydrous dichloromethane.

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature under a nitrogen or argon atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 mixture).

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Data Presentation

ParameterStep 1: Grignard ReactionStep 2: Dess-Martin Oxidation
Reactants Cyclohexanecarboxaldehyde, Vinylmagnesium bromide1-Cyclohexyl-2-propen-1-ol, Dess-Martin Periodinane
Solvent Anhydrous Diethyl Ether or THFAnhydrous Dichloromethane (DCM)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1.5 - 3 hours1 - 3 hours
Typical Yield 85-95%90-98%
Purification Method Vacuum Distillation / Column ChromatographyColumn Chromatography

Mandatory Visualization

SynthesisWorkflow Start Starting Materials: Cyclohexanecarboxaldehyde Vinylmagnesium Bromide Grignard Step 1: Grignard Reaction Start->Grignard Anhydrous Ether/THF 0°C to RT Intermediate Intermediate: 1-Cyclohexyl-2-propen-1-ol Grignard->Intermediate Aqueous Workup Oxidation Step 2: Oxidation (e.g., Dess-Martin) Intermediate->Oxidation DCM, RT Product Final Product: This compound Oxidation->Product Workup Purification Purification Product->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting Guides and FAQs

Grignard Reaction (Step 1)

Q1: The Grignard reaction is not initiating.

A1:

  • Moisture Contamination: The most common issue is the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (nitrogen or argon). All solvents and reagents must be anhydrous.

  • Inactive Magnesium (if preparing the Grignard reagent in situ): The surface of magnesium metal can oxidize. Activate the magnesium by crushing it gently with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Poor Quality Grignard Reagent: If using a commercial solution, ensure it has been stored properly and is not expired. It's advisable to titrate the Grignard reagent before use to determine its exact molarity.

Q2: The yield of the allylic alcohol is low.

A2:

  • Side Reactions: The Grignard reagent can act as a base, leading to the enolization of the aldehyde if it has alpha-protons. While cyclohexanecarboxaldehyde does not have alpha-protons, impurities might. Ensure the purity of your starting aldehyde.

  • Incomplete Reaction: Monitor the reaction by TLC to ensure all the starting aldehyde has been consumed before quenching. If the reaction stalls, gentle warming might be necessary, but this can also increase side reactions.

  • Workup Issues: The workup with saturated ammonium chloride should be done carefully at 0 °C to avoid decomposition of the product. Ensure thorough extraction of the aqueous layer.

Oxidation Reaction (Step 2)

Q3: The oxidation reaction is slow or incomplete.

A3:

  • Reagent Quality: Dess-Martin Periodinane is sensitive to moisture and can decompose over time. Use a fresh bottle or a properly stored reagent.

  • Insufficient Reagent: Use a slight excess of DMP (1.1-1.5 equivalents) to ensure complete conversion of the alcohol.

  • Solvent Purity: Ensure the dichloromethane (DCM) is anhydrous.

Q4: I am observing significant side products.

A4:

  • Over-oxidation: While DMP is generally mild, prolonged reaction times or excessive heating can lead to side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Formation of Michael Adducts: The product, an α,β-unsaturated ketone, can be susceptible to Michael addition if nucleophiles are present. Ensure the workup conditions are not overly basic for extended periods.

  • Polymerization: Vinyl ketones can be prone to polymerization, especially if heated or exposed to radical initiators. It is advisable to store the purified product at a low temperature and consider adding a radical inhibitor like BHT if it will be stored for an extended period.[1]

Q5: How do I effectively purify the final product?

A5:

  • Column Chromatography: Silica gel column chromatography is the most effective method for purifying this compound from the iodinane byproducts of the DMP oxidation and any unreacted starting material. A solvent system of hexane and ethyl acetate in a gradient is typically effective.

  • Distillation: If the product is sufficiently pure after the initial workup, vacuum distillation can be used for purification. However, be cautious of potential polymerization at elevated temperatures. It is recommended to distill at the lowest possible pressure.

Troubleshooting Problem Low Yield or Impure Product Grignard_Issue Grignard Reaction Issues Problem->Grignard_Issue Oxidation_Issue Oxidation Reaction Issues Problem->Oxidation_Issue Moisture Moisture Contamination Grignard_Issue->Moisture Inactive_Mg Inactive Magnesium Grignard_Issue->Inactive_Mg Side_Reactions_G Side Reactions (e.g., Enolization) Grignard_Issue->Side_Reactions_G Poor_Reagent_O Poor Oxidant Quality Oxidation_Issue->Poor_Reagent_O Incomplete_Ox Incomplete Oxidation Oxidation_Issue->Incomplete_Ox Side_Reactions_O Side Reactions (e.g., Michael Addition) Oxidation_Issue->Side_Reactions_O Polymerization Product Polymerization Oxidation_Issue->Polymerization

Caption: Common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 1-Cyclohexyl-2-propen-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the purification of 1-Cyclohexyl-2-propen-1-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route.

  • From Aldol Condensation: Expect unreacted starting materials (cyclohexanecarboxaldehyde and acetone), as well as the aldol addition product (4-hydroxy-4-cyclohexyl-2-butanone) if the dehydration step is incomplete.

  • From Oxidation of 1-Cyclohexyl-2-propen-1-ol: The primary impurity will be the starting alcohol.[1][2] Over-oxidation could potentially lead to cleavage of the double bond, though this is less common with mild oxidizing agents.

  • From Grignard-type Reactions: If synthesizing from cyclohexanecarboxaldehyde and vinylmagnesium bromide followed by oxidation, you may have the corresponding alcohol as a major impurity.

Q2: What is the recommended primary purification technique for this compound?

A2: Flash column chromatography on silica gel is the most common and effective method for purifying this compound and its derivatives. This technique is excellent for separating the target compound from polar impurities like alcohols and non-polar impurities like unreacted starting materials.

Q3: Can I purify this compound by distillation?

A3: While distillation is a possible purification method for liquids, it may not be ideal for α,β-unsaturated ketones. These compounds can be thermally sensitive and may polymerize or decompose at elevated temperatures. If you choose to use distillation, it is crucial to perform it under reduced pressure (vacuum distillation) to lower the boiling point.

Q4: My purified this compound is turning yellow over time. Why is this happening and how can I prevent it?

A4: this compound, like many α,β-unsaturated ketones, can be unstable and prone to polymerization or degradation upon exposure to light, air, and heat. The yellowing is an indication of decomposition. To ensure stability:

  • Store the purified compound in a tightly sealed amber vial to protect it from light.

  • Keep it under an inert atmosphere (e.g., nitrogen or argon).

  • Store at low temperatures (-20°C is recommended for long-term storage).

  • Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if the compound is particularly unstable.

Purification and Troubleshooting Guides

Guide 1: Flash Column Chromatography

Issue: Poor separation of my target compound from an impurity.

This is a common issue that can often be resolved by systematically optimizing the chromatography conditions.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is critical. If your compound and the impurity are eluting too close together, you need to adjust the solvent system. A common starting point for enones is a mixture of hexane and ethyl acetate. Try running TLC plates with different ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc) to find the optimal separation.
Column Overloading Loading too much crude material onto the column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Improper Column Packing Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and result in poor separation. Ensure the column is packed uniformly and is free of cracks or bubbles.
Compound Degradation on Silica Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If degradation is an issue, you can try using deactivated silica (by adding a small amount of triethylamine to the eluent, e.g., 0.1-1%) or an alternative stationary phase like alumina.
Guide 2: Recrystallization

Issue: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent system is not ideal.

Possible Cause Solution
Solution Cooled Too Quickly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.
Inappropriate Solvent The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If your compound is oiling out, you may need to try a different solvent or a two-solvent system.
Using a Two-Solvent System If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. For this compound, a good starting point could be a dichloromethane/pentane or diethyl ether/hexane system.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific compound and impurity profile.

  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using either the "dry packing" or "wet slurry" method. Ensure the packing is uniform and free of air bubbles.

    • Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the chromatography eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your compound.

    • Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent or solvent pair in which your compound has a high solubility at elevated temperatures and low solubility at room temperature or below. Test small amounts of your compound in different solvents to find the best one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) while stirring or swirling until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid. Avoid adding too much solvent.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc Assess impurity profile column Flash Column Chromatography tlc->column Primary purification distill Vacuum Distillation (for thermally stable compounds) tlc->distill Alternative for liquids check_purity Purity Check (NMR, GC-MS, etc.) column->check_purity distill->check_purity recrystallize Recrystallization recrystallize->check_purity check_purity->column Further purification needed check_purity->recrystallize Polishing step pure_product Pure Product check_purity->pure_product Purity > 95% Troubleshooting_Chromatography start Poor Separation in Column Chromatography q1 Are bands overlapping? start->q1 a1_yes Adjust Eluent Polarity (Test with TLC) q1->a1_yes Yes q2 Are bands streaking or tailing? q1->q2 No success Improved Separation a1_yes->success a2_yes Check for: 1. Column Overloading 2. Compound Insolubility 3. Degradation on Silica q2->a2_yes Yes q3 Compound not eluting? q2->q3 No a2_yes->success a3_yes Increase Eluent Polarity q3->a3_yes Yes a3_yes->success

References

Preventing unwanted polymerization of cyclohexyl vinyl ketone upon storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclohexyl Vinyl Ketone (CHVK). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of CHVK during storage and handling. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Why is my cyclohexyl vinyl ketone (CHVK) polymerizing during storage?

Cyclohexyl vinyl ketone, like other vinyl ketones, is susceptible to spontaneous polymerization.[1][2] This process is typically initiated by the formation of free radicals, which can be triggered by several factors:

  • Heat: Elevated temperatures provide the activation energy needed to initiate polymerization.

  • Light: UV light can generate free radicals and initiate a chain reaction.[3]

  • Contamination: Peroxides (from air exposure), metal ions, and other impurities can act as initiators.

  • Absence of Inhibitor: Commercial CHVK should contain a polymerization inhibitor. If the inhibitor is depleted or was not added, polymerization is more likely to occur.

What are the ideal storage conditions for CHVK?

To minimize the risk of unwanted polymerization, CHVK should be stored under the following conditions, based on recommendations for similar vinyl ketones like methyl vinyl ketone (MVK):

  • Temperature: Keep refrigerated at temperatures below 10°C, and for longer-term storage, below 5°C.[4][5]

  • Light: Store in an opaque or amber-colored container to protect from light.[4][6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from atmospheric oxygen.

  • Container: Use tightly sealed containers made of an appropriate material (e.g., glass or stainless steel). Ensure the container is clean and free of contaminants.[4][6]

  • Location: Store in a cool, dry, and well-ventilated area away from heat sources, sparks, and direct sunlight.[1][6]

What polymerization inhibitors are recommended for CHVK?

While specific data for CHVK is limited, inhibitors commonly used for other vinyl ketones are likely effective. The choice and concentration of the inhibitor may need to be optimized for your specific application and storage duration.

Inhibitor NameAbbreviationTypical Concentration Range (for MVK)Notes
HydroquinoneHQ100 - 1000 ppmA common and effective free-radical scavenger.[2]
4-Methoxyphenol (Monomethyl ether of hydroquinone)MEHQ100 - 500 ppmOften preferred over hydroquinone due to its lower toxicity.
Butylated HydroxytolueneBHT200 - 1000 ppmA phenolic antioxidant that can inhibit polymerization.
PhenothiazinePTZ100 - 500 ppmA highly effective inhibitor, often used in industrial settings.

Note: It is crucial to ensure that the chosen inhibitor is compatible with your downstream applications.

How can I tell if my CHVK has started to polymerize?

Several signs can indicate the onset of polymerization:

  • Increased Viscosity: The liquid will become noticeably thicker and more syrup-like.

  • Solid Formation: You may observe the formation of a solid precipitate or a gel-like substance.

  • Exothermic Reaction: Polymerization is an exothermic process. A noticeable increase in the temperature of the storage container is a critical warning sign of runaway polymerization.

  • Discoloration: The liquid may become cloudy or change color.

For a more quantitative assessment, you can use the analytical techniques described in the "Experimental Protocols" section.

Troubleshooting Guide

This guide provides a step-by-step approach to address issues related to CHVK polymerization.

TroubleshootingWorkflow start Suspicion of CHVK Polymerization (e.g., increased viscosity) check_visual Visually Inspect the Sample - Is it cloudy? - Are there solids? - Is it highly viscous? start->check_visual check_temp Safely Check Container Temperature (Use a non-contact thermometer) check_visual->check_temp Yes, signs of polymerization no_polymer No Significant Polymer Detected. - Check inhibitor levels. - Review storage conditions. check_visual->no_polymer No, looks normal hot Container is Warm/Hot check_temp->hot not_hot Container is at Ambient Temp check_temp->not_hot emergency EMERGENCY! Runaway Polymerization 1. Evacuate the area. 2. Notify safety personnel. 3. Do NOT open the container. hot->emergency quant_analysis Perform Quantitative Analysis (e.g., Viscometry, NMR) See Experimental Protocols not_hot->quant_analysis is_polymerized Is Polymer Present? quant_analysis->is_polymerized is_polymerized->no_polymer No polymer_present Polymer is Present is_polymerized->polymer_present Yes can_purify Can the Monomer be Purified? (e.g., by distillation) polymer_present->can_purify purify Purify Monomer - Add fresh inhibitor after purification. - Store under recommended conditions. can_purify->purify Yes dispose Dispose of Material - Follow institutional safety guidelines for hazardous waste. can_purify->dispose No / Unsure

Experimental Protocols

Protocol 1: Detection of Polymer Formation by Viscometry

This protocol provides a simple method to detect an increase in the viscosity of your CHVK sample, which is indicative of polymerization.

Materials:

  • Ostwald viscometer or similar capillary viscometer

  • Constant temperature water bath

  • Stopwatch

  • Volumetric flasks and pipettes

  • Pure solvent (e.g., toluene or THF)

  • Your CHVK sample and a fresh, unpolymerized CHVK standard (if available)

Procedure:

  • Prepare a Dilute Solution: Accurately prepare a dilute solution (e.g., 1% w/v) of your CHVK sample in the chosen solvent. If you have a fresh standard, prepare a solution of it at the same concentration.

  • Temperature Equilibration: Place the viscometer in the constant temperature water bath (e.g., 25°C) and allow it to equilibrate for at least 15 minutes.

  • Load the Viscometer: Load a precise volume of your CHVK solution into the viscometer.

  • Measure Efflux Time: Using a pipette bulb, draw the liquid up past the upper fiducial mark. Release the pressure and start the stopwatch as the liquid meniscus passes the upper mark. Stop the stopwatch as the meniscus passes the lower mark. This is the efflux time (t).

  • Repeat Measurement: Repeat the measurement at least three times and calculate the average efflux time.

  • Measure Solvent Efflux Time: Thoroughly clean the viscometer, rinse with the pure solvent, and measure the efflux time of the pure solvent (t₀).

  • Calculate Relative Viscosity: The relative viscosity (η_rel) is calculated as: η_rel = t / t₀

  • Interpretation: Compare the relative viscosity of your sample to that of a fresh, unpolymerized standard. A significantly higher relative viscosity indicates the presence of polymer.

Polymerization and Inhibition Mechanisms

The following diagrams illustrate the free-radical polymerization of cyclohexyl vinyl ketone and the mechanism by which a common inhibitor works.

PolymerizationInhibition

References

Safe handling procedures and stability data for 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling procedures and stability of 1-Cyclohexyl-2-propen-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. As an α,β-unsaturated ketone, it is a reactive compound.

Q2: What are the recommended storage conditions for this compound?

A2: While specific long-term stability data is limited, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames. Due to its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent polymerization and oxidation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: A comprehensive range of PPE is necessary for handling this compound. This includes chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles and a face shield, and a lab coat. All handling of the compound should be performed in a certified chemical fume hood.

Q4: What should I do in case of accidental exposure?

A4: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. If inhaled, move to fresh air. If swallowed, do not induce vomiting. In all cases of exposure, seek immediate medical attention.

Troubleshooting Guides

Experimental Issue: Unexpected Polymerization of the Reagent

Symptom: The liquid reagent becomes viscous or solidifies upon storage or during a reaction.

Possible Causes:

  • Exposure to Air/Oxygen: α,β-Unsaturated ketones can polymerize via a free-radical mechanism, which can be initiated by atmospheric oxygen.

  • Presence of Impurities: Acidic or basic impurities can catalyze polymerization.

  • Elevated Temperatures: Heat can accelerate the rate of polymerization.

  • Exposure to Light: UV light can initiate free-radical polymerization.

Solutions:

  • Inert Atmosphere: Always handle and store the reagent under an inert atmosphere (argon or nitrogen).

  • Use of Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT). Be aware that the inhibitor may need to be removed before use in certain reactions.

  • Temperature Control: Store the compound at the recommended temperature and avoid localized heating during reactions.

  • Purification: If the purity is in doubt, consider purifying the reagent before use, for example, by vacuum distillation.

Experimental Issue: Low Yield or No Reaction in a Michael Addition

Symptom: The Michael addition reaction with this compound as the acceptor does not proceed as expected.

Possible Causes:

  • Inactive Nucleophile: The chosen nucleophile may not be sufficiently reactive.

  • Steric Hindrance: The cyclohexyl group may present some steric hindrance, slowing down the reaction.

  • Inappropriate Solvent or Temperature: The reaction conditions may not be optimal.

  • Decomposition of the Reagent: The this compound may have degraded.

Solutions:

  • Choice of Nucleophile and Base: For carbon nucleophiles, ensure the pKa of the conjugate acid is appropriate for the base used to generate the enolate. For other nucleophiles, consider using a catalyst to enhance their reactivity.

  • Reaction Conditions: Experiment with different solvents and reaction temperatures. In some cases, a higher temperature may be required to overcome steric hindrance, but this must be balanced against the risk of polymerization.

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the enone, making it more electrophilic.

  • Check Reagent Quality: Before starting the reaction, verify the purity of the this compound, for instance, by NMR or GC-MS.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2177-34-6
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Density Not available
Solubility Limited solubility in water, soluble in organic solvents

Table 2: Summary of Safety and Handling Information

ParameterRecommendation
Personal Protective Equipment Chemical-resistant gloves, safety goggles, face shield, lab coat
Handling Environment Chemical fume hood
Storage Cool, dry, well-ventilated area, away from ignition sources, under inert atmosphere
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents
First Aid (Skin Contact) Wash with soap and water for 15 min, seek medical attention
First Aid (Eye Contact) Flush with water for 15 min, seek medical attention

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition Reaction

This is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

    • Set up the reaction in a chemical fume hood.

    • Prepare a solution of the nucleophile in a suitable anhydrous solvent (e.g., THF, Et₂O).

  • Generation of the Nucleophile (if necessary):

    • Cool the solution of the nucleophile precursor to the appropriate temperature (e.g., -78 °C for LDA).

    • Slowly add the base (e.g., n-BuLi, LDA, NaH) to the solution.

    • Stir the mixture for the recommended time to ensure complete formation of the nucleophile.

  • Addition of this compound:

    • Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at a low temperature to control the exothermic reaction.

    • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution).

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or distillation.

Mandatory Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Post-Reaction & Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood InertAtmosphere Use Inert Atmosphere (Argon or Nitrogen) FumeHood->InertAtmosphere ControlledAddition Controlled Reagent Addition (e.g., dropwise at low temp) InertAtmosphere->ControlledAddition Monitoring Monitor Reaction Progress (TLC, GC-MS) ControlledAddition->Monitoring Quenching Safe Quenching of Reaction Monitoring->Quenching WasteDisposal Dispose of Waste Properly Quenching->WasteDisposal Storage Store Under Inert Atmosphere in a Cool, Dark Place WasteDisposal->Storage

Caption: Safe handling workflow for this compound.

MichaelAdditionTroubleshooting Troubleshooting Michael Addition Reactions Start Low or No Product Yield CheckReagent Verify Reagent Purity (NMR, GC-MS) Start->CheckReagent CheckConditions Optimize Reaction Conditions (Solvent, Temperature) Start->CheckConditions CheckNucleophile Assess Nucleophile Reactivity Start->CheckNucleophile Polymerization Check for Polymerization Start->Polymerization Success Successful Reaction CheckReagent->Success CheckConditions->Success UseCatalyst Consider Lewis Acid or other Catalyst CheckNucleophile->UseCatalyst UseCatalyst->Success Polymerization->CheckConditions No InertHandling Ensure Strict Inert Atmosphere Handling Polymerization->InertHandling Yes InertHandling->Success

Caption: Troubleshooting guide for Michael addition reactions.

Technical Support Center: 1-Cyclohexyl-2-propen-1-one Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the identification and removal of impurities from 1-Cyclohexyl-2-propen-1-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound. The synthetic route considered involves the Grignard reaction of vinylmagnesium bromide with cyclohexanecarboxaldehyde to form 1-Cyclohexyl-2-propen-1-ol, followed by oxidation to the desired product.

Issue 1: Low or No Yield of 1-Cyclohexyl-2-propen-1-ol in the Grignard Reaction

Possible Cause Suggested Solution
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Inactive Magnesium: The surface of the magnesium turnings may be oxidized.Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also initiate the reaction.
Impure Starting Materials: The cyclohexanecarboxaldehyde or vinyl bromide may contain impurities that quench the Grignard reagent.Purify the starting materials by distillation before use.
Side Reactions: Wurtz coupling of the Grignard reagent can occur.Add the vinyl bromide slowly to the magnesium suspension to maintain a low concentration of the Grignard reagent.

Issue 2: Incomplete Oxidation of 1-Cyclohexyl-2-propen-1-ol

Possible Cause Suggested Solution
Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the alcohol is too low.Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., PCC or Dess-Martin periodinane).
Deactivated Oxidizing Agent: The oxidizing agent may have degraded due to improper storage.Use freshly prepared or properly stored oxidizing agent.
Low Reaction Temperature: The reaction may be too slow at a lower temperature.Follow the recommended reaction temperature for the chosen oxidizing agent. For PCC, the reaction is typically run at room temperature.

Issue 3: Presence of Multiple Impurities in the Final Product

Possible Cause Suggested Solution
Carryover of Unreacted Starting Materials: Incomplete reaction or inefficient work-up.Ensure the reaction goes to completion by monitoring with TLC. Perform a thorough aqueous work-up to remove water-soluble starting materials.
Formation of Byproducts: Side reactions during the Grignard or oxidation steps.Optimize reaction conditions (temperature, addition rate) to minimize side reactions.
Over-oxidation: The desired ketone is further oxidized.Use a mild oxidizing agent like PCC or Dess-Martin periodinane and monitor the reaction closely to avoid over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Common impurities can originate from both the Grignard and oxidation steps.

  • From the Grignard reaction: Unreacted cyclohexanecarboxaldehyde, the intermediate alcohol (1-Cyclohexyl-2-propen-1-ol), and potentially Wurtz coupling products of the Grignard reagent.

  • From the oxidation step: Unreacted 1-Cyclohexyl-2-propen-1-ol. If a strong oxidizing agent is used, over-oxidation to the corresponding carboxylic acid or epoxide can occur.

Q2: How can I identify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the impurities present. By comparing the spectra of your product to known spectra of the starting materials and potential byproducts, you can identify the impurities.

  • Infrared (IR) Spectroscopy: The presence of a broad peak around 3200-3600 cm⁻¹ can indicate the presence of the unreacted alcohol. A very broad O-H stretch from 2500-3300 cm⁻¹ might suggest a carboxylic acid impurity.

Q3: What is the most effective method for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation under Reduced Pressure: This is effective for separating the product from less volatile impurities (e.g., the starting aldehyde and the intermediate alcohol) and high-boiling byproducts.

  • Flash Column Chromatography: This is a highly effective method for removing a wide range of impurities, including those with similar boiling points to the product. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.

Q4: Can I use a simpler purification method like simple distillation?

A4: Simple distillation may not be sufficient if the boiling points of the impurities are close to that of this compound. Fractional distillation provides better separation efficiency.

Q5: Are there any safety precautions I should be aware of during the synthesis and purification?

A5: Yes, several safety precautions are crucial.

  • Grignard Reaction: This reaction is highly exothermic and reacts violently with water. It should be carried out under an inert atmosphere in anhydrous conditions.

  • Oxidizing Agents: Many oxidizing agents, such as PCC, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Dess-Martin periodinane can be explosive under certain conditions.

  • Solvents: The organic solvents used are flammable and should be handled away from ignition sources.

Quantitative Data

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
CyclohexanecarboxaldehydeC₇H₁₂O112.17161-163
1-Cyclohexyl-2-propen-1-olC₉H₁₆O140.2295-97 @ 15 mmHg
This compound C₉H₁₄O 138.21 78-80 @ 10 mmHg

Table 2: Typical Purity Levels Achieved with Different Purification Methods

Purification MethodTypical PurityAdvantagesDisadvantages
Fractional Distillation>95%Good for large scale, removes non-volatile impurities.Less effective for impurities with similar boiling points.
Flash Column Chromatography>99%High resolution, removes a wide range of impurities.More time-consuming, requires solvents.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexyl-2-propen-1-ol via Grignard Reaction

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer. Cool the apparatus under a stream of dry argon.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of vinyl bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Add a small portion of the vinyl bromide solution to the magnesium. If the reaction does not start (disappearance of the iodine color and gentle refluxing), warm the flask gently. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-Cyclohexyl-2-propen-1-ol.

Protocol 2: Oxidation of 1-Cyclohexyl-2-propen-1-ol to this compound using Pyridinium Chlorochromate (PCC)

  • Preparation: In a round-bottom flask, suspend PCC (1.5 equivalents) in dichloromethane (DCM).

  • Oxidation: Add a solution of 1-Cyclohexyl-2-propen-1-ol (1.0 equivalent) in DCM to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum fractional distillation or flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Cyclohexanecarboxaldehyde + Vinylmagnesium Bromide grignard Grignard Reaction start->grignard alcohol 1-Cyclohexyl-2-propen-1-ol grignard->alcohol oxidation Oxidation (PCC or Dess-Martin) alcohol->oxidation product Crude this compound oxidation->product distillation Fractional Distillation product->distillation chromatography Flash Column Chromatography product->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_identification cluster_analysis Analytical Techniques cluster_impurities Potential Impurities crude_product Crude Product gcms GC-MS crude_product->gcms nmr NMR (1H, 13C) crude_product->nmr ir IR Spectroscopy crude_product->ir aldehyde Cyclohexanecarboxaldehyde gcms->aldehyde alcohol 1-Cyclohexyl-2-propen-1-ol gcms->alcohol byproducts Side-reaction Byproducts gcms->byproducts nmr->aldehyde nmr->alcohol ir->alcohol

Caption: Logical relationship for the identification of potential impurities in crude this compound.

Technical Support Center: Scalable Synthesis and Purification of 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 1-Cyclohexyl-2-propen-1-one.

Experimental Protocols & Data

Four primary synthetic routes for this compound are outlined below, offering a comparative analysis of their methodologies, yields, and scalability considerations.

Synthesis Methodologies
Method Reaction Principle Starting Materials Key Reagents/Catalysts General Conditions Reported Yield Scalability
Mannich Reaction A three-component condensation forming a β-aminoketone (Mannich base), followed by elimination.Cyclohexyl methyl ketone, Formaldehyde, Secondary amine (e.g., dimethylamine hydrochloride)Acid or base catalystModerate temperatures, multi-stepGood to ExcellentGood
Aldol Condensation Base or acid-catalyzed reaction between an enolate (from cyclohexanecarboxaldehyde) and an aldehyde (acetaldehyde).Cyclohexanecarboxaldehyde, AcetaldehydeStrong base (e.g., NaOH, KOH) or acidLow to moderate temperaturesModerate to GoodGood, requires careful temperature control
Grignard Reaction & Oxidation Nucleophilic addition of a vinyl Grignard reagent to cyclohexanecarboxaldehyde, followed by oxidation of the resulting allylic alcohol.Cyclohexanecarboxaldehyde, Vinylmagnesium bromideOxidizing agent (e.g., PCC, Swern oxidation reagents)Low temperatures for Grignard step, multi-stepGood to ExcellentModerate, Grignard reaction can be sensitive
Friedel-Crafts Acylation Electrophilic acylation of cyclohexane with acryloyl chloride.Cyclohexane, Acryloyl chlorideStrong Lewis acid (e.g., AlCl₃)Anhydrous conditions, stoichiometric catalystVariable, can be low due to side reactionsChallenging due to catalyst handling and side reactions
Detailed Experimental Protocols

Method 1: Mannich Reaction

  • Formation of the Mannich Base:

    • In a reaction vessel, combine cyclohexyl methyl ketone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as ethanol.

    • Add a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product is the Mannich base hydrochloride.

  • Elimination to form this compound:

    • The crude Mannich base is subjected to thermal decomposition, often by heating under vacuum, to induce elimination of the amine hydrochloride.

    • Alternatively, the Mannich base can be treated with a base to facilitate the elimination.

Method 2: Aldol Condensation

  • To a cooled solution (0-5 °C) of cyclohexanecarboxaldehyde in a suitable solvent (e.g., ethanol/water), slowly add a solution of aqueous sodium hydroxide.

  • While maintaining the low temperature, add acetaldehyde dropwise to the reaction mixture.

  • Stir the reaction at low temperature for several hours until completion (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize the base.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Method 3: Grignard Reaction followed by Oxidation

  • Grignard Reaction:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of vinylmagnesium bromide in THF dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude 1-cyclohexyl-2-propen-1-ol.

  • Oxidation:

    • Dissolve the crude 1-cyclohexyl-2-propen-1-ol in dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) in one portion and stir at room temperature for 2-4 hours until the alcohol is consumed (monitored by TLC).

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Method 4: Friedel-Crafts Acylation

  • Under anhydrous conditions and an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in excess cyclohexane.

  • Cool the mixture in an ice bath.

  • Slowly add acryloyl chloride to the stirred suspension.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Applicable Method(s)
Poor quality of starting materials Ensure starting materials are pure and dry, especially for Grignard and Friedel-Crafts reactions. Distill liquid aldehydes before use.All
Inactive catalyst/reagent Use freshly opened or properly stored reagents. For Grignard reactions, ensure the magnesium turnings are activated. For Friedel-Crafts, use anhydrous AlCl₃.Grignard, Friedel-Crafts
Incorrect reaction temperature Maintain the recommended temperature for each step. Use an ice bath or cooling system, especially for the exothermic Grignard and Aldol reactions.Aldol, Grignard
Incomplete reaction Increase reaction time or slightly elevate the temperature (if the reaction is not temperature-sensitive). Monitor progress closely using TLC.All
Side reactions In Aldol condensation, self-condensation of acetaldehyde can occur. Add acetaldehyde slowly to the enolate of cyclohexanecarboxaldehyde. In Friedel-Crafts, polyacylation can be an issue.Aldol, Friedel-Crafts
Issue 2: Product Polymerization During Synthesis or Purification
Potential Cause Troubleshooting Step Applicable Method(s)
High reaction or distillation temperature Vinyl ketones are prone to polymerization at elevated temperatures. Use the lowest possible temperature for the reaction and purification.All
Presence of radical initiators (e.g., light, peroxides) Conduct the reaction and work-up in a vessel protected from light. Ensure solvents are free of peroxides.All
Absence of a polymerization inhibitor Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture before heating and to the crude product before distillation.[1][2][3][4]All
Prolonged heating during purification Use vacuum distillation to lower the boiling point of the product and minimize the heating time.[5]Purification
Issue 3: Impure Product After Work-up
Potential Cause Troubleshooting Step Applicable Method(s)
Presence of unreacted starting materials Optimize the stoichiometry of reagents. If starting materials are volatile, they may be removed under high vacuum. Otherwise, column chromatography may be necessary.All
Formation of byproducts Identify the byproduct structure (e.g., by NMR, MS) to understand its origin. Adjust reaction conditions (e.g., temperature, addition rate) to minimize its formation.All
Co-distillation with impurities If impurities have similar boiling points, fractional vacuum distillation may be required. Alternatively, purification by column chromatography on silica gel can be effective.Purification

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a solid gel-like substance during the reaction. What happened?

A1: This is a classic sign of polymerization. The vinyl group in your product is susceptible to radical polymerization, especially at elevated temperatures or in the presence of light. To prevent this, ensure you are working at the recommended temperature and consider adding a polymerization inhibitor like hydroquinone to your reaction mixture.[1][2][3][4]

Q2: I see multiple spots on my TLC plate after the reaction. How do I know which one is my product?

A2: Your product, this compound, is an α,β-unsaturated ketone. It should be UV active and may stain with potassium permanganate. You can compare the Rf value to literature values if available. It is also helpful to run TLCs of your starting materials alongside the reaction mixture to identify any unreacted starting materials.

Q3: Can I purify this compound using simple distillation at atmospheric pressure?

A3: It is highly discouraged. The boiling point of this compound at atmospheric pressure is high enough to cause significant polymerization. Vacuum distillation is the recommended method as it lowers the boiling point, reducing the risk of polymerization.[5] Remember to add a polymerization inhibitor to the distillation flask.

Q4: Which synthesis method is the most scalable for industrial production?

A4: Both the Mannich reaction and Aldol condensation are generally considered highly scalable and are often used in industrial settings. The choice between them may depend on the cost and availability of the starting materials and the desired purity of the final product. The Grignard reaction can be scaled but requires stringent control of anhydrous conditions. Friedel-Crafts acylation on a large scale can be challenging due to the handling of large quantities of corrosive and moisture-sensitive Lewis acids.

Q5: How should I store the purified this compound?

A5: The purified product should be stored in a cool, dark place, preferably in a refrigerator, under an inert atmosphere (e.g., argon or nitrogen). It is also crucial to add a stabilizer, such as hydroquinone or BHT, to prevent polymerization during storage.[1][2][3][4]

Visualizations

Synthesis_Workflow cluster_mannich Mannich Reaction cluster_aldol Aldol Condensation cluster_grignard Grignard & Oxidation cluster_friedel Friedel-Crafts Acylation M_Start Cyclohexyl methyl ketone + Formaldehyde + Secondary Amine Mannich_Base Mannich Base Formation M_Start->Mannich_Base Elimination Elimination Mannich_Base->Elimination Product This compound Elimination->Product A_Start Cyclohexanecarboxaldehyde + Acetaldehyde Aldol_Reaction Aldol Condensation A_Start->Aldol_Reaction Aldol_Reaction->Product G_Start Cyclohexanecarboxaldehyde + Vinylmagnesium Bromide Grignard_Step Grignard Reaction G_Start->Grignard_Step Oxidation_Step Oxidation Grignard_Step->Oxidation_Step Oxidation_Step->Product FC_Start Cyclohexane + Acryloyl Chloride FC_Reaction Friedel-Crafts Acylation FC_Start->FC_Reaction FC_Reaction->Product Purification Purification (Vacuum Distillation) Product->Purification

Caption: Synthetic Routes to this compound.

Troubleshooting_Polymerization cluster_causes Potential Causes cluster_solutions Preventative Measures Polymerization Unwanted Polymerization High_Temp High Temperature Polymerization->High_Temp Light Light Exposure Polymerization->Light Radicals Radical Initiators Polymerization->Radicals Low_Temp Lower Reaction/Distillation Temp. High_Temp->Low_Temp Vacuum_Dist Use Vacuum Distillation High_Temp->Vacuum_Dist Light_Protection Protect from Light Light->Light_Protection Inhibitor Add Polymerization Inhibitor (e.g., Hydroquinone) Radicals->Inhibitor

Caption: Troubleshooting Polymerization Issues.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions with 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving stereoselectivity in reactions involving 1-Cyclohexyl-2-propen-1-one and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance for achieving high stereocontrol in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective reactions performed on this compound?

A1: this compound, a classic α,β-unsaturated ketone (enone), is a versatile substrate for various stereoselective transformations. The most common reactions include:

  • Michael (Conjugate) Addition: This is a cornerstone reaction for forming a new carbon-carbon or carbon-heteroatom bond at the β-position of the enone. A wide range of nucleophiles can be employed, and high enantioselectivity can be achieved using chiral catalysts.

  • Diels-Alder Reaction: The enone can act as a dienophile in [4+2] cycloaddition reactions to form substituted cyclohexene rings. The stereochemical outcome is often predictable based on the "endo rule".

  • Aldol Reaction: Following conjugate addition, the resulting enolate can be trapped with an aldehyde to undergo an aldol reaction, creating two new stereocenters.

  • Epoxidation and Dihydroxylation: The double bond can be functionalized to form epoxides or diols with high stereocontrol using chiral reagents or catalysts.

Q2: I am observing low enantioselectivity in my organocatalyzed Michael addition. What are the likely causes and how can I improve it?

A2: Low enantioselectivity in organocatalyzed Michael additions is a common issue that can often be addressed by systematically evaluating the reaction parameters. Key factors to consider include:

  • Catalyst Choice: The structure of the organocatalyst is paramount. For enone substrates, chiral primary and secondary amines (e.g., proline and its derivatives) and cinchona alkaloid-based catalysts are frequently used. The steric and electronic properties of the catalyst must be well-matched with the substrate.[1][2]

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome. Protic solvents can sometimes lead to poor stereocontrol, while aprotic polar solvents like DMSO or DMF are often preferred.[3] However, solvent effects can be complex and may require empirical screening.

  • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, which often leads to the major stereoisomer.

  • Additives: In some cases, the addition of a co-catalyst or an acidic/basic additive can improve both the rate and the enantioselectivity of the reaction. For instance, acids can facilitate the formation of the reactive iminium ion in amine catalysis.

  • Water Content: Meticulous control of water content is crucial. While some organocatalytic reactions tolerate or even benefit from trace amounts of water, others require strictly anhydrous conditions.

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Improving diastereoselectivity often involves controlling the facial selectivity of the attack on the prochiral enone or enolate intermediate. Consider the following strategies:

  • Steric Hindrance: The steric bulk of both the substrate and the nucleophile can play a significant role. For this compound, the cyclohexyl group provides a degree of steric bias. The choice of nucleophile and its protecting groups can be optimized to favor one diastereomeric outcome.

  • Catalyst Control: In catalyst-controlled reactions, the chiral environment created by the catalyst dictates the diastereoselectivity. Screening different catalysts or modifying the existing catalyst can lead to significant improvements.

  • Chelation Control: In reactions involving metal catalysts, chelation between the metal, the substrate, and the nucleophile can lock the conformation of the transition state, leading to high diastereoselectivity.

  • Reaction Conditions: As with enantioselectivity, solvent and temperature can also influence the diastereomeric ratio.

Troubleshooting Guides

Problem 1: Low Yield in Conjugate Addition Reactions
Possible Cause Troubleshooting Steps
Poor reactivity of the nucleophile Increase the nucleophilicity of the donor by using a stronger base or a more reactive derivative. For example, when using malonates, ensure complete deprotonation.
Decomposition of the starting material or product Monitor the reaction by TLC or LC-MS to check for the formation of side products. Consider lowering the reaction temperature or using a milder base.
Catalyst inhibition or decomposition Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading.
Unfavorable reaction equilibrium For reversible reactions, consider using an excess of one reagent or removing a byproduct to drive the reaction to completion.
Problem 2: Poor Stereoselectivity in Proline-Catalyzed Aldol Reactions
Possible Cause Troubleshooting Steps
Suboptimal Solvent Protic solvents can interfere with the catalytic cycle. Screen a range of aprotic solvents such as DMSO, DMF, or acetonitrile.[3] In some cases, a mixture of solvents can be beneficial.
Incorrect Catalyst Loading While catalytic, the amount of proline can influence the stereochemical outcome. Optimize the catalyst loading (typically 10-30 mol%).
Side Reactions Self-aldol condensation of the ketone or aldehyde can compete with the desired reaction. Using a large excess of the ketone donor can often suppress this side reaction.[4][5]
Water Content While some proline-catalyzed reactions are performed in the presence of water, uncontrolled amounts can be detrimental. Try running the reaction under anhydrous conditions or with a controlled amount of water.

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Michael Addition of Dimethyl Malonate to Cyclohexenone (Analogous System)

This protocol is adapted from studies on cyclohexenone and can serve as a starting point for this compound.

Materials:

  • Cyclohexenone (1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • Chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea catalyst, 0.1 mmol)

  • Toluene (5 mL)

  • Anhydrous sodium sulfate

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst and toluene.

  • Add dimethyl malonate to the flask and stir the mixture at room temperature for 10 minutes.

  • Add cyclohexenone to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with an Aromatic Aldehyde (Analogous System)

This protocol provides a general procedure that can be adapted for reactions involving the enolate derived from this compound after a conjugate addition.

Materials:

  • Cyclohexanone (5.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • (S)-Proline (0.3 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

  • In a flask, dissolve the aromatic aldehyde and (S)-proline in DMSO.

  • Add cyclohexanone to the mixture.

  • Stir the reaction vigorously at room temperature. The reaction time can vary from a few hours to several days depending on the substrate.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water to the mixture and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.[4]

Quantitative Data

Table 1: Comparison of Organocatalysts for the Michael Addition of Diethyl Malonate to Cyclohexenone
CatalystSolventTime (h)Yield (%)ee (%)Reference
Cinchona-Thiourea 1 Toluene249592(Hypothetical Data)
Proline Derivative A DMSO488885(Hypothetical Data)
Squaramide Catalyst X CH2Cl2129897(Hypothetical Data)

Note: This table presents hypothetical data for illustrative purposes, based on typical results found in the literature for analogous systems.

Visualizations

Diagram 1: General Workflow for Optimizing Stereoselectivity

G cluster_start Initial Reaction Setup cluster_optimization Optimization Cycle cluster_analysis Analysis cluster_end Outcome Start Define Target Stereoisomer Catalyst Screen Chiral Catalysts Start->Catalyst Solvent Evaluate Solvent Effects Catalyst->Solvent Temp Optimize Temperature Solvent->Temp Additives Test Additives/Co-catalysts Temp->Additives Analysis Analyze Yield and Stereoselectivity (ee/dr) Additives->Analysis Success Target Stereoselectivity Achieved Analysis->Success High Troubleshoot Low Selectivity/Yield Analysis->Troubleshoot Low Troubleshoot->Catalyst Iterate

Caption: A logical workflow for the systematic optimization of stereoselective reactions.

Diagram 2: Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

G Proline Proline Catalyst Enamine Chiral Enamine Proline->Enamine + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Aldehyde Aldol_Adduct->Proline + H2O - Aldol Product

Caption: Simplified catalytic cycle for the proline-catalyzed aldol reaction.

Diagram 3: Michael Addition Troubleshooting Logic

G Start Low Stereoselectivity? CheckCatalyst Is Catalyst Optimal? Start->CheckCatalyst CheckSolvent Is Solvent Appropriate? CheckCatalyst->CheckSolvent Yes Solution1 Screen Alternative Catalysts CheckCatalyst->Solution1 No CheckTemp Is Temperature Too High? CheckSolvent->CheckTemp Yes Solution2 Screen Different Solvents CheckSolvent->Solution2 No CheckPurity Are Reagents Pure? CheckTemp->CheckPurity No Solution3 Lower Reaction Temperature CheckTemp->Solution3 Yes Solution4 Purify/Dry Reagents and Solvents CheckPurity->Solution4 No

Caption: A decision tree for troubleshooting low stereoselectivity in Michael additions.

References

Impact of temperature and concentration on 1-Cyclohexyl-2-propen-1-one reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-2-propen-1-one. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of temperature and concentration on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for this compound?

A1: As an α,β-unsaturated ketone, this compound has two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene. This leads to two main reaction pathways: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. The prevalence of one pathway over the other is influenced by several factors, including the nature of the nucleophile, reaction temperature, and solvent.

Q2: How does the "hardness" or "softness" of a nucleophile affect the reaction pathway?

A2: The Hard and Soft Acids and Bases (HSAB) theory is a key concept in predicting the outcome of reactions with this compound.

  • Hard nucleophiles , which are typically small, highly charged, and not very polarizable (e.g., Grignard reagents, organolithium compounds), tend to favor the kinetically controlled 1,2-addition to the hard electrophilic carbonyl carbon.[1][2]

  • Soft nucleophiles , which are larger, more polarizable, and have a lower charge density (e.g., organocuprates, thiols, enamines, and stabilized enolates), preferentially undergo the thermodynamically favored 1,4-conjugate addition .[1][2][3]

Q3: What is the general effect of temperature on the rate of reaction?

A3: Increasing the reaction temperature generally increases the rate of reaction.[4][5][6] A common rule of thumb is that for many reactions near room temperature, the rate approximately doubles for every 10°C increase.[5][7] This is because higher temperatures lead to more frequent molecular collisions and a greater proportion of those collisions having sufficient energy to overcome the activation energy barrier.[4][5]

Q4: Can temperature be used to control the selectivity between 1,2- and 1,4-addition?

A4: Yes, temperature can influence the selectivity.

  • Low temperatures generally favor the 1,2-addition product, which is often the result of kinetic control.[1][3]

  • Higher temperatures can promote the formation of the more thermodynamically stable 1,4-addition product.[1][3] This is particularly true for reversible nucleophilic additions, where higher temperatures can allow the initial 1,2-adduct to revert to the starting materials and then form the more stable 1,4-adduct.[8]

Q5: How does reactant concentration impact the reaction rate?

A5: Increasing the concentration of either this compound or the nucleophile will increase the rate of the reaction.[4][6] This is due to the increased frequency of collisions between the reacting molecules.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Insufficiently reactive nucleophile For Michael additions, ensure the nucleophile is sufficiently "soft" (e.g., use an organocuprate instead of a Grignard reagent). If a weak nucleophile is used, a stronger base might be needed to generate a more reactive species (e.g., an enolate).[9]
Reaction temperature is too low Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by a suitable technique like TLC or GC-MS. Be aware that higher temperatures might lead to side product formation.[5]
Low reactant concentration Increase the concentration of one or both reactants. However, be cautious as higher concentrations can sometimes promote polymerization.
Inhibitors present Ensure all reagents and solvents are pure and free from any potential inhibitors.
Issue 2: Formation of the Undesired Product (1,2- vs. 1,4-Adduct)
Potential Cause Troubleshooting Steps
Incorrect nucleophile "hardness" To favor 1,4-addition , use a "soft" nucleophile (e.g., Gilman reagents like LiR₂Cu). To favor 1,2-addition , use a "hard" nucleophile (e.g., organolithium or Grignard reagents).[1][2]
Inappropriate reaction temperature To favor the 1,4-adduct , consider running the reaction at a higher temperature to allow for thermodynamic equilibrium to be established.[1] To favor the 1,2-adduct , run the reaction at a very low temperature (e.g., -78°C) to trap the kinetically favored product.[1]
Solvent effects The polarity of the solvent can influence the reactivity. Experiment with different solvents to see if the product ratio can be improved.
Issue 3: Polymerization of the Starting Material
Potential Cause Troubleshooting Steps
High concentration of the enone Reduce the concentration of this compound. This can be achieved by slow addition of the enone to the reaction mixture.
Presence of radical initiators Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are degassed to remove oxygen, which can initiate radical polymerization.
High reaction temperature High temperatures can sometimes promote polymerization. Try running the reaction at a lower temperature.

Data Presentation

The following tables provide a summary of expected trends in reactivity based on general principles for α,β-unsaturated ketones.

Table 1: Effect of Temperature on Reaction Rate (Hypothetical Data)

Temperature (°C)Relative Rate Constant (k_rel)
01.0
102.1
204.3
308.5
4016.8

Note: This table illustrates the general principle that the reaction rate approximately doubles for every 10°C increase in temperature.[5][7]

Table 2: Effect of Reactant Concentration on Initial Reaction Rate (Hypothetical Data)

[this compound] (M)[Nucleophile] (M)Relative Initial Rate
0.10.11.0
0.20.12.0
0.10.22.0
0.20.24.0

Note: This table assumes a second-order reaction, first order in each reactant, which is common for Michael additions.

Table 3: Influence of Nucleophile Type and Temperature on Product Distribution

NucleophileTemperaturePredominant Product
CH₃MgBr (Hard)-78°C1,2-Addition
(CH₃)₂CuLi (Soft)-78°C to 0°C1,4-Addition
NaCN (Reversible)Low Temp1,2-Addition (Kinetic)
NaCN (Reversible)High Temp1,4-Addition (Thermodynamic)

Experimental Protocols

General Protocol for a Michael Addition to this compound
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chosen solvent (e.g., THF, diethyl ether).

  • Nucleophile Generation: If necessary, generate the nucleophile in situ. For example, for an enolate, add the corresponding ketone to the solvent and cool to the desired temperature (e.g., -78°C). Then, add a suitable base (e.g., LDA) dropwise and stir for 30-60 minutes.

  • Addition: Slowly add a solution of this compound in the same solvent to the nucleophile solution at the chosen reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Reactivity_Pathway cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Potential Products Temp Temperature P12 1,2-Addition Product (Kinetic Product) Temp->P12 Low Temp. P14 1,4-Addition Product (Thermodynamic Product) Temp->P14 High Temp. Conc Concentration Enone This compound Conc->Enone Affects Rate Nuc Nucleophile Type Nuc->P12 Hard Nucleophile Nuc->P14 Soft Nucleophile Enone->P12 1,2-Addition Enone->P14 1,4-Addition (Michael) Nucleophile Nucleophile Nucleophile->Enone Reacts with

Caption: Factors influencing the reactivity of this compound.

Troubleshooting_Workflow cluster_start Experimental Issue cluster_analysis Analysis cluster_solutions Potential Solutions Start Low Yield or Incorrect Product CheckNuc Analyze Nucleophile: Hard or Soft? Start->CheckNuc CheckTemp Review Temperature: Too Low or High? Start->CheckTemp CheckConc Check Concentration: Too Dilute? Start->CheckConc ChangeNuc Change Nucleophile (e.g., R₂CuLi for 1,4) CheckNuc->ChangeNuc AdjustTemp Adjust Temperature (Increase for rate, Decrease for kinetic control) CheckTemp->AdjustTemp AdjustConc Increase Concentration (or slow addition) CheckConc->AdjustConc

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Workup Procedures for Reactions Containing 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-2-propen-1-one.

Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound.

Issue 1: Formation of a Stable Emulsion During Aqueous Workup

Q: I am observing a stable emulsion between the organic and aqueous layers during the extraction of my reaction mixture. How can I break this emulsion?

A: Emulsion formation is a common issue, particularly when dealing with compounds that have both polar and nonpolar functionalities. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Gentle Stirring/Swirling: Instead of vigorous shaking, gently swirl or stir the mixture with a glass rod at the interface of the two layers.

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes alter the polarity and help in phase separation.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

G start Stable Emulsion Formed brine Add Saturated NaCl (Brine) start->brine separated Phases Separated brine->separated Successful not_separated Emulsion Persists brine->not_separated Unsuccessful stir Gentle Stirring/Swirling solvent Add Different Organic Solvent stir->solvent stir->separated Successful filter Filter through Celite® solvent->filter solvent->separated Successful centrifuge Centrifugation filter->centrifuge filter->separated Successful wait Allow to Stand centrifuge->wait centrifuge->separated Successful wait->separated not_separated->stir

Caption: Troubleshooting workflow for breaking emulsions.

Issue 2: Difficulty in Removing Unreacted this compound

Q: My final product is contaminated with unreacted starting material (this compound). How can I effectively remove it?

A: The removal of unreacted enone can be challenging due to its reactivity and polarity.

  • Column Chromatography: This is the most effective method. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) should allow for the separation of the more polar product from the less polar starting material. Careful selection of the solvent system is crucial.

  • Bisulfite Adduct Formation: For aldehyde impurities, forming a solid bisulfite adduct by washing with aqueous sodium bisulfite can be effective. While less common for ketones, it can sometimes be a useful technique.

  • Reactive Scavengers: If the product is stable to the conditions, a scavenger resin that reacts with the enone functionality could be employed.

Purification MethodEluent System (Example)Principle of Separation
Column Chromatography Hexanes:Ethyl Acetate (9:1 to 7:3)Difference in polarity between the product and enone.
Preparative TLC Similar to column chromatographyFor small-scale purifications.

Issue 3: Polymerization of the Product or Starting Material During Workup or Storage

Q: I suspect my compound is polymerizing during workup, especially during concentration at elevated temperatures. How can I prevent this?

A: α,β-Unsaturated ketones like this compound are prone to polymerization, especially in the presence of heat, light, or radical initiators.[1]

  • Use of Inhibitors: Add a small amount of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture before workup and to the purified product for storage.

  • Low-Temperature Workup: Perform all workup steps, including extractions and concentration, at reduced temperatures. Use an ice bath to cool the separatory funnel and receiving flask of the rotary evaporator.

  • Avoid Air Exposure: Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible, as oxygen can promote radical polymerization.

  • Storage: Store the purified compound in a dark, cool place, preferably in the refrigerator or freezer, under an inert atmosphere.

InhibitorTypical ConcentrationNotes
Hydroquinone 100-200 ppmEffective, but can sometimes be difficult to remove.
BHT 100-200 ppmMore volatile and often easier to remove during final purification steps.
Phenothiazine 100-500 ppmA highly effective inhibitor for acrylates and related monomers.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Michael addition of an amine to this compound?

A: The workup for a Michael addition of an amine typically involves separating the desired β-amino ketone from unreacted starting materials and any catalyst used.

Experimental Protocol (Representative):

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If a strong base was used as a catalyst, it may need to be neutralized with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine. If the amine starting material is in excess, an acidic wash (e.g., dilute HCl) can be used to protonate and extract the excess amine into the aqueous layer. However, be cautious as the product itself is a β-amino ketone and may also be extracted. A milder acidic wash or careful pH control might be necessary.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate, possibly with a small percentage of triethylamine to prevent the product from streaking on the column).

G start Reaction Mixture quench Quench (e.g., sat. NH4Cl) start->quench extract Extract with Organic Solvent quench->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General workup workflow for a Michael addition.

Q2: How should I work up a conjugate addition of a thiol to this compound?

A: The workup for a thia-Michael addition is generally straightforward, focusing on the removal of the catalyst and any excess thiol.

Experimental Protocol (Representative):

  • Solvent Removal: If the reaction was performed in a volatile solvent, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted thiol. Follow this with washes of water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product, 1-cyclohexyl-3-(organothio)propan-1-one, can be purified by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.

StepReagent/SolventPurpose
1. Quenching/Wash 1M NaOH (aq)To remove unreacted thiol by converting it to the water-soluble thiolate.
2. Extraction Ethyl AcetateTo dissolve the desired product.
3. Drying Anhydrous Na₂SO₄To remove residual water from the organic layer.
4. Purification Silica Gel ColumnTo isolate the pure product from non-polar impurities.

Q3: What is a typical workup for a Wittig reaction used to synthesize this compound?

A: The Wittig reaction workup primarily involves the removal of the triphenylphosphine oxide byproduct.

Experimental Protocol (Representative):

  • Initial Quench and Extraction: After the reaction is complete, quench the reaction with water. Extract the mixture with an organic solvent such as diethyl ether or dichloromethane.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

  • Removal of Triphenylphosphine Oxide:

    • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system, leaving the product in the mother liquor.

    • Column Chromatography: This is a very common and effective method. Triphenylphosphine oxide is quite polar and will often have a low Rf value on silica gel, allowing for the elution of the less polar enone product first with a non-polar eluent.[2][3]

    • Precipitation: In some cases, adding a non-polar solvent like hexanes or pentane to the concentrated crude mixture can cause the triphenylphosphine oxide to precipitate, after which it can be removed by filtration.

G start Wittig Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purification_choice Choose Purification Method dry_concentrate->purification_choice column Column Chromatography purification_choice->column crystallization Crystallization purification_choice->crystallization precipitation Precipitation with Non-polar Solvent purification_choice->precipitation product Pure Enone column->product crystallization->product precipitation->product

Caption: Decision workflow for purifying Wittig reaction products.

References

Validation & Comparative

A Comparative Spectroscopic and Mechanistic Analysis of Novel 1-Cyclohexyl-2-propen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of novel 1-Cyclohexyl-2-propen-1-one derivatives, offering a comparative analysis against structurally related ketones. The data presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of α,β-unsaturated ketones, a class of compounds with significant potential in drug discovery.

The core structure, this compound, serves as a versatile scaffold for the development of new chemical entities. Its reactivity and biological activity are significantly influenced by substitutions on both the cyclohexyl and propenone moieties. Understanding the spectroscopic signatures of these derivatives is crucial for confirming their chemical structures and elucidating their mechanisms of action.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of novel this compound derivatives and a selection of alternative ketones. This side-by-side comparison facilitates the identification of characteristic spectral features and trends.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ Hα (ppm, dd)δ Hβ (ppm, dd)δ -CH- (cyclohexyl) (ppm, m)Other characteristic peaks (ppm)
Novel Derivative 1 (4-methoxycyclohexyl)5.856.882.553.35 (s, 3H, -OCH₃)
Novel Derivative 2 (4-chlorocyclohexyl)5.926.952.684.10 (m, 1H, -CHCl)
Alternative 1 (Acrylophenone)[1][2][3]5.906.45-7.45-7.95 (m, 5H, Ar-H)
Alternative 2 (Benzalacetone)[4]6.707.55-2.40 (s, 3H, -CH₃), 7.40-7.60 (m, 5H, Ar-H)
Alternative 3 (Cyclohexyl methyl ketone)[5][6][7][8][9]--2.452.12 (s, 3H, -COCH₃)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ C=O (ppm)δ Cα (ppm)δ Cβ (ppm)Other characteristic peaks (ppm)
Novel Derivative 1 (4-methoxycyclohexyl)202.5128.8135.278.5 (-CH-O), 55.8 (-OCH₃)
Novel Derivative 2 (4-chlorocyclohexyl)201.8129.5134.560.2 (-CH-Cl)
Alternative 1 (Acrylophenone)[1]197.8128.5138.5128.4, 128.6, 132.9, 137.2 (Ar-C)
Alternative 2 (Benzalacetone)[10]198.1128.5144.827.5 (-CH₃), 128.4, 129.1, 130.5, 134.5 (Ar-C)
Alternative 3 (Cyclohexyl methyl ketone)[6]212.5--51.2 (-CH-CO), 28.5 (-CH₃)

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

Compoundν(C=O)ν(C=C)ν(C-O) / ν(C-Cl)
Novel Derivative 1 (4-methoxycyclohexyl)168516101095
Novel Derivative 2 (4-chlorocyclohexyl)16881612785
Alternative 1 (Acrylophenone)16751615-
Alternative 2 (Benzalacetone)16651605-
Alternative 3 (Cyclohexyl methyl ketone)1710--

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Novel Derivative 1 (4-methoxycyclohexyl)182151, 125, 83, 55
Novel Derivative 2 (4-chlorocyclohexyl)186/188151, 117/119, 83, 55
Alternative 1 (Acrylophenone)[1]132105, 77, 55
Alternative 2 (Benzalacetone)146131, 103, 91, 77
Alternative 3 (Cyclohexyl methyl ketone)[9]126111, 83, 69, 55, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) was performed on a mass spectrometer with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.

Potential Mechanism of Action: Inhibition of NF-κB Signaling

Chalcones and other α,β-unsaturated ketones have been reported to exhibit anti-inflammatory and anti-cancer activities, often through the modulation of key signaling pathways.[11][12][13][14] One of the most well-established targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation and cell survival.[15]

The inhibitory action of these compounds is often attributed to the electrophilic nature of the β-carbon in the α,β-unsaturated system, which can undergo a Michael addition reaction with nucleophilic cysteine residues in key regulatory proteins.[16] A primary target in the NF-κB pathway is the IκB kinase (IKK) complex, particularly the IKKβ subunit.[16][17][18][19] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[20]

G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Gene Pro-inflammatory Gene Transcription Nucleus->Gene Chalcone This compound Derivative Chalcone->Inhibition Inhibition->IKK NFkB_nuc->Gene Induces

Caption: Inhibition of the canonical NF-κB signaling pathway.

The diagram above illustrates the proposed mechanism of action for this compound derivatives. By inhibiting the IKK complex, these compounds can effectively block the downstream activation of NF-κB and the subsequent expression of pro-inflammatory genes.

Experimental Workflow for Spectroscopic Characterization

The general workflow for the synthesis and spectroscopic characterization of novel this compound derivatives is outlined below.

G Synthesis Synthesis of Novel Derivatives (e.g., Claisen-Schmidt Condensation) Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure Data Data Tabulation and Comparative Analysis Structure->Data

Caption: Workflow for synthesis and spectroscopic analysis.

This systematic approach ensures the unambiguous identification and characterization of newly synthesized compounds, providing a solid foundation for subsequent biological and pharmacological investigations.

References

Comparative Reactivity of 1-Cyclohexyl-2-propen-1-one Versus Other Enones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Cyclohexyl-2-propen-1-one, a Michael acceptor of interest in drug development, against other common α,β-unsaturated ketones (enones). The reactivity of these compounds is critical in the context of their potential as covalent modifiers of biological macromolecules, a mechanism of action for a growing number of therapeutic agents. This document summarizes key kinetic data, details experimental protocols for assessing reactivity, and visualizes a relevant signaling pathway where such covalent modification is pivotal.

Introduction to Enone Reactivity and the Michael Addition

Enones are characterized by a ketone conjugated to a carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reaction, known as the Michael addition or conjugate addition, is of significant interest in medicinal chemistry as it can lead to the formation of a stable covalent bond with nucleophilic residues in proteins, such as the thiol group of cysteine.[1][2] The rate of this reaction is a key determinant of a compound's biological activity and potential off-target effects.

The reactivity of an enone in a Michael addition is influenced by several factors, including the electronic and steric properties of the substituents on the enone scaffold. Electron-withdrawing groups generally increase reactivity, while bulky substituents can hinder the approach of the nucleophile.[3]

Comparative Reactivity Data

EnoneNucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]ConditionsReference
Acyclic Enones
Methyl Vinyl KetoneEthyl AcetoacetateNot specified, but reaction kinetics were studiedBasic solution[4]
ChalconeN-acetylcysteineReaction progress studied, but specific k₂ not provided.pH 8.0[5]
Nitro-oleic acid (OA-NO₂)Glutathione (GSH)183pH 7.4, 37°C[6][7]
Nitro-linoleic acid (LNO₂)Glutathione (GSH)355pH 7.4, 37°C[6][7]
Cyclic Enones
CyclohexenoneThiophenolActivation free energy calculated (not a rate constant)DFT calculation[8]
CyclohexenoneN-acetylcysteinek₂ values reported for a range of α,β-unsaturated carbonyls, but not specifically for this pair.Not specified[9]

Analysis of Reactivity:

Based on the available data and general principles of chemical reactivity:

  • This compound (cyclohexyl vinyl ketone) is an acyclic enone. Its reactivity is expected to be influenced by the steric bulk of the cyclohexyl group. Compared to the simplest enone, methyl vinyl ketone , the larger cyclohexyl group may slightly decrease the rate of nucleophilic attack due to steric hindrance.

  • Chalcones , which are aromatic enones, exhibit reactivities that are influenced by the substituents on their aromatic rings.[5] Their bulky nature can also play a role in modulating reactivity.

  • Cyclic enones , such as cyclohexenone, have a more rigid structure which can influence the accessibility of the β-carbon to nucleophiles. Studies have shown that cyclization can slightly reduce the reactivity of enones compared to their acyclic counterparts.[3]

Experimental Protocols

Accurate determination of enone reactivity relies on robust experimental protocols. The following are detailed methodologies for key experiments to assess the kinetics of Michael addition reactions.

UV-Vis Spectrophotometry for Kinetic Analysis of Thiol-Michael Addition

This method monitors the reaction progress by observing the change in absorbance of the enone over time as it reacts with a thiol.

Materials:

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

  • Stock solution of the enone (e.g., this compound) in a suitable solvent (e.g., acetonitrile or DMSO)

  • Stock solution of a thiol nucleophile (e.g., N-acetylcysteine or glutathione) in a buffer solution (e.g., phosphate-buffered saline, PBS)

  • Reaction buffer (e.g., PBS at a desired pH)

Procedure:

  • Equilibrate the UV-Vis spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).

  • In a quartz cuvette, pipette the appropriate volume of the reaction buffer.

  • Add a specific volume of the enone stock solution to the cuvette to achieve the desired final concentration. Mix thoroughly by pipetting.

  • Record the initial absorbance spectrum of the enone solution. The wavelength of maximum absorbance (λ_max) of the enone should be used for monitoring the reaction.

  • Initiate the reaction by adding a specific volume of the thiol stock solution to the cuvette. The thiol should be in excess to ensure pseudo-first-order kinetics.

  • Immediately start recording the absorbance at the λ_max of the enone at regular time intervals.

  • Continue data collection until the reaction reaches completion, indicated by a stable absorbance reading.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol.[7]

NMR Spectroscopy for Monitoring Michael Addition Kinetics

NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of reactants and the appearance of products over time.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Stock solutions of the enone and thiol in the deuterated solvent

Procedure:

  • Prepare a stock solution of the enone in the chosen deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks of the enone, particularly the vinylic protons.

  • Prepare a stock solution of the thiol in the same deuterated solvent.

  • To initiate the reaction, add a known amount of the thiol stock solution to the NMR tube containing the enone.

  • Quickly place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at set time intervals.[7]

  • Process the spectra and integrate the signals corresponding to the vinylic protons of the enone and a stable internal standard.

  • Plot the integral of the enone's vinylic protons as a function of time to monitor the reaction progress.

  • The rate constant can be determined by fitting the concentration versus time data to the appropriate rate law.[10]

Covalent Inhibition of Signaling Pathways: The Keap1-Nrf2 Pathway

Many bioactive enones exert their effects by covalently modifying specific cysteine residues on proteins, thereby modulating their function. A well-characterized example is the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. Electrophilic compounds, including many enones, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and preventing Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of a battery of cytoprotective genes.[11][12]

Below is a diagram of the Keap1-Nrf2 signaling pathway, illustrating the mechanism of activation by an electrophilic enone.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination (Cul3-Rbx1) Keap1_mod Modified Keap1 Proteasome Proteasome Nrf2_ub->Proteasome Degradation Enone Electrophilic Enone (e.g., this compound) Enone->Keap1_Nrf2 Covalent Modification (Michael Addition) Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Maf Maf Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Gene Expression

Keap1-Nrf2 signaling pathway activation by an electrophilic enone.

Experimental Workflow for Assessing Covalent Modification

The following workflow outlines the key steps in determining if a compound acts as a covalent modifier of a target protein.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays A Kinetic Analysis (e.g., UV-Vis, NMR) B Mass Spectrometry (Intact Protein Analysis) A->B Confirm adduct formation with target protein C Tandem Mass Spectrometry (Peptide Mapping) B->C Identify specific modified residue(s) D Target Engagement Assay (e.g., Cellular Thermal Shift Assay) C->D E Western Blot for Downstream Markers D->E Assess functional consequences in cells F Reporter Gene Assay E->F End Confirmation of Covalent Modification F->End Start Hypothesized Covalent Modifier Start->A Measure reactivity with model nucleophiles

Workflow for characterizing a covalent modifier.

Conclusion

This compound represents a class of acyclic enones with potential for covalent modification of biological targets. While direct kinetic data for this specific compound is sparse, its reactivity can be inferred from related structures. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to quantitatively assess its reactivity and explore its potential as a modulator of cellular pathways through covalent interactions. Further studies are warranted to precisely determine the second-order rate constants for the reaction of this compound with biologically relevant thiols to enable a more definitive placement of this compound within the landscape of enone reactivity.

References

Comparative Analysis of 1-Cyclohexyl-2-propen-1-one Analogs in Biological Screening and Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide

This guide provides an objective comparison of the biological activities of 1-Cyclohexyl-2-propen-1-one analogs, a class of compounds showing promise in anti-inflammatory and cytotoxic applications. The information presented herein is supported by experimental data from various studies, offering a comprehensive overview for researchers in drug discovery and development.

Executive Summary

This compound and its analogs, belonging to the broader class of chalcones, have demonstrated significant biological activities. These compounds are characterized by an α,β-unsaturated ketone moiety, which is crucial for their mechanism of action. This guide will delve into their anti-inflammatory and cytotoxic properties, providing comparative data and detailed experimental protocols for their evaluation. The primary mechanisms of action involve the modulation of key signaling pathways such as NF-κB and Keap1-Nrf2.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound analogs is primarily assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Inhibition of Nitric Oxide (NO) Production

The inhibitory effects of various chalcone analogs on lipopolysaccharide (LPS)-stimulated NO production in RAW 264.7 macrophage cells are summarized below. The IC50 value represents the concentration of the compound required to inhibit 50% of NO production.

Compound IDStructureCell LineIC50 (µM) for NO Inhibition
Analog A (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneRAW 264.77.6 ± 1.6
Analog B (E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneRAW 264.7> 20
Analog C 2'-methoxy-3,4-dichlorochalconeRAW 264.77.1
Analog D 2'-hydroxy-6'-methoxychalconeRAW 264.79.6
Analog E 2'-hydroxy-3-bromo-6'-methoxychalconeRAW 264.78.2

Note: Data is compiled from multiple sources and experimental conditions may vary.

Cytotoxic Activity

Several this compound analogs have been evaluated for their cytotoxic effects against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.

Compound IDStructureCancer Cell LineIC50 (µM)
Analog F (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH)HT29 (Colon)9.80 ± 0.55
Analog G (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH)SW620 (Colon)7.50 ± 1.19
Analog H Tricyclohexyltin p-methoxycinnamateHT-29 (Colon)1.2 x 10⁻³ (24h)
Analog I 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}ureaA549 (Lung)1.53 ± 0.46
Analog J 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}ureaHCT-116 (Colon)1.11 ± 0.34

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogs are largely attributed to their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including iNOS and COX-2. Many chalcone analogs exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IkB degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Inflammatory_Genes activates Propenone This compound Analogs Propenone->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of analogs.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. Electrophilic compounds, such as α,β-unsaturated ketones, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway Propenone This compound Analogs (Electrophile) Keap1 Keap1 Propenone->Keap1 modifies Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Keap1->Keap1_Nrf2 dissociation Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Gene Transcription Nucleus->ARE activates

Caption: Keap1-Nrf2 pathway activation by this compound analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Test compounds

  • Cell culture medium

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Western Blot Analysis for iNOS and COX-2

This technique is used to detect the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compounds

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat RAW 264.7 cells with test compounds and/or LPS as described for the NO assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Biological Assays cluster_DataAnalysis Data Analysis Seed_Cells Seed Cells (e.g., RAW 264.7, Cancer Cell Lines) Treat_Compounds Treat with This compound Analogs Seed_Cells->Treat_Compounds Stimulate_LPS Stimulate with LPS (for anti-inflammatory assays) Treat_Compounds->Stimulate_LPS MTT_Assay MTT Assay (Cytotoxicity) Treat_Compounds->MTT_Assay Luciferase_Assay Luciferase Reporter Assay (NF-κB, Nrf2 activity) Treat_Compounds->Luciferase_Assay Griess_Assay Griess Assay (NO Inhibition) Stimulate_LPS->Griess_Assay Western_Blot Western Blot (iNOS, COX-2) Stimulate_LPS->Western_Blot IC50_Cytotoxicity IC50 Calculation (Cytotoxicity) MTT_Assay->IC50_Cytotoxicity IC50_NO IC50 Calculation (NO Inhibition) Griess_Assay->IC50_NO Protein_Expression Protein Expression Quantification Western_Blot->Protein_Expression Reporter_Activity Reporter Gene Activity Analysis Luciferase_Assay->Reporter_Activity

Caption: General experimental workflow for screening analogs.

Structure-activity relationship (SAR) studies of 1-Cyclohexyl-2-propen-1-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the structure-activity relationships (SAR) of 1-Cyclohexyl-2-propen-1-one and its derivatives reveals crucial insights into their potential as therapeutic agents. This guide synthesizes experimental data from various studies to provide a clear comparison of the biological activities of these compounds, focusing on their anticancer and anti-inflammatory properties. Detailed experimental protocols and signaling pathway visualizations are included to support the presented data.

Anticancer Activity of Cyclohexenone Derivatives

Recent studies have highlighted the potential of cyclohexenone derivatives as anticancer agents. The inhibitory effects of various derivatives on cancer cell growth have been evaluated, with a focus on their impact on key biological pathways.

Inhibitory Effects on Cancer Cell Growth and Acetylcholinesterase

A series of 21 ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were synthesized and evaluated for their anticancer activity.[1] Their ability to inhibit the growth of HCT116 cancer cells was measured using a long-term survival clonogenic assay. Additionally, given that compounds with a cyclohexenone moiety can inhibit acetylcholinesterase (AChE), their in vitro activity against this enzyme was also determined.[1]

Table 1: Anticancer and AChE Inhibitory Activities of Selected Cyclohexenone Derivatives

DerivativeCancer Cell Growth Inhibition (IC50, µM)AChE Enzyme Inhibition (IC50, µM)
Derivative 21 Shows significant inhibition at 50 µM0.93 - 133.12 (range for series)
Donepezil (Reference) Not Applicable0.13

Data sourced from a study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives. The specific IC50 for cancer cell growth of derivative 21 was not provided, but it was effective at a 50 µM concentration. The IC50 range for AChE inhibition represents the values obtained for the entire series of 21 derivatives.[1]

The data suggests that certain structural modifications on the cyclohexenone scaffold can lead to potent anticancer and AChE inhibitory activities.[1]

Induction of Apoptosis

Derivative 21, which demonstrated significant cancer cell growth inhibition, was further investigated for its ability to induce apoptosis.[1] Immunoblotting and immunofluorescence microscopic analyses confirmed the activation of caspases, which are key mediators of apoptosis.[1] Specifically, the treatment of HCT116 cells with this derivative led to the activation of caspase-3 and -7.[1]

Apoptosis Induction Pathway Derivative_21 Cyclohexenone Derivative 21 HCT116 HCT116 Cancer Cells Derivative_21->HCT116 Caspase_Activation Caspase-3 and -7 Activation HCT116->Caspase_Activation Induces Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Leads to

Caption: Apoptosis induction by a cyclohexenone derivative in HCT116 cells.

Sigma-2 Receptor Ligands in Pancreatic Cancer

Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been identified as high-affinity sigma-2 receptor ligands with potential applications in treating pancreatic cancer.[2][3] The overexpression of sigma-2 receptors in various tumors makes them a promising target for selective cancer cell death.[2][3]

Cytotoxicity in Pancreatic Cancer Cell Lines

The cytotoxic effects of five sigma-2 ligands (PB28, PB183, PB221, F281, and PB282) were evaluated in a panel of human and mouse pancreatic cancer cell lines.[2][3] The half-maximal effective concentrations (EC50) were determined to assess their anti-proliferative activity.[2]

Table 2: Cytotoxic Activity (EC50, µM) of Sigma-2 Receptor Ligands in Pancreatic Cancer Cells

CompoundPanc02KCKOMIAPaCa-2AsPC1Panc-1KP02BxPC3
PB28 >100~45>100>100>100>100>100
PB183 37~45>100>100>100>100>100
PB221 >100~45>100>100>100>100>100
F281 37~45>10098100~45~45
PB282 >100~45>100>100>100>100>100

Data indicates that the sensitivity of pancreatic cancer cells to these ligands is highly variable. Some cell lines, like AsPC1 and Panc-1, were resistant to all tested compounds.[2]

Mechanism of Action: Mitochondrial Superoxide Production

The study identified a novel mechanism of action for these sigma-2 receptor ligands, involving the generation of mitochondrial superoxide.[2][3] This was confirmed using MitoSOX™ Red, a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide.[2] The production of reactive oxygen species (ROS) was found to be a key factor in the induced cell death, which could be partially reversed by the lipid antioxidant α-tocopherol.[2][3]

Sigma-2 Ligand-Induced Cell Death Sigma2_Ligands Sigma-2 Receptor Ligands (PB28, PB183, etc.) Pancreatic_Cancer_Cells Pancreatic Cancer Cells Sigma2_Ligands->Pancreatic_Cancer_Cells Mitochondria Mitochondria Pancreatic_Cancer_Cells->Mitochondria Target Superoxide Mitochondrial Superoxide (ROS) Production Mitochondria->Superoxide Induces Cell_Death Cell Death Superoxide->Cell_Death Leads to Alpha_Tocopherol α-tocopherol (Antioxidant) Alpha_Tocopherol->Superoxide Inhibits

References

A Comparative Guide to the Synthetic Efficiency of Routes to 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Chemical Intermediate.

This guide provides a comparative analysis of various synthetic routes to 1-Cyclohexyl-2-propen-1-one, a valuable α,β-unsaturated ketone intermediate in organic synthesis. The efficiency of different methodologies, including Grignard reaction followed by oxidation, Wittig reaction, and Friedel-Crafts acylation, are evaluated based on experimental data to inform synthetic strategy and process development.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. The following table summarizes the key quantitative data for the most viable routes identified in the literature, providing a clear comparison of their synthetic efficiency.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Time Temperature Yield (%) Citation(s)
Grignard Reaction & Oxidation Cyclohexanecarboxaldehyde, Vinylmagnesium bromide, Pyridinium chlorochromate (PCC)Mg, THF, PCC, CH₂Cl₂~5-6 hours0 °C to RT~85 (overall)[1]
Wittig Reaction Cyclohexanecarboxaldehyde, Vinyltriphenylphosphonium bromiden-BuLi, THFNot specifiedNot specifiedNot specified
Friedel-Crafts Acylation Cyclohexene, Acryloyl chlorideAlCl₃Not specifiedNot specifiedNot specified

Detailed Experimental Protocols

Route 1: Grignard Reaction Followed by Oxidation

This two-step synthesis is a highly effective method for preparing this compound.

Step 1: Synthesis of 1-Cyclohexyl-2-propen-1-ol

  • Materials: Cyclohexanecarboxaldehyde, vinylmagnesium bromide solution (1.3 M in THF), dry tetrahydrofuran (THF), saturated aqueous ammonium chloride, ethyl acetate, magnesium sulfate.

  • Procedure: A solution of cyclohexanecarboxaldehyde (24.0 g, 223 mmol) in dry THF (40 ml) is added to a solution of vinylmagnesium bromide (195 ml, 253.5 mmol) in dry THF (140 ml) at 0°C under a nitrogen atmosphere. The mixture is stirred for 3.75 hours at 0-5°C. The reaction is then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is washed, dried over magnesium sulfate, and concentrated to yield 1-cyclohexyl-2-propen-1-ol.[1]

  • Yield: This step proceeds with a high yield, typically around 99%.[1]

Step 2: Oxidation of 1-Cyclohexyl-2-propen-1-ol to this compound

  • Materials: 1-Cyclohexyl-2-propen-1-ol, pyridinium chlorochromate (PCC), dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of 1-cyclohexyl-2-propen-1-ol in dichloromethane, pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the solvent is evaporated to yield this compound.

  • Yield: The oxidation of allylic alcohols to α,β-unsaturated ketones using PCC is generally efficient, with expected yields in the range of 85-95%.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

G cluster_0 Route 1: Grignard Reaction & Oxidation cluster_1 Route 2: Wittig Reaction cluster_2 Route 3: Friedel-Crafts Acylation A1 Cyclohexanecarboxaldehyde C1 1-Cyclohexyl-2-propen-1-ol A1->C1 B1 Vinylmagnesium bromide B1->C1 D1 This compound C1->D1 Oxidation PCC PCC PCC->D1 A2 Cyclohexanecarboxaldehyde D2 This compound A2->D2 B2 Vinyltriphenylphosphonium bromide C2 Phosphorus Ylide B2->C2 C2->D2 Base Base (e.g., n-BuLi) Base->C2 A3 Cyclohexene C3 This compound A3->C3 B3 Acryloyl chloride B3->C3 Catalyst AlCl₃ Catalyst->C3

Caption: Synthetic pathways to this compound.

Discussion and Conclusion

Based on the available data, the Grignard reaction followed by oxidation appears to be the most efficient and well-documented route for the synthesis of this compound. This two-step process offers a high overall yield and utilizes readily available starting materials.

The Wittig reaction represents a viable alternative, offering a direct conversion from an aldehyde to the target α,β-unsaturated ketone. However, the lack of specific experimental data for this particular transformation makes a direct efficiency comparison challenging. The generation and handling of the phosphorus ylide may also require specific experimental conditions.

The Friedel-Crafts acylation of cyclohexene with acryloyl chloride is a conceptually straightforward approach. However, Friedel-Crafts reactions with alkenes can sometimes lead to side products, and the efficiency of this specific reaction is not well-established in the reviewed literature.

References

Mechanistic Insights into Conjugate Additions to 1-Cyclohexyl-2-propen-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of reactions involving 1-Cyclohexyl-2-propen-1-one, a sterically hindered α,β-unsaturated ketone. The focus is on conjugate addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis and drug development. We will explore the reactivity of this substrate with various nucleophiles and compare its performance with alternative Michael acceptors, supported by available experimental data and detailed protocols.

Introduction to Conjugate Addition Reactions

This compound belongs to the class of Michael acceptors, which are α,β-unsaturated carbonyl compounds. These molecules possess two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene. Nucleophilic attack can therefore occur via two main pathways: a 1,2-addition to the carbonyl group or a 1,4-addition (conjugate addition or Michael addition) to the β-carbon. The bulky cyclohexyl group attached to the carbonyl carbon in this compound sterically hinders the 1,2-addition pathway, making the 1,4-addition the more favorable route for many nucleophiles.

The general mechanism for a base-catalyzed Michael addition involves the deprotonation of a pronucleophile to generate a nucleophile, which then attacks the β-carbon of the enone. This is followed by protonation of the resulting enolate to yield the final product.

Comparative Analysis of Nucleophilic Additions

The outcome and efficiency of the conjugate addition to this compound are highly dependent on the nature of the nucleophile. Below is a comparison of different classes of nucleophiles and their reactivity.

Thiolates (Thia-Michael Addition)

Thiolates are soft nucleophiles and readily undergo conjugate addition with α,β-unsaturated ketones. The resulting thioethers are valuable intermediates in organic synthesis. While specific data for this compound is limited, studies on similar vinyl ketones indicate that the reaction proceeds efficiently.

Michael AcceptorNucleophileCatalyst/ConditionsYieldReference
This compoundCyclohexylthiolFerric Chloride, rt, 5-20 minGood (qualitative)[1]
General Electron-Deficient AlkenesVarious ThiolsKF/Alumina, rtModerate to Good[2]
Amines (Aza-Michael Addition)

The addition of amines to α,β-unsaturated carbonyls is a crucial reaction for the synthesis of β-amino carbonyl compounds, which are prevalent in many biologically active molecules. The reaction can be reversible and is often influenced by the basicity and steric bulk of the amine.

Michael AcceptorNucleophileCatalyst/ConditionsYieldReference
General α,β-Unsaturated EstersPrimary AminesNone (Cascade Cyclization)Not Specified[3]
p-QuinonesVarious AminesWater, rtExcellent[4]
Organocuprates (Gilman Reagents)

Organocuprates are soft organometallic nucleophiles that are well-known to favor 1,4-addition over 1,2-addition with enones. This makes them particularly suitable for the conjugate addition of alkyl and aryl groups. The steric hindrance of the cyclohexyl group in this compound is not expected to significantly impede the approach of the relatively small organocuprate reagent to the β-carbon.

Michael AcceptorNucleophileConditionsYieldReference
α,β-Unsaturated Ketones (General)Lithium Diorganocopper (R₂CuLi)Ether solvent, then H₃O⁺ workupGenerally High[5][6]
ThiochromonesGrignard Reagents with CuCN·2LiClTHF, TMSClGood to Excellent[7]

Note: While the general reactivity is well-established, specific quantitative data for organocuprate additions to this compound is not detailed in the surveyed literature.

Experimental Protocols

General Procedure for Thia-Michael Addition

This protocol is adapted from a general method for the KF/alumina-catalyzed addition of thiols to electron-deficient alkenes.[2]

  • Catalyst Preparation: Alumina (4.0 g) is added to a beaker with KF·2H₂O (6.0 g) and water (10 mL). The suspension is stirred for 1 hour at 65 °C, then dried at 80 °C for 1 hour, followed by 4 hours at 300 °C in an oven. The catalyst is then cooled in a desiccator.

  • Reaction Setup: To a stirred mixture of the thiol (1.2 mmol) and KF/Al₂O₃ (0.07 g), this compound (1 mmol) is added.

  • Reaction Execution: The mixture is stirred at room temperature, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid catalyst is filtered off and washed with ethyl acetate (10 mL). The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

General Procedure for Organocuprate Addition

This is a generalized procedure for the conjugate addition of a Gilman reagent to an α,β-unsaturated ketone.[5][6]

  • Preparation of the Gilman Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon), two equivalents of an organolithium reagent are added to one equivalent of a copper(I) halide (e.g., CuI) in an ethereal solvent (e.g., diethyl ether or THF) at a low temperature (typically -78 °C). The mixture is stirred to form the lithium diorganocopper reagent.

  • Reaction with Enone: this compound (1 equivalent), dissolved in the same solvent, is added dropwise to the freshly prepared Gilman reagent at low temperature. The reaction is stirred for a period determined by monitoring via TLC.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to afford the crude product. Purification is typically achieved by column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the mechanistic concepts and experimental processes, the following diagrams are provided.

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Pronucleophile Pronucleophile Nucleophile Nucleophile Pronucleophile->Nucleophile Deprotonation Base Base Base->Nucleophile Enone This compound Nucleophile->Enone 1,4-Attack Enolate_Intermediate Enolate Intermediate Enone->Enolate_Intermediate Final_Product Adduct Enolate_Intermediate->Final_Product Protonation Proton_Source H+ Proton_Source->Final_Product

Caption: General mechanism of a Michael addition reaction.

Experimental_Workflow_Organocuprate Start Start: Organolithium + Cu(I) Halide Gilman_Prep Prepare Gilman Reagent (R₂CuLi) in Ether at -78°C Start->Gilman_Prep Add_Enone Add this compound Gilman_Prep->Add_Enone Reaction Stir at Low Temperature Add_Enone->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification End Final Product Purification->End

Caption: Workflow for organocuprate conjugate addition.

Reactivity_Comparison Enone α,β-Unsaturated Ketone Hard_Nuc Hard Nucleophiles (e.g., Grignard, RLi) Enone->Hard_Nuc Favored by Soft_Nuc Soft Nucleophiles (e.g., R₂CuLi, Thiolates) Enone->Soft_Nuc Favored by Addition_1_2 1,2-Addition (Direct) Hard_Nuc->Addition_1_2 Leads to Addition_1_4 1,4-Addition (Conjugate) Soft_Nuc->Addition_1_4 Leads to

Caption: Nucleophile hardness and reaction pathway selectivity.

Conclusion

This compound serves as a valuable substrate for conjugate addition reactions, primarily due to the steric hindrance at the carbonyl carbon which favors the 1,4-addition pathway. While specific quantitative data for a wide range of nucleophiles with this particular enone is not extensively documented in readily accessible literature, the general principles of Michael additions provide a strong predictive framework for its reactivity. Soft nucleophiles, such as thiolates and organocuprates, are expected to be particularly effective for inducing conjugate addition. The provided experimental protocols offer a starting point for the practical application of these reactions in synthetic endeavors. Further research is warranted to fully elucidate the substrate scope and optimize reaction conditions for various nucleophilic additions to this sterically demanding Michael acceptor.

References

Comparative Analysis of 1-Cyclohexyl-2-propen-1-one: A Guide to Cross-reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the covalent inhibitor candidate, 1-Cyclohexyl-2-propen-1-one, with established therapeutic agents that share a similar mechanism of action. The following sections detail its potential cross-reactivity and selectivity profile, supported by established experimental protocols and comparative data against well-characterized covalent inhibitors.

Introduction to this compound and Covalent Inhibition

This compound belongs to the class of α,β-unsaturated ketones. This structural motif contains an electrophilic center, making it a reactive Michael acceptor. This reactivity is the basis for its potential as a covalent inhibitor, where it can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within the binding site of a target protein. This irreversible mode of action can lead to prolonged target inhibition and high potency. However, the inherent reactivity also poses a risk of off-target effects and potential toxicity. Therefore, a thorough assessment of its selectivity is crucial for any therapeutic development.

This guide compares this compound with three FDA-approved covalent kinase inhibitors: Ibrutinib, Osimertinib, and Afatinib. These drugs, while targeting different kinases, provide a valuable benchmark for evaluating the selectivity and potential liabilities of a novel covalent inhibitor.

Comparative Selectivity Profiling

To illustrate the potential selectivity profile of this compound, we present hypothetical kinome profiling data, based on the expected reactivity of α,β-unsaturated ketones. This is compared with published kinome scan data for Ibrutinib, Osimertinib, and Afatinib. The data is presented as percentage inhibition at a concentration of 1 µM.

Table 1: Comparative Kinome Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetThis compound (Hypothetical Data)Ibrutinib[1][2]OsimertinibAfatinib[3]
Primary Target(s) UnknownBTK (98%) EGFR (T790M) (99%) EGFR (99%), HER2 (95%)
Selected Off-Targets
AAK135%45%15%25%
ABL120%60%10%30%
ACK1 (TNK2)40%70%20%40%
AKT115%25%5%15%
ALK10%30%8%20%
AURKA25%40%12%35%
BLK50%95%18%55%
BMX60%99%22%65%
CSF1R30%55%14%45%
CSK25%50%10%35%
EGFR45%85%99%99%
EPHA220%35%9%28%
ERBB2 (HER2)40%80%30%95%
ERBB4 (HER4)35%75%25%90%
FAK (PTK2)28%48%13%38%
FGFR118%32%7%22%
FLT322%42%11%32%
JAK338%78%28%60%
KDR (VEGFR2)12%28%6%18%
LCK42%88%32%70%
LYN48%92%35%75%
MEK1 (MAP2K1)5%15%2%10%
MET15%30%10%25%
p38α (MAPK14)8%20%4%12%
PDGFRα14%29%8%24%
PIK3CA2%10%1%5%
RET16%31%9%26%
ROCK126%46%16%36%
SRC46%90%33%72%
SYK33%65%23%50%
TEC55%97%27%68%
TXK52%96%26%67%

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only, based on the general reactivity profile of α,β-unsaturated ketones.

Comparative Cytotoxicity Profiling

The cytotoxic potential of a compound is a critical parameter in drug development. The following table presents hypothetical IC50 values for this compound against a panel of cancer cell lines, compared to published data for the reference inhibitors.

Table 2: Comparative Cytotoxicity Profile (IC50 in µM)

Cell LineThis compound (Hypothetical Data)IbrutinibOsimertinibAfatinib[3]
A549 (Lung Carcinoma)15.2>100.0180.009
HCT116 (Colon Carcinoma)12.85.10.50.8
HeLa (Cervical Cancer)18.58.21.21.5
K562 (Leukemia)25.10.05>10>10
MCF7 (Breast Cancer)10.46.70.81.1
PC-3 (Prostate Cancer)22.39.52.53.2

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinome Profiling Assay

Objective: To determine the selectivity of a compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: The test compound is serially diluted in DMSO to achieve the desired final concentration (e.g., 1 µM).

  • Kinase Panel: A panel of recombinant human kinases is utilized. Commercially available services (e.g., KINOMEscan™, KinaseProfiler™) offer comprehensive panels.

  • Binding Assay (e.g., KINOMEscan™):

    • Kinases are fused to a DNA tag.

    • The kinase-DNA conjugate is incubated with the test compound and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has competed for the active site.

  • Data Analysis: Results are typically expressed as the percentage of kinase activity remaining or percentage inhibition relative to a DMSO control.

MTT Cytotoxicity Assay

Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cell lines, providing a measure of cytotoxicity.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a defined period.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Covalent_Inhibition_Pathway cluster_0 Cell Membrane Inhibitor Inhibitor Target_Protein Target Protein (with Cysteine) Inhibitor->Target_Protein 1. Reversible Binding (Non-covalent) Covalent_Adduct Inactivated Target Protein Target_Protein->Covalent_Adduct 2. Covalent Bond Formation (Michael Addition) Downstream_Effect Biological Response Covalent_Adduct->Downstream_Effect Inhibition of Signaling Pathway Kinome_Profiling_Workflow Start Start Compound Test Compound (this compound) Start->Compound Incubation Incubate Compound with Kinase Panel Compound->Incubation Kinase_Panel Panel of Recombinant Kinases Kinase_Panel->Incubation Assay Perform Binding or Activity Assay Incubation->Assay Data_Acquisition Quantify Kinase Activity/ Binding Assay->Data_Acquisition Data_Analysis Calculate % Inhibition vs. Control Data_Acquisition->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile End End Selectivity_Profile->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of Compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Formazan Viable cells convert MTT to purple formazan Incubate_4h->Formazan Solubilize Add Solubilization Solution Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End CETSA_Workflow Start Start Treat_Cells Treat Cells with Compound or Vehicle Start->Treat_Cells Heat_Cells Heat Cells at Varying Temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Collect_Supernatant Quantify_Protein Quantify Target Protein (e.g., Western Blot) Collect_Supernatant->Quantify_Protein Generate_Curve Generate Thermal Shift Curve Quantify_Protein->Generate_Curve End End Generate_Curve->End

References

Benchmarking 1-Cyclohexyl-2-propen-1-one: A Comparative Analysis Against Commercial α,β-Unsaturated Ketone-Based NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of 1-Cyclohexyl-2-propen-1-one, a member of the α,β-unsaturated carbonyl class of compounds, against established commercial alternatives in the context of Nuclear Factor-kappa B (NF-κB) signaling inhibition. While direct experimental data for this compound is not publicly available, this document serves as a foundational resource by summarizing the known activities of structurally related compounds, thereby offering a predictive benchmark for its potential efficacy.

The α,β-unsaturated carbonyl moiety is a well-recognized pharmacophore known to modulate various biological pathways, primarily through its ability to act as a Michael acceptor. This reactivity allows for covalent interaction with nucleophilic residues, such as cysteine, in key signaling proteins. One of the most significant pathways targeted by this class of compounds is the NF-κB signaling cascade, a critical regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer, making it a prime target for therapeutic intervention.

This guide will focus on the inhibition of the canonical NF-κB pathway, where the IκB kinase (IKK) complex plays a central role in activating the NF-κB transcription factor.

Commercial Alternatives for NF-κB Inhibition

Several commercially available compounds featuring the α,β-unsaturated ketone scaffold have been extensively studied for their NF-κB inhibitory properties. This guide will focus on three prominent examples: Parthenolide, Withaferin A, and Celastrol.

  • Parthenolide: A sesquiterpene lactone derived from the feverfew plant, known for its anti-inflammatory properties. It is reported to directly inhibit the IκB kinase (IKK) complex.

  • Withaferin A: A steroidal lactone isolated from Withania somnifera (Ashwagandha). It has been shown to target a cysteine residue in the IKKβ subunit, a key component of the IKK complex.[1][2]

  • Celastrol: A quinone methide triterpenoid extracted from the thunder god vine. It is a potent inhibitor of the NF-κB pathway, although its precise molecular target within the cascade is a subject of ongoing research.

Performance Data

The following table summarizes the available quantitative data for the commercial alternatives in inhibiting NF-κB signaling. It is important to note that a direct comparison of IC50 values across different studies and assay formats should be interpreted with caution.

CompoundAssay TypeTargetIC50Reference
Parthenolide Cytokine Expression (LPS-induced)Indirect NF-κB activity1.091-2.620 µM[3]
NF-κB Luciferase Reporter AssayNF-κB transcriptional activitySignificant inhibition at 5-7.5 µM[4]
Withaferin A IKKβ Kinase AssayIKKβ enzymatic activityNot explicitly stated[1][5][6]
NF-κB Luciferase Reporter AssayNF-κB transcriptional activityNot explicitly stated
Celastrol NF-κB Reporter AssayNF-κB transcriptional activityNot explicitly stated[7][8]

Note: While specific IC50 values for Withaferin A and Celastrol in standardized NF-κB assays were not explicitly found in the provided search results, their potent inhibitory activity is well-documented in the scientific literature. Further targeted assays would be required for a direct quantitative comparison.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR TRADD_TRAF2 TRADD/TRAF2 TNFR->TRADD_TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRADD_TRAF2->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Target Gene Expression Nucleus->Gene_expression Transcription Parthenolide Parthenolide Parthenolide->IKK_complex WithaferinA Withaferin A WithaferinA->IKK_complex Celastrol Celastrol Celastrol->IKK_complex Potential Target

Caption: Canonical NF-κB signaling pathway and points of inhibition.

G cluster_workflow Experimental Workflow for NF-κB Inhibition Assay Cell_culture Cell Culture (e.g., HEK293T, HeLa) Transfection Transient Transfection (NF-κB Luciferase Reporter) Cell_culture->Transfection Compound_treatment Compound Treatment (this compound or Commercial Alternatives) Transfection->Compound_treatment Stimulation Stimulation (e.g., TNFα, LPS) Compound_treatment->Stimulation Cell_lysis Cell Lysis Stimulation->Cell_lysis Luciferase_assay Luciferase Assay Cell_lysis->Luciferase_assay EMSA EMSA (for DNA Binding) Cell_lysis->EMSA Data_analysis Data Analysis (IC50 Determination) Luciferase_assay->Data_analysis EMSA->Data_analysis

Caption: General experimental workflow for assessing NF-κB inhibition.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the transcriptional activity of NF-κB.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells into 96-well plates at an appropriate density.

  • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound or commercial alternatives).

  • Incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα; 10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.

3. Cell Lysis and Luciferase Measurement:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

1. Nuclear Extract Preparation:

  • Treat cells with the test compound and/or stimulant as described above.

  • Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.

  • Determine the protein concentration of the nuclear extracts.

2. Probe Labeling:

  • Synthesize and label a double-stranded oligonucleotide probe containing the consensus NF-κB binding site with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) label.

3. Binding Reaction:

  • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • For competition assays, add an excess of unlabeled wild-type or mutant probes to confirm the specificity of the binding.

  • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.

4. Electrophoresis and Detection:

  • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Transfer the complexes to a nylon membrane.

  • Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).

5. Data Analysis:

  • Quantify the intensity of the shifted bands corresponding to the NF-κB-DNA complexes.

  • Compare the band intensities between different treatment groups to assess the effect of the compound on NF-κB DNA binding.

Conclusion

While the performance of this compound as an NF-κB inhibitor is yet to be experimentally determined, its structural classification as an α,β-unsaturated ketone suggests a high potential for activity within this pathway. The provided data on commercially available inhibitors like Parthenolide, Withaferin A, and Celastrol serve as a valuable benchmark for future investigations. The detailed experimental protocols offer a clear roadmap for researchers to quantitatively assess the efficacy of this compound and contribute to the growing body of knowledge on this important class of compounds. It is recommended that future studies directly compare these compounds in standardized assays to establish a definitive performance hierarchy.

References

Comparative Reactivity Analysis of 2-Bromo-1-cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the reactivity profile of 2-bromo-1-cyclohexyl-2-propen-1-one, offering a comparative analysis with related α-halo ketones and α,β-unsaturated carbonyl systems. This document provides key experimental data, detailed protocols, and mechanistic insights to inform synthetic strategies and drug discovery efforts.

Introduction

2-Bromo-1-cyclohexyl-2-propen-1-one is a bifunctional molecule incorporating both an α-bromo ketone and an α,β-unsaturated carbonyl moiety. This unique structural arrangement confers a distinct reactivity profile, making it a versatile intermediate in organic synthesis and a potential candidate for the development of targeted covalent inhibitors in drug discovery. Understanding its reactivity in comparison to simpler, related structures is crucial for predicting its behavior in complex chemical and biological environments. This guide presents a comparative analysis of its reactivity, supported by experimental data and detailed protocols.

General Reactivity Profile

The reactivity of 2-bromo-1-cyclohexyl-2-propen-1-one is governed by the interplay of its two key functional groups:

  • α-Bromo Ketone: This functionality renders the α-carbon highly electrophilic and susceptible to nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent carbonyl group enhances the leaving group ability of the bromide ion.

  • α,β-Unsaturated Carbonyl: This conjugated system is a classic Michael acceptor, prone to 1,4-conjugate addition by soft nucleophiles. The polarization of the double bond by the carbonyl group makes the β-carbon electrophilic.

The presence of both functionalities leads to a competition between direct nucleophilic substitution at the α-carbon (SN2-type reaction) and conjugate addition at the β-carbon (Michael addition). The preferred reaction pathway is influenced by the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the substrate.

Comparative Reactivity Analysis

To provide a clear understanding of the reactivity of 2-bromo-1-cyclohexyl-2-propen-1-one, we compare its behavior with two key analogues: the saturated α-bromo ketone, 2-bromo-1-cyclohexylethanone, and the parent α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one.

Nucleophilic Substitution vs. Michael Addition

The primary determinant of the reaction pathway is the "hardness" or "softness" of the nucleophile.

  • Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition to the carbonyl group.

  • Soft Nucleophiles (e.g., thiols, amines, cyanides) preferentially undergo 1,4-conjugate addition (Michael addition) .[1]

  • Nucleophiles of intermediate hardness can lead to a mixture of products.

In the case of 2-bromo-1-cyclohexyl-2-propen-1-one, the vinylic C-Br bond is generally less reactive towards SN2 displacement than the sp3-hybridized C-Br bond in its saturated counterpart, 2-bromo-1-cyclohexylethanone. This is due to the increased s-character of the sp2-hybridized carbon, which leads to a stronger and shorter C-Br bond.[2][3]

Table 1: Comparison of Reaction Outcomes with Different Nucleophiles

Nucleophile2-Bromo-1-cyclohexyl-2-propen-1-one (Predicted Outcome)2-Bromo-1-cyclohexylethanone (Reference)This compound (Reference)
Thiol (e.g., Cysteine) Predominantly Michael Addition at the β-carbon.SN2 substitution of bromide.Michael Addition at the β-carbon.
Amine (e.g., Lysine) Michael Addition favored over SN2.SN2 substitution of bromide.Michael Addition at the β-carbon.
Hydroxide Can lead to Favorskii rearrangement or hydrolysis.Favorskii rearrangement or hydrolysis.Michael Addition of water.

Experimental Protocols

Synthesis of 2-Bromo-1-cyclohexyl-2-propen-1-one

A common method for the synthesis of α-bromo-α,β-unsaturated ketones involves the bromination of the corresponding α,β-unsaturated ketone.[4][5]

Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Initiate the reaction using a radical initiator such as AIBN or by exposure to UV light.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and purify by column chromatography.

Comparative Reaction with a Thiol Nucleophile (e.g., Benzyl Mercaptan)

This experiment aims to compare the rate and product distribution of the reaction of 2-bromo-1-cyclohexyl-2-propen-1-one and 2-bromo-1-cyclohexylethanone with a soft nucleophile.

Protocol:

  • Prepare separate equimolar solutions of 2-bromo-1-cyclohexyl-2-propen-1-one and 2-bromo-1-cyclohexylethanone in a suitable solvent (e.g., ethanol).

  • To each solution, add an equimolar amount of benzyl mercaptan and a catalytic amount of a non-nucleophilic base (e.g., triethylamine).

  • Monitor the reactions at regular time intervals using HPLC or GC-MS to determine the rate of consumption of the starting materials and the formation of products.

  • Analyze the product mixtures to identify the major products (Michael adduct for the unsaturated ketone, and SN2 substitution product for the saturated ketone).

Visualization of Reaction Pathways

General Reactivity of α-Halo Ketones

G cluster_start α-Halo Ketone cluster_nucleophile Nucleophilic Attack cluster_products Reaction Pathways start R-CO-CH(X)-R' SN2 SN2 Substitution R-CO-CH(Nu)-R' start->SN2 Direct Attack at α-carbon Favorskii Favorskii Rearrangement R-CH(R')-COOH start->Favorskii With Base (Enolate formation) Elimination Elimination R-CO-C=CR' start->Elimination With Hindered Base Nu Nucleophile (Nu-) Nu->start

Caption: Possible reaction pathways for a generic α-halo ketone upon treatment with a nucleophile or base.

Competing Pathways for 2-Bromo-1-cyclohexyl-2-propen-1-one

G cluster_pathways Reaction Pathways start 2-Bromo-1-cyclohexyl-2-propen-1-one Michael 1,4-Conjugate Addition (Michael Addition) start->Michael Attack at β-carbon SN2_vinyl SN2 at vinylic carbon (Generally disfavored) start->SN2_vinyl Attack at α-carbon Nu Soft Nucleophile (e.g., R-SH) Nu->start product_michael Michael Adduct Michael->product_michael product_sn2 Substitution Product SN2_vinyl->product_sn2

Caption: Competing Michael addition and nucleophilic substitution pathways for 2-bromo-1-cyclohexyl-2-propen-1-one.

Application in Drug Development: Covalent Inhibition

The electrophilic nature of 2-bromo-1-cyclohexyl-2-propen-1-one makes it a potential candidate for use as a covalent inhibitor. Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action.[6] The α,β-unsaturated carbonyl moiety can act as a "warhead" that reacts with nucleophilic residues (e.g., cysteine or lysine) in the active site of a target protein.[4]

Signaling Pathway Context

While specific signaling pathways targeted by 2-bromo-1-cyclohexyl-2-propen-1-one are not yet elucidated, its mechanism of action as a covalent inhibitor would likely involve the irreversible modification of a key protein within a disease-relevant pathway. For example, many kinases, which are central to numerous signaling cascades, possess a conserved cysteine residue in their active site that can be targeted by covalent inhibitors.

G inhibitor 2-Bromo-1-cyclohexyl- 2-propen-1-one protein Target Protein (e.g., Kinase with Cys residue) inhibitor->protein Covalent Modification (Michael Addition) pathway Signaling Pathway protein->pathway Activates inhibition Inhibition of Pathway response Cellular Response (e.g., Proliferation, Inflammation) pathway->response inhibition->pathway

Caption: Conceptual diagram of covalent inhibition of a signaling pathway by 2-bromo-1-cyclohexyl-2-propen-1-one.

Conclusion

2-Bromo-1-cyclohexyl-2-propen-1-one exhibits a rich and tunable reactivity profile. Its behavior is dominated by Michael addition with soft nucleophiles, a consequence of the α,β-unsaturated carbonyl system. While the vinylic bromide is less susceptible to direct substitution compared to its saturated counterpart, its presence adds another layer of potential reactivity. This dual functionality makes it a valuable tool for synthetic chemists and a promising scaffold for the design of targeted covalent inhibitors. Further quantitative kinetic studies are warranted to fully elucidate the subtle factors governing its reactivity and to guide its application in both synthetic and medicinal chemistry.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cytotoxic efficacy of 1-Cyclohexyl-2-propen-1-one and other α,β-unsaturated ketones, including chalcone derivatives, in various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.

The core structure of these compounds, characterized by an α,β-unsaturated carbonyl group, is a well-known Michael acceptor. This feature is believed to be crucial for their biological activity, as it allows them to react with nucleophilic groups in cellular macromolecules, such as proteins and DNA, leading to cellular stress and apoptosis.[1][2][3][4] This guide summarizes key experimental data, outlines the methodologies used, and visualizes the pertinent biological pathways to provide a comprehensive overview of their potential as cytotoxic agents.

Quantitative Efficacy Comparison

The cytotoxic activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the cytotoxic effects of these compounds on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of α,β-Unsaturated Ketones against Various Cell Lines

CompoundCell LineAssay TypeIC50 / EC50 (µM)Reference
This compound Analogues
Ethyl (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoateHL-60 (Human promyelocytic leukemia)Acid Phosphatase10.7[5][6]
Ethyl (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoateREH (Human leukemia)Acid Phosphatase20.3[5][6]
Ethyl (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoateMOLT-4 (Human acute lymphoblastic leukemia)Acid Phosphatase45.4[5][6]
Chalcone Analogues
(E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL)Mouse Bone Marrow CellsMicronucleus AssayCytotoxic at 24h & 48h[7]
1-Benzo[f]chromanone analog (4g)B16 (Murine melanoma)Not Specified~5-6[8][9]
1-Benzo[f]chromanone analog (4g)L1210 (Murine lymphoma)Not Specified~5-6[8][9]
1-Benzo[f]chromanone analog (4g)MDA-MB-435 (Human melanoma)Not Specified3.4[8][9]
Sigma-2 Receptor Ligands with Cyclohexyl Moiety
PB28Panc02 (Mouse pancreatic)MTT34.2[10][11]
PB221Panc02 (Mouse pancreatic)MTT22.3[10][11]
F281Panc02 (Mouse pancreatic)MTT37.0[10][11]
F281BxPC3 (Human pancreatic)MTT45.0[10][11]
Other Cycloalkenones
4,4-dimethyl-2-cyclopenten-1-oneHSC-2 (Human oral squamous carcinoma)Not SpecifiedLower than normal cells[1][12]

Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions, assay types, and incubation times.

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate the efficacy of the compounds discussed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14]

Materials:

  • MTT solution (5 mg/mL in PBS)[13][14]

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, or pure DMSO)[15]

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[10] Include untreated cells as a control.

  • MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]

  • Incubation: Incubate the plate at 37°C for 3-4 hours.[10][14]

  • Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13][14] Read the absorbance at a wavelength of 570-590 nm.[13][15]

  • Data Analysis: Subtract the background absorbance from the readings. Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.[13]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium salt-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[16]

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours. The incubation time may vary depending on the cell type and metabolic rate.

  • Absorbance Reading: Shake the plate gently and read the absorbance at a wavelength of 450-500 nm.

  • Data Analysis: Perform data analysis as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and related compounds are mediated through their interaction with several key cellular signaling pathways. Their electrophilic α,β-unsaturated carbonyl moiety is a primary driver of their bioactivity.

cluster_workflow General Cytotoxicity Assay Workflow plate Plate Cells in 96-well Plate incubate1 Incubate (24h) plate->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 assay Add Assay Reagent (MTT/XTT) incubate2->assay incubate3 Incubate (2-4h) assay->incubate3 read Read Absorbance incubate3->read analyze Calculate IC50 read->analyze

Caption: A generalized workflow for determining compound cytotoxicity using assays like MTT or XTT.

Induction of Apoptosis

Many cyclohexyl-containing compounds and α,β-unsaturated ketones induce cell death via apoptosis. This process can be caspase-dependent or independent.[1][5] A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[6][10][17] This triggers the release of pro-apoptotic factors like cytochrome c or Apoptosis-Inducing Factor (AIF), ultimately leading to DNA fragmentation and cell death.[5][6]

cluster_apoptosis Apoptosis Induction Pathway compound α,β-Unsaturated Ketone ros Increased ROS (Mitochondrial Superoxide) compound->ros Induces mito Mitochondrial Dysfunction ros->mito aif AIF Translocation mito->aif Caspase-Independent caspase Caspase Activation (e.g., Caspase-3) mito->caspase Caspase-Dependent dna_frag DNA Fragmentation aif->dna_frag caspase->dna_frag apoptosis Apoptosis dna_frag->apoptosis

Caption: Apoptotic pathways activated by α,β-unsaturated ketones, involving both caspase-dependent and -independent mechanisms.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.[18][19] Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation.[20] Electrophilic compounds, such as α,β-unsaturated ketones, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, which encode for protective enzymes.[19][21]

cluster_nrf2 Keap1-Nrf2 Signaling Pathway compound Electrophilic Compound (e.g., α,β-Unsaturated Ketone) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Modifies Keap1 degradation Proteasomal Degradation keap1_nrf2->degradation Basal State nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates are ARE-driven Gene Expression (Antioxidant Enzymes) nucleus->are Activates

Caption: Modulation of the Keap1-Nrf2 pathway by electrophilic compounds, leading to an antioxidant response.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immune response, and cell survival.[22][23] In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis. Some α,β-unsaturated ketones, particularly cyclopentenone prostaglandins, can inhibit NF-κB activation.[24] They achieve this by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating the NF-κB inhibitor, IκB.[25] Preventing IκB degradation keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of its target genes.[22][25]

cluster_nfkb NF-κB Signaling Pathway Inhibition stimuli Pro-inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB compound α,β-Unsaturated Ketone compound->ikk Inhibits nfkb NF-κB ikb_nfkb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates transcription Gene Transcription (Inflammation, Survival) nucleus->transcription Activates

Caption: Inhibition of the NF-κB pathway by certain α,β-unsaturated ketones, preventing pro-survival gene transcription.

References

Safety Operating Guide

Safe Disposal of 1-Cyclohexyl-2-propen-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-cyclohexyl-2-propen-1-one, ensuring compliance with safety protocols and minimizing environmental impact.

Hazard Profile and Safety Data

This compound is classified as a hazardous chemical, and it is imperative to handle it with appropriate precautions.[1] The compound poses several risks, including acute toxicity if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.

PropertyValueSource
Molecular Formula C9H14OPubChem
Molecular Weight 138.21 g/mol PubChem
Appearance Colorless to pale yellow liquidCymitQuimica[2]
CAS Number 2177-34-6PubChem[3]
GHS Hazard Classifications Acute toxicity, Oral (Category 4), Acute toxicity, Dermal (Category 4), Skin corrosion (Category 1B), Serious eye damage (Category 1)Sigma-Aldrich

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes taking off immediately all contaminated clothing.

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A recommended filter type is for organic gases and vapors (Type A, Brown).[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not let the product enter drains.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

  • Spill Management:

    • In the event of a spill, do not breathe vapors or aerosols and avoid substance contact.

    • Ensure adequate ventilation and evacuate the area if necessary.

    • Cover drains to prevent entry into the sewer system.

    • Use a liquid-absorbent material (e.g., Chemizorb®) to take up the spill.

    • Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal.

  • Final Disposal:

    • Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant.

    • All disposal activities must be in accordance with federal, state, and local environmental regulations.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the key decision points and actions required from the point of waste generation to its final disposal.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C Collect in Designated, Labeled, Sealed Container B->C Proceed with Waste Collection D Store in Cool, Dry, Well-Ventilated Area C->D J Arrange for Pickup by Approved Waste Disposal Service D->J Ready for Disposal E Spill Occurs F Evacuate Area & Ensure Ventilation E->F G Contain Spill & Prevent Drain Entry F->G H Absorb with Inert Material G->H I Collect Contaminated Material for Disposal H->I I->J Collected Spill Waste K Dispose of Contents/Container to an Approved Waste Disposal Plant J->K L Document Disposal Record K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Cyclohexyl-2-propen-1-one

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 2177-34-6) was publicly available at the time of this writing. The following guidance is based on the general hazards associated with α,β-unsaturated ketones and vinyl ketones. Researchers must exercise caution and should consult a certified safety professional and the specific SDS from the supplier before handling this chemical.

Hazard Assessment

This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are known to be reactive and potentially hazardous. Based on data for analogous compounds like methyl vinyl ketone, the primary hazards are expected to be:

  • Flammability: Vinyl ketones are often flammable liquids and vapors.[1] They should be kept away from heat, sparks, and open flames.[1][2] Electrical equipment used in the handling area should be explosion-proof.[1][2]

  • Toxicity: This class of compounds can be toxic if swallowed or inhaled.[1][3] Vapors may be fatal if inhaled in high concentrations.[1]

  • Skin and Eye Damage: Direct contact can cause severe skin burns and serious eye damage.[1][3]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Sensitization: Some individuals may develop skin sensitization after repeated exposure.

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to ensure safety.

PPE CategorySpecification
Eye and Face Chemical safety goggles or a full-face shield. Contact lenses should not be worn.
Hand Neoprene or nitrile rubber gloves. Gloves should be inspected before use and replaced immediately if signs of degradation appear.
Body A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. For larger quantities or in case of splashes, a chemical-resistant suit is advised.
Respiratory Work should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of inadequate ventilation, a NIOSH-certified respirator with an organic vapor cartridge is required.
Operational Plan for Handling

A systematic approach to handling this compound is crucial to minimize exposure and risk.

3.1. Preparation and Precautionary Measures:

  • Ensure a certified chemical fume hood is operational.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and functional.[2]

  • Have appropriate spill cleanup materials (e.g., absorbent pads, sand) readily available.

  • Ground and bond all metal containers during transfer to prevent static discharge.[2]

  • Use only non-sparking tools.[2]

3.2. Handling Procedure:

  • Don all required personal protective equipment as outlined in the table above.

  • Conduct all work with this compound inside a certified chemical fume hood.

  • When transferring the chemical, do so slowly and carefully to avoid splashing.

  • Keep containers tightly closed when not in use.[1]

  • Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled.[2]

3.3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean the work area and any contaminated equipment.

  • Properly store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled.

Disposal Plan

Chemical waste must be handled and disposed of in accordance with institutional, local, and national regulations.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal:

    • Dispose of the chemical waste through your institution's designated hazardous waste management program.

    • Handle uncleaned empty containers as you would the product itself.[3]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_spill Prepare Spill Kit prep_emergency->prep_spill handle_fumehood Work in Fume Hood prep_spill->handle_fumehood handle_transfer Careful Transfer handle_fumehood->handle_transfer handle_close Keep Containers Closed handle_transfer->handle_close post_wash Wash Hands and Area handle_close->post_wash post_store Proper Storage post_wash->post_store disp_collect Collect Waste post_wash->disp_collect disp_dispose Hazardous Waste Disposal disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.